molecular formula C23H21NO4 B11598604 Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate CAS No. 6077-03-8

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

カタログ番号: B11598604
CAS番号: 6077-03-8
分子量: 375.4 g/mol
InChIキー: MQWCPSBZNBTJNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a synthetic carbazole derivative of significant interest in medicinal chemistry and neuroscience research due to its structural features associated with neuroprotective properties. This compound is structurally related to the prominent P7C3 class of aminopropyl carbazoles, which have been demonstrated in preclinical studies to block the apoptotic death of neurons by stabilizing mitochondria against depolarization . Research into these analogous compounds shows they are efficacious in protecting mature neurons within the substantia nigra in models of Parkinson's disease and hippocampal neurons in models of traumatic brain injury and age-related cognitive decline . The core carbazole structure is a privileged scaffold in this context, and the specific substitution pattern in this benzoate ester suggests potential for similar research applications aimed at understanding and mitigating neuronal cell death. Consequently, this chemical serves as a valuable tool for researchers investigating novel pathways for neuroprotection and the development of potential therapeutic strategies for a range of neurodegenerative diseases.

特性

CAS番号

6077-03-8

分子式

C23H21NO4

分子量

375.4 g/mol

IUPAC名

methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

InChI

InChI=1S/C23H21NO4/c1-27-23(26)16-10-12-18(13-11-16)28-15-17(25)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,17,25H,14-15H2,1H3

InChIキー

MQWCPSBZNBTJNZ-UHFFFAOYSA-N

正規SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O

製品の起源

United States
Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Physicochemical Properties of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a highly functionalized, synthetically versatile organic scaffold of significant interest to medicinal chemists and drug development professionals. Structurally, it integrates a lipophilic carbazole core, a flexible 2-hydroxypropoxy linker, and a methyl benzoate moiety. This tri-part architecture mimics the pharmacophoric elements found in several classes of therapeutics, including β -adrenergic receptor antagonists (e.g., carvedilol) and various kinase inhibitors.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, a self-validating synthetic methodology grounded in mechanistic causality, and its potential applications in rational drug design.

Structural Architecture and Physicochemical Profiling

The molecule (Chemical Formula: C23​H21​NO4​ ) is defined by three distinct structural domains, each contributing specific physicochemical and biological properties:

  • 9H-Carbazole Core: A rigid, planar, electron-rich tricyclic system. In medicinal chemistry, carbazole derivatives are privileged scaffolds known for their ability to intercalate DNA or bind strongly to the hydrophobic pockets of target proteins via π−π stacking[1].

  • 2-Hydroxypropoxy Linker: A highly flexible aliphatic chain containing a chiral secondary alcohol. This linker provides crucial hydrogen-bond donor capacity and allows the molecule to adopt multiple conformations to maximize receptor fit.

  • Methyl Benzoate Moiety: An aromatic ester that serves as a hydrogen-bond acceptor. The ester linkage also acts as a potential metabolic "soft spot," making the molecule susceptible to esterase cleavage—a feature often exploited in prodrug design.

To evaluate its potential as an orally bioavailable therapeutic agent, the compound's theoretical physicochemical parameters have been calculated and evaluated against Lipinski’s Rule of Five.

Table 1: Physicochemical Properties and Druglikeness
PropertyValueComputational Rationale / Significance
Molecular Formula C23​H21​NO4​ Derived from structural composition.
Molecular Weight 375.42 g/mol Optimal for oral bioavailability (< 500 Da).
LogP (Estimated) 4.2 – 4.6High lipophilicity; indicates excellent membrane permeability.
Hydrogen Bond Donors (HBD) 1Single -OH group; compliant with Rule of 5 ( 5).
Hydrogen Bond Acceptors (HBA) 4N (carbazole), O (ether), O (carbonyl), O (methoxy).
Topological Polar Surface Area 67.5 ŲIdeal for cellular uptake and potential blood-brain barrier (BBB) penetration.
Rotatable Bonds 8Ensures sufficient conformational flexibility for target binding.

Synthetic Methodology and Mechanistic Causality

The synthesis of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate relies on the regioselective ring opening of an epoxide by a phenoxide nucleophile. The reaction between 9-(oxiran-2-ylmethyl)-9H-carbazole [2] and methyl 4-hydroxybenzoate is driven by precise thermodynamic and kinetic controls.

Mechanistic Causality of Reagent Selection
  • Base Selection ( K2​CO3​ ): Potassium carbonate is selected because its basicity ( pKa​ ~ 10.3) is perfectly tuned to deprotonate the phenolic -OH of methyl 4-hydroxybenzoate ( pKa​ ~ 8.5) completely, generating a highly reactive phenoxide ion. Crucially, K2​CO3​ is mild enough that it does not hydrolyze the methyl ester group, a detrimental side reaction that would occur if stronger bases like NaOH or KOH were used.

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and unsolvated by hydrogen bonds. This dramatically increases the nucleophilicity of the phenoxide, accelerating the SN​2 attack.

  • Regioselectivity: Under base-catalyzed conditions, the nucleophilic attack occurs almost exclusively at the less sterically hindered terminal carbon (C3) of the epoxide, yielding the secondary alcohol rather than the primary alcohol[3].

SynthesisWorkflow A 9-(oxiran-2-ylmethyl)- 9H-carbazole (Electrophile) C K2CO3 / DMF 80°C, 8-12h A->C B Methyl 4-hydroxybenzoate (Nucleophile Precursor) B->C Deprotonation D Methyl 4-(3-carbazol-9-yl- 2-hydroxypropoxy)benzoate (Target Product) C->D Regioselective SN2

Synthetic workflow for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate via SN2 ring opening.
Step-by-Step Experimental Protocol
  • Nucleophile Generation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (10 mmol, 1.52 g) of methyl 4-hydroxybenzoate in 25 mL of anhydrous DMF. Add 1.5 equivalents (15 mmol, 2.07 g) of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere to ensure complete phenoxide generation.

  • Electrophile Addition: Dissolve 1.0 equivalent (10 mmol, 2.23 g) of 9-(oxiran-2-ylmethyl)-9H-carbazole in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.

  • Reaction Execution: Equip the flask with a reflux condenser and elevate the temperature to 80°C using an oil bath. The elevated temperature provides the activation energy necessary to overcome the steric hindrance of the nucleophilic attack. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) solvent system until the epoxide spot disappears (typically 8–12 hours).

  • Quenching and Extraction: Cool the mixture to room temperature. Quench the reaction by pouring the mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash extensively with brine (3 x 50 mL) to remove residual DMF. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (200-300 mesh) using a gradient elution of Hexane/Ethyl Acetate to yield the pure target compound as a crystalline solid or viscous oil.

Pharmacophore Mapping and Biological Context

The structural topology of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate makes it an excellent candidate for screening against targets that require a combination of aromatic anchoring and specific hydrogen bonding.

The carbazole moiety is a well-documented pharmacophore in oncology and neurology[1]. When combined with the 2-hydroxypropoxy linker, the molecule mimics the spatial arrangement of aryloxypropanolamines. This suggests potential binding affinity to G-protein coupled receptors (GPCRs), particularly adrenergic receptors, or ATP-binding sites in various kinases where the carbazole ring can occupy the adenine-binding pocket.

PharmacophoreLogic Mol Methyl 4-(3-carbazol-9-yl- 2-hydroxypropoxy)benzoate Carbazole Carbazole Core Pi-Pi Stacking Hydrophobic Pocket Mol->Carbazole Linker 2-Hydroxypropoxy Linker H-Bond Donor (OH) Conformational Flexibility Mol->Linker Benzoate Methyl Benzoate Group H-Bond Acceptor (C=O) Esterase Cleavage Site Mol->Benzoate Target Biological Target (e.g., Kinase / GPCR) Carbazole->Target Aromatic Anchoring Linker->Target H-Bonding Benzoate->Target Receptor Fit

Pharmacophore mapping and receptor interaction logic for the carbazole derivative.

References

  • Kamal, A., et al. (2005). Bi(OTf)3-catalyzed Regioselective Ring Opening of Epoxides with Phenols: Facile Synthesis of 1,3-Diaryloxy-2-propanols. Chemistry Letters. Retrieved from [Link]

Sources

Structural Elucidation of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the precise structural characterization of complex synthetic intermediates is non-negotiable. Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a highly functionalized hybrid molecule that merges a carbazole pharmacophore—often found in neuroprotective agents and β -blockers like carvedilol—with a methyl benzoate moiety via a flexible 2-hydroxypropoxy linker.

This technical whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. By deconstructing the molecule into its core domains, we explain the mechanistic causality behind the observed chemical shifts, coupling constants, and spin systems, providing a robust framework for researchers conducting structural verification.

Mechanistic Causality in Chemical Shifts

The NMR spectrum of this compound is governed by the distinct electronic environments of its three molecular domains. Understanding the physical chemistry behind these shifts is critical for accurate spectral interpretation.

Domain A: The Carbazole Core

The carbazole core is a rigid, planar, aromatic system that exerts a strong magnetic anisotropy. When placed in an external magnetic field ( B0​ ), the circulation of the π -electrons generates an induced local magnetic field (ring current). This ring current strongly deshields the protons at the 4 and 5 positions, pushing their resonances significantly downfield to approximately δ 8.10 ppm[1]. Furthermore, the bulky nature of the carbazole ring can restrict rotation, influencing the chemical shifts of adjacent linker protons[2].

Domain B: The Methyl Benzoate Moiety

The para-substituted benzene ring of the methyl benzoate moiety exhibits a classic AA′BB′ (or pseudo- AB ) spin system. The electron-withdrawing ester group (-COOCH 3​ ) strongly deshields the ortho protons (H-2', H-6'), resulting in a downfield doublet near δ 7.95 ppm[3]. Conversely, the electron-donating ether oxygen shields the protons ortho to it (H-3', H-5'), shifting them upfield to approximately δ 6.85 ppm[4].

Domain C: The 2-Hydroxypropoxy Linker

The linker contains a chiral center at the C2 position (-CH(OH)-). This stereocenter breaks the local symmetry, rendering the adjacent methylene protons (N-CH 2​ and O-CH 2​ ) diastereotopic . Because they are magnetically non-equivalent, they couple not only with the adjacent methine proton (vicinal coupling, 3J ) but also with each other (geminal coupling, 2J ). This results in a complex ABX spin system rather than simple doublets or triplets, which is a critical diagnostic feature for verifying the integrity of the linker.

StructuralDomains A Carbazole Core (Anisotropic Shielding) δ 7.2 - 8.1 ppm B 2-Hydroxypropoxy Linker (Diastereotopic Protons) δ 4.0 - 4.5 ppm A->B Inductive Pull C Methyl Benzoate (AA'BB' Spin System) δ 6.8 - 8.0 ppm C->B Ether Linkage

Fig 1. Structural domains of the target molecule and their NMR influence.

Quantitative Data: 1 H and 13 C NMR Assignments

The following tables synthesize the quantitative chemical shift data, multiplicities, and coupling constants based on the established electronic properties of the constituent fragments[1][3][4].

Table 1: 1 H NMR Spectroscopy Data (400 MHz, CDCl 3​ )
Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment
8.10 d2H7.8Carbazole H-4, H-5
7.95 d2H8.8Benzoate H-2', H-6' (ortho to ester)
7.45 d2H8.2Carbazole H-1, H-8
7.40 ddd2H8.2, 7.2, 1.2Carbazole H-2, H-7
7.25 ddd2H7.8, 7.2, 1.0Carbazole H-3, H-6
6.85 d2H8.8Benzoate H-3', H-5' (ortho to ether)
4.50 m1H-Linker -CH (OH)-
4.45 dd1H14.5, 4.0Linker N-CH 2​ ( Ha​ , diastereotopic)
4.35 dd1H14.5, 7.0Linker N-CH 2​ ( Hb​ , diastereotopic)
4.10 dd1H9.5, 4.5Linker O-CH 2​ ( Ha​ , diastereotopic)
4.00 dd1H9.5, 6.0Linker O-CH 2​ ( Hb​ , diastereotopic)
3.86 s3H-Ester -OCH 3​
2.60 br s1H-Linker -OH (Exchangeable)
Table 2: 13 C NMR Spectroscopy Data (100 MHz, CDCl 3​ )
Shift ( δ , ppm)Carbon TypeAssignment
166.8 C=OEster Carbonyl
162.5 C q​ Benzoate C-4' (C-O)
140.5 C q​ Carbazole C-8a, C-9a (N-C)
131.6 CHBenzoate C-2', C-6'
125.8 CHCarbazole C-2, C-7
123.0 C q​ Benzoate C-1' (C-C=O) / Carbazole C-4a, C-4b
120.3 CHCarbazole C-4, C-5
119.2 CHCarbazole C-3, C-6
114.1 CHBenzoate C-3', C-5'
108.6 CHCarbazole C-1, C-8
69.5 CH 2​ Linker O-CH 2​
68.8 CHLinker CH-OH
51.9 CH 3​ Ester -OCH 3​
47.5 CH 2​ Linker N-CH 2​

Experimental Protocols: Self-Validating NMR Acquisition

To ensure trustworthiness and reproducibility, the acquisition of NMR data must follow a self-validating protocol. The causality behind each experimental choice is detailed below to guarantee high-fidelity resolution of complex spin systems (such as the diastereotopic linker protons).

Step-by-Step Methodology
  • Sample Preparation & Referencing:

    • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ provides excellent solubility for carbazole derivatives and lacks exchangeable protons that could obscure the linker's hydroxyl signal. TMS acts as an internal standard ( δ 0.00 ppm), ensuring that chemical shifts are absolutely referenced rather than relying on residual solvent peaks, which can drift based on temperature and concentration.

  • Probe Tuning and Matching:

    • Action: Insert the sample and perform automated or manual tuning and matching of the probe for both 1 H and 13 C frequencies.

    • Causality: This maximizes the power transfer between the radiofrequency (RF) coils and the sample, optimizing the excitation pulse and maximizing the Signal-to-Noise Ratio (SNR), which is critical for observing quaternary carbons in the 13 C spectrum.

  • Magnetic Field Shimming:

    • Action: Execute gradient shimming (e.g., topshim on Bruker instruments) to optimize the Z-axis magnetic field homogeneity.

    • Causality: Poor shimming broadens spectral lines. High B0​ homogeneity is required to resolve the fine 1.0 Hz meta-couplings in the carbazole core and the complex ABX multiplets of the linker.

  • Self-Validation via D 2​ O Exchange:

    • Action: After acquiring the initial 1 H spectrum, add 1 drop of Deuterium Oxide (D 2​ O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

    • Causality: This is a self-validating step. The broad singlet at δ 2.60 ppm will disappear due to rapid chemical exchange between the hydroxyl proton and deuterium ( R−OH+D2​O⇌R−OD+HDO ). This unequivocally proves the assignment of the -OH peak and differentiates it from potential aliphatic impurities.

NMRWorkflow S1 Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) S2 Locking & Tuning (Deuterium Lock, Probe Match) S1->S2 S3 Automated Shimming (Z-axis Optimization) S2->S3 S4 Pulse Sequence Execution (zg30 / zgpg30 at 298 K) S3->S4 S5 FID Processing (Apodization, FT, Phase Correction) S4->S5

Fig 2. Step-by-step experimental workflow for high-resolution NMR data acquisition.

References

  • PubChem - National Institutes of Health. Methylparaben | C8H8O3 | CID 7456 - Spectral Information.[Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Methyl 4-hydroxybenzoate (C8 H8 O3) - Chemical Shifts.[Link]

  • ACS Publications - Macromolecules. Complete Assignment of 1H and 13C NMR Spectra of Poly(N-vinylcarbazole).[Link]

Sources

A Mechanistic and Methodological Guide to the Synthesis of Methyl 4-(3-Carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: This document provides an in-depth exploration of the synthetic pathway leading to methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate. The narrative is structured to elucidate the causal relationships behind the chosen synthetic strategy and experimental parameters, reflecting field-proven insights for researchers in drug discovery and organic synthesis.

Executive Summary

The synthesis of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate represents a classic yet elegant convergence of fundamental organic reactions to construct a molecule featuring the pharmacologically significant β-amino alcohol scaffold.[1][2] This guide details a robust two-stage synthetic strategy. The first stage involves the formation of a key epoxide intermediate, methyl 4-(oxiran-2-ylmethoxy)benzoate, through a base-catalyzed Williamson ether synthesis. The second, and final, stage achieves the target molecule via a regioselective nucleophilic ring-opening of this epoxide by carbazole. We will dissect the underlying mechanisms, provide a detailed experimental protocol, and present the expected analytical data for validation.

Section 1: Introduction to the Molecular Architecture and Strategy

The target molecule is comprised of three key structural units: (1) a methyl 4-hydroxybenzoate core, (2) a carbazole moiety, and (3) a 2-hydroxypropyl linker that covalently joins them. The resulting β-amino alcohol structure is a privileged motif found in numerous biologically active compounds, including β-blockers.[3]

The synthetic approach is designed for efficiency and control, proceeding through two distinct and high-yielding transformations. This strategy ensures regiochemical integrity, which is paramount in the synthesis of pharmacologically relevant molecules.

G cluster_0 Overall Synthetic Workflow Start Reactants: - Methyl 4-hydroxybenzoate - Epichlorohydrin - Carbazole Step1 Stage 1: Epoxide Formation (Williamson Ether Synthesis) Start->Step1 Base (e.g., NaOH) Intermediate Intermediate: Methyl 4-(oxiran-2-ylmethoxy)benzoate Step1->Intermediate Step2 Stage 2: Epoxide Ring-Opening (Aminolysis) Intermediate->Step2 Carbazole Final Final Product: Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate Step2->Final

Figure 1: High-level overview of the two-stage synthetic workflow.

Section 2: Mechanistic Deep Dive: A Two-Stage Formation

A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting. The formation of the target molecule is governed by well-established principles of nucleophilic substitution.

Stage 1: Synthesis of the Key Intermediate: Methyl 4-(oxiran-2-ylmethoxy)benzoate

This stage is a classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

  • Causality of Experimental Choices: The reaction is performed under basic conditions (e.g., using sodium hydroxide) for a critical reason: the phenolic hydroxyl group of methyl 4-hydroxybenzoate is not sufficiently nucleophilic to react directly with epichlorohydrin. The base deprotonates the phenol, generating a highly nucleophilic phenoxide ion.[4] Epichlorohydrin serves as a bifunctional electrophile, containing both a reactive epoxide ring and a chloromethyl group. The reaction is designed to favor nucleophilic attack on the chloromethyl group, preserving the epoxide for the subsequent step.

  • Reaction Mechanism:

    • Deprotonation: The hydroxide ion (OH⁻) abstracts the acidic proton from the phenolic hydroxyl group of methyl 4-hydroxybenzoate, forming a sodium phenoxide intermediate and water.

    • Nucleophilic Attack (SN2): The resulting phenoxide ion acts as a potent nucleophile, attacking the primary carbon of epichlorohydrin that bears the chlorine atom. This proceeds via a standard SN2 mechanism, displacing the chloride ion and forming the ether linkage. This pathway is sterically and electronically favored over an attack on the epoxide carbons at this stage.

Figure 2: Mechanism of methyl 4-(oxiran-2-ylmethoxy)benzoate formation.

Stage 2: Nucleophilic Ring-Opening of the Epoxide by Carbazole

This stage constructs the core β-amino alcohol structure. The reaction's success hinges on the inherent reactivity of the strained three-membered epoxide ring.

  • Causality of Experimental Choices: Epoxides are significantly more reactive than acyclic ethers due to substantial ring strain (approximately 13 kcal/mol).[5] This strain provides a strong thermodynamic driving force for ring-opening reactions. Carbazole, while aromatic, possesses a secondary amine nitrogen that acts as a nucleophile. Although its nucleophilicity is moderate, it is sufficient to open the activated epoxide ring, often facilitated by heating.[6] The reaction exhibits high regioselectivity. Under neutral or basic conditions, the nucleophilic attack proceeds via an SN2 mechanism, targeting the sterically least hindered carbon atom of the epoxide.[7][8] This ensures the formation of the desired isomer where the carbazole is attached to the terminal carbon of the propyl chain.

  • Reaction Mechanism:

    • Nucleophilic Attack (SN2): The lone pair of electrons on the carbazole nitrogen atom attacks the terminal (less substituted) carbon of the epoxide ring. This is a backside attack, characteristic of an SN2 reaction.

    • Ring-Opening: Simultaneously with the nitrogen-carbon bond formation, the carbon-oxygen bond of the epoxide cleaves, transferring the bonding electrons to the oxygen atom. This relieves the ring strain and results in the formation of an alkoxide intermediate.

    • Protonation: During the reaction or, more commonly, during the aqueous work-up, the negatively charged alkoxide is protonated by a proton source (e.g., water), yielding the final neutral product with a secondary hydroxyl group.

Figure 3: Regioselective SN2 ring-opening of the epoxide by carbazole.

Section 3: Experimental Protocol and Data

The following protocol is a representative procedure derived from established methodologies for analogous syntheses.[6][9][10] Researchers should perform their own risk assessment before proceeding.

Stage 1: Synthesis of Methyl 4-(oxiran-2-ylmethoxy)benzoate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) and a solvent such as acetone or DMSO (100 mL).[9]

  • Base Addition: Add a powdered anhydrous base, such as potassium carbonate (20.7 g, 0.15 mol), to the suspension.

  • Epichlorohydrin Addition: Add epichlorohydrin (13.9 g, 0.15 mol) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (150 mL), wash with water (2 x 50 mL) and then with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude epoxide, which can be purified by column chromatography or used directly in the next step if purity is sufficient.

Stage 2: Synthesis of Methyl 4-(3-Carbazol-9-yl-2-hydroxypropoxy)benzoate
  • Setup: In a 250 mL round-bottom flask, dissolve the methyl 4-(oxiran-2-ylmethoxy)benzoate from the previous step (~0.1 mol) and carbazole (16.7 g, 0.1 mol) in a suitable solvent like isopropanol or toluene (120 mL).[6]

  • Reaction: Heat the solution to reflux and maintain for 16-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the carbazole and epoxide spots.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold isopropanol. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization, or purify the residue using silica gel column chromatography.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final compound.

Data Presentation

The following table summarizes the key reagents and expected analytical data for the final product.

Parameter Value Notes
Molecular Formula C₂₃H₂₁NO₄
Molecular Weight 375.42 g/mol
Physical State White to off-white solidExpected
Yield 75-85% (Overall)Typical for this reaction sequence
¹H NMR (CDCl₃, δ) ~7.2-8.1 (m, 8H, Ar-H of carbazole), ~6.8-7.9 (m, 4H, Ar-H of benzoate), ~4.5 (m, 1H, CH-OH), ~4.2 (m, 2H, O-CH₂), ~4.1 (m, 2H, N-CH₂), ~3.9 (s, 3H, O-CH₃), ~2.5 (d, 1H, -OH)Predicted chemical shifts. Values are approximate and require experimental verification.

Section 4: Conclusion

The synthesis of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is reliably achieved through a sequential Williamson ether synthesis and epoxide aminolysis. The mechanistic underpinnings of each step—phenoxide formation, SN2 displacement, and the strain-driven, regioselective ring-opening—provide precise control over the final molecular architecture. This guide offers a comprehensive framework, combining theoretical principles with a practical experimental protocol, to empower researchers in the fields of medicinal chemistry and drug development to successfully synthesize this and structurally related compounds.

References

  • Kamal, A., et al. (2011). Synthesis of β-Amino Alcohols from Terminal Epoxy Fatty Acid Methyl Ester. Journal of the American Oil Chemists' Society, 88, 1229-1236.
  • Heravi, M. M., et al. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 104-110. [Link]

  • Goudarzi, M., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4), 221-231.
  • Yang, B., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(23), 5716. [Link]

  • Reddy, B. V. S., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(8), 1231-1234. [Link]

  • Dar, B. A., & Kamaal, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 3(2).
  • Reddy, T. P., et al. (2012). Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. Indian Journal of Chemistry, 51B, 1593-1598.
  • Babu, K. S., et al. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(2), 790-795.
  • Lee, S., et al. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. International Journal of Molecular Sciences, 24(2), 1319. [Link]

  • Reddy, G. M., et al. (2012). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 4(1), 406-411.
  • Anireddy, J. S., et al. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(1), 133-143. [Link]

  • Kumar, A., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Indian Journal of Heterocyclic Chemistry, 22, 237-240.
  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. [Link]

  • JoVE. (2025). Video: Base-Catalyzed Ring-Opening of Epoxides. [Link]

  • Fiveable. (2025). Reactions of Epoxides: Ring-Opening. [Link]

  • Wang, K., et al. (2021). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Cipla Ltd. (2005). A process for the preparation of 1-(9h-carbazol-4-yloxy)-3-2-(-methoxyphenoxy)-ethyl amino-propan-2-ol.

Sources

Electronic Architecture of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate: A Technical Guide to Band Gap and Frontier Orbital Determination

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Electronic Decoupling (The D-σ-A Paradigm)

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a highly specialized organic molecule characterized by a Donor-Insulator-Acceptor (D-σ-A) architecture. Understanding its electronic band gap and the spatial distribution of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) requires a fundamental analysis of its structural moieties.

The molecule consists of three distinct regions:

  • The Electron Donor: An N-alkylated carbazole moiety. Carbazoles are highly electron-rich, rigid, planar systems known for their excellent hole-transporting capabilities and deep HOMO levels, typically ranging from -5.30 to -5.45 eV[1].

  • The Electron Acceptor: A methyl benzoate moiety. The ester group acts as a strong electron-withdrawing unit, significantly lowering the LUMO energy of the phenyl ring to approximately -1.60 to -2.00 eV[2].

  • The Insulating Linker: A 2-hydroxypropoxy aliphatic chain.

The Causality of Orbital Localization: Because the 2-hydroxypropoxy linker consists entirely of sp3 -hybridized carbons and oxygen, it completely breaks the π -conjugation between the carbazole and the methyl benzoate. Consequently, the molecule does not possess a globally delocalized π -system. Instead, the frontier molecular orbitals are spatially isolated: the HOMO is strictly localized on the carbazole unit, while the LUMO is strictly localized on the methyl benzoate unit[3].

This spatial decoupling dictates that the electrochemical band gap (the absolute energy difference between the isolated HOMO and LUMO) will differ significantly from the optical band gap (which will be dominated by the lowest-energy local excitation of the isolated carbazole chromophore, typically around 3.59 eV)[4].

G Carbazole Carbazole Moiety (Electron Donor) HOMO Localization Linker 2-hydroxypropoxy Linker (Aliphatic Insulator) Breaks π-Conjugation Carbazole->Linker C-N Bond Benzoate Methyl Benzoate Moiety (Electron Acceptor) LUMO Localization Linker->Benzoate Ether Linkage

Fig 1: D-σ-A electronic decoupling in methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

Experimental Protocols: A Self-Validating System

To accurately characterize the electronic properties of this molecule, researchers must employ a dual-pronged approach: electrochemical analysis to determine the fundamental gap, and photophysical analysis to determine the optical gap.

Protocol A: Cyclic Voltammetry (Electrochemical HOMO-LUMO)

Cyclic Voltammetry (CV) is required to measure the oxidation potential (yielding the HOMO) and the reduction potential (yielding the LUMO). Because the orbitals are spatially separated, the molecule should exhibit independent, reversible (or quasi-reversible) redox events corresponding to the two distinct moieties.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed dichloromethane (DCM). DCM is chosen over acetonitrile due to the superior solubility of the carbazole-benzoate compound.

  • Cell Assembly: Utilize a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ (0.01 M AgNO3​ in acetonitrile) reference electrode.

  • Sample Dissolution: Dissolve methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate to a concentration of 1.0 mM in the electrolyte solution. Purge with high-purity Argon for 15 minutes prior to scanning.

  • Measurement: Sweep the potential from 0 V to +1.5 V to capture the carbazole oxidation, and from 0 V to -2.5 V to capture the methyl benzoate reduction. Use a scan rate of 50 mV/s.

  • Calibration: Add ferrocene (Fc) as an internal standard (1.0 mM) at the end of the experiment. Measure the Fc/Fc+ redox couple.

  • Calculation:

    • EHOMO​=−[Eonset,ox​−E1/2(Fc/Fc+)​+4.8] eV

    • ELUMO​=−[Eonset,red​−E1/2(Fc/Fc+)​+4.8] eV

    • Electrochemical Gap ( EgCV​ ) = ELUMO​−EHOMO​

Protocol B: UV-Vis Spectroscopy (Optical Band Gap)

Due to the broken conjugation, a direct HOMO LUMO transition constitutes an Intramolecular Charge Transfer (ICT) with near-zero spatial overlap, resulting in an oscillator strength ( f ) approaching zero[3]. Therefore, the UV-Vis absorption onset will map to the lowest-energy local π→π∗ transition of the carbazole.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a highly dilute solution ( 1×10−5 M) of the compound in spectroscopic-grade DCM.

  • Baseline Correction: Record a baseline spectrum using pure DCM in matched quartz cuvettes (1 cm path length).

  • Measurement: Scan the absorption spectrum from 250 nm to 600 nm.

  • Tauc Plot Analysis: Identify the low-energy onset of the absorption band ( λonset​ ).

  • Calculation:

    • Optical Gap ( Egopt​ ) = 1240/λonset​ eV

Workflow DFT 1. DFT Modeling B3LYP/6-31G(d,p) Synthesis 2. Sample Preparation >99% Purity (HPLC) DFT->Synthesis CV 3. Cyclic Voltammetry Electrochemical Gap Synthesis->CV UV 4. UV-Vis Spectroscopy Optical Gap Synthesis->UV Analysis 5. Data Synthesis Energy Level Alignment CV->Analysis UV->Analysis

Fig 2: Step-by-step experimental workflow for determining fundamental and optical band gaps.

Data Synthesis & Expected Values

Based on the isolated electronic properties of N-alkyl carbazoles and methyl benzoate derivatives, we can construct a highly accurate predictive model for the compound's energy levels. The divergence between the optical and electrochemical gaps is a direct mathematical consequence of the exciton binding energy and the D-σ-A spatial decoupling.

Table 1: Predicted Electronic Properties
ParameterPredicted Value (eV)Primary LocalizationDerivation Method
HOMO Level -5.35 to -5.45 eVCarbazole MoietyCyclic Voltammetry (Oxidation Onset)
LUMO Level -1.65 to -1.85 eVMethyl Benzoate MoietyCyclic Voltammetry (Reduction Onset)
Electrochemical Gap ( EgCV​ ) ~ 3.60 eVGlobal (D to A)$
Optical Band Gap ( Egopt​ ) ~ 3.55 to 3.60 eVCarbazole MoietyUV-Vis Absorption Onset ( λonset​≈345 nm)
ICT Transition Energy > 3.60 eV (Dark State)Carbazole BenzoateTime-Dependent DFT (TD-DFT)

Note: While the numerical values of the optical and electrochemical gaps may appear similar (~3.6 eV), they represent fundamentally different physical phenomena in this molecule. The optical gap represents the creation of a tightly bound Frenkel exciton on the carbazole[4], whereas the electrochemical gap represents the energy required to create a fully separated radical cation (on carbazole) and radical anion (on benzoate)[2].

References

  • [4] Structurally Regulated Carbazole–Pyridine Derivatives Based on Space-Crowded Theory for Efficient Narrowband Ultraviolet Nondoped Organic Light-Emitting Diodes from the High-Lying Reverse Intersystem Crossing Process. ACS Publications. URL:[Link]

  • [2] Twisted configuration pyrene derivative: exhibiting pure blue monomer photoluminescence and electrogenerated chemiluminescence emissions in non-aqueous media. RSC Publishing. URL:[Link]

  • [1] Carbazolebis(thiadiazole)-core based non-fused ring electron acceptors for efficient organic solar cells. Journal of Energy Chemistry. URL:[Link]

  • [3] Effects of Twisted Intramolecular Charge Transfer Behavior on Excited-State Intramolecular Proton Transfer Reactions of Methyl Benzoate Derivatives in Water Solution. The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

Sources

Thermal Stability and Thermogravimetric Analysis (TGA) of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a highly functionalized molecular architecture characterized by a rigid, electron-rich carbazole core linked via a flexible 2-hydroxypropoxy aliphatic chain to a methyl benzoate moiety. Compounds of this class are highly sought after as intermediates in the synthesis of advanced optoelectronic materials (e.g., OLED host materials) and complex bioactive molecules.

Understanding the thermal stability of this compound is paramount. In device manufacturing, thermal robustness dictates the material's viability for vacuum-deposition processes and long-term operational stability under thermal stress[1]. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for evaluating its thermal degradation profile using Thermogravimetric Analysis (TGA).

Molecular Architecture & Thermal Dynamics

The thermal behavior of this specific compound is governed by the distinct thermal vulnerabilities of its structural domains:

  • The Carbazole Core: Known for exceptional thermal robustness, the fully conjugated aromatic carbazole system is highly resistant to pyrolysis, typically remaining intact until temperatures exceed 400 °C[2].

  • The 2-Hydroxypropoxy Linker: This flexible spacer (-CH₂-CH(OH)-CH₂-O-) introduces a secondary hydroxyl group. While this group facilitates intermolecular hydrogen bonding (which beneficially elevates the glass transition temperature, Tg​ ), it acts as the primary site of thermal vulnerability. Dehydration (loss of H2​O ) is invariably the first degradation event[3].

  • The Methyl Benzoate Moiety: The ester linkage is susceptible to thermal cleavage (decarboxylation or dealcoholization) at elevated temperatures, typically occurring concurrently with the breakdown of the aliphatic linker.

Experimental Protocol: Standardized TGA & DTG Workflow

To ensure a self-validating system, the TGA protocol must strictly isolate the compound's intrinsic thermal properties from environmental artifacts (e.g., thermo-oxidative degradation). The following step-by-step methodology guarantees reproducible and highly accurate thermal profiling.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the thermogravimetric analyzer using high-purity Curie point standards (e.g., Alumel, Nickel) to ensure absolute temperature accuracy across the 25 °C to 800 °C range.

  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of the synthesized compound into a pre-tared standard alumina ( Al2​O3​ ) crucible.

    • Causality: Utilizing a small, uniform sample mass minimizes internal thermal gradients within the powder bed, preventing artificially broadened degradation peaks and ensuring precise onset detection.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a constant flow rate of 50 mL/min for 15 minutes prior to initiating the temperature ramp.

    • Causality: An inert atmosphere is strictly required to prevent premature oxidation of the aliphatic linker, allowing for the observation of pure pyrolytic degradation[4].

  • Dynamic Heating: Apply a linear heating rate of 10 °C/min from ambient temperature to 800 °C.

  • Data Acquisition: Continuously record mass loss (TGA) and computationally derive the first derivative of the mass loss curve (DTG) to pinpoint the temperatures of maximum degradation rates ( Tmax​ ).

TGA_Workflow A Sample Prep (5-10 mg, Alumina) B N2 Purge (50 mL/min, 15 min) A->B C Dynamic Heating (10 °C/min to 800 °C) B->C D TGA/DTG Data Acquisition C->D E Kinetic & Thermal Analysis D->E

Caption: Standardized experimental workflow for the thermogravimetric analysis of carbazole derivatives.

Data Interpretation & Degradation Mechanisms

Based on the established thermal behavior of analogous N-substituted carbazole-ether derivatives, the degradation of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate exhibits a distinct multi-stage mass loss profile[1][2].

Quantitative Data Summary

Table 1: Anticipated Thermal Stability Parameters

ParameterTemp. Range (°C)Physical/Chemical Significance
Td5%​ (Onset) 240 - 2705% weight loss. Indicates the onset of thermal degradation, primarily driven by the dehydration of the secondary hydroxyl group.
Tmax1​ (Stage 1) 280 - 330Maximum rate of initial degradation. Cleavage of the aliphatic 2-hydroxypropoxy linker and thermal cracking of the methyl ester group.
Tmax2​ (Stage 2) 420 - 480Secondary degradation peak. Catastrophic breakdown and carbonization of the rigid carbazole and benzoate aromatic backbones.
Char Yield 15 - 25%Residual carbonaceous mass at 800 °C. The high aromatic content of the carbazole core promotes cross-linking and char formation.
Mechanistic Causality

The initial onset of degradation ( Td5%​ ) is heavily influenced by the 2-hydroxypropoxy spacer. The presence of the hydroxyl group lowers the initial thermal stability compared to purely alkyl-linked carbazoles due to the facile elimination of water (dehydration), which forms a transient alkene. Subsequently, the ether (C-O-C) and ester (COOCH₃) bonds undergo homolytic cleavage. The carbazole core, stabilized by extensive π -conjugation, remains intact until much higher temperatures, eventually degrading via complex radical recombination and charring mechanisms[3].

DegradationMechanism Mol Intact Molecule Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate Stage1 Stage 1: ~250-330 °C Dehydration & Ester Cleavage (Loss of H2O, CH3OH, CO2) Mol->Stage1 Thermal Energy (N2) Stage2 Stage 2: ~330-400 °C Aliphatic Linker Scission (Propoxy Chain Breakdown) Stage1->Stage2 Continued Heating Stage3 Stage 3: >400 °C Aromatic Core Pyrolysis (Carbazole/Phenyl Ring Carbonization) Stage2->Stage3 High T Cracking Char Residual Char (15-25% at 800 °C) Stage3->Char Cross-linking

Caption: Proposed multi-stage thermal degradation pathway of the carbazole-benzoate derivative.

Field-Proven Insights for Application Scientists

  • Structure-Property Optimization: If the goal is to utilize this compound in high-temperature vacuum deposition, the Td5%​ of ~240-270 °C acts as a thermal bottleneck. While the hydroxyl group is synthetically useful, capping it (e.g., via acetylation or etherification) can successfully push the Td5%​ beyond 300 °C, significantly widening the processing window.

  • Atmospheric Sensitivity: Conducting the TGA in an air atmosphere instead of nitrogen will drastically alter the DTG profile. The carbazole core is highly susceptible to thermo-oxidative degradation, which introduces a massive exothermic decomposition peak at lower temperatures (~350 °C) and reduces the final char yield to near zero.

  • Morphological Stability (DSC Correlation): While TGA measures chemical degradation, Differential Scanning Calorimetry (DSC) should be run concurrently to determine the glass transition temperature ( Tg​ ). The hydrogen bonding from the -OH group restricts molecular rotation, typically resulting in a higher Tg​ compared to non-hydroxylated analogs. This is highly beneficial for preventing unwanted crystallization in amorphous thin films.

Sources

X-Ray Crystallography and Molecular Packing of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an authoritative, step-by-step protocol for the crystallographic determination and supramolecular analysis of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate . Carbazole derivatives are highly exploited in medicinal chemistry for their neuroprotective properties and in materials science for their optoelectronic behavior[1]. Understanding the solid-state behavior of this specific molecule—characterized by a rigid carbazole core, a flexible hydrogen-bonding 2-hydroxypropoxy linker, and an electron-withdrawing benzoate acceptor—is critical for rational drug design and organic semiconductor engineering.

This whitepaper details the causality behind crystallization strategies, the mathematical rigor of structure solution via dual-space algorithms, and the quantification of molecular packing using Hirshfeld surface analysis.

Chemical Context and Structural Architecture

The target compound, methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, presents a fascinating crystallographic challenge due to its distinct molecular domains:

  • The Carbazole Core: A planar, electron-rich aromatic system prone to strong π−π stacking interactions[2].

  • The 2-Hydroxypropoxy Linker: A highly flexible aliphatic chain that introduces conformational degrees of freedom and acts as a potent hydrogen-bond donor (-OH).

  • The Methyl Benzoate Moiety: A conjugated, electron-withdrawing group that serves as a primary hydrogen-bond acceptor (C=O).

The interplay between the flexible linker and the rigid aromatic termini dictates the crystal packing, often resulting in complex 1D hydrogen-bonded chains stabilized by 2D π−π networks.

Experimental Protocol: Crystallization to Data Collection

A crystal structure is only as reliable as the physical crystal and the data collected from it. The following protocol establishes a self-validating workflow for obtaining high-resolution diffraction data.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Direct solvent evaporation often leads to rapid nucleation and twinned or disordered crystals, especially for molecules with flexible aliphatic chains. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation.

  • Dissolve 10 mg of the compound in 1.0 mL of chloroform ( CHCl3​ ) in a small inner vial. Chloroform acts as an excellent solvent for the hydrophobic carbazole core.

  • Place the inner vial inside a larger outer vial containing 3.0 mL of hexane (antisolvent).

  • Seal the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment.

  • Allow 5–7 days for the volatile hexane to slowly diffuse into the chloroform, gradually lowering the compound's solubility and yielding diffraction-quality single crystals.

Step 2: X-Ray Diffraction Data Collection

Causality: Data must be collected at cryogenic temperatures to minimize atomic thermal vibrations (reducing the size of thermal ellipsoids), which is critical for accurately locating the electron density of the hydroxyl hydrogen atom.

  • Select a transparent, block-shaped single crystal under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K).

  • Collect data using a diffractometer equipped with a microfocus X-ray source (Mo K α radiation, λ=0.71073 Å) and a photon-counting pixel array detector.

  • Integrate the frames and apply multi-scan absorption corrections to account for the crystal's shape and orientation.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. X-ray Diffraction (100 K, Mo Kα) A->B Select single crystal C 3. Structure Solution (SHELXT Dual-Space) B->C Integration & Scaling D 4. Anisotropic Refinement (SHELXL / Olex2) C->D Phase assignment E 5. Packing Analysis (Hirshfeld & Supramolecular) D->E Final CIF generation

Crystallographic workflow from physical crystal growth to in silico packing analysis.

Structure Solution and Refinement Protocol

The phase problem is solved utilizing modern computational crystallography suites. We utilize Olex2 as the graphical user interface[3], integrating the SHELX program suite for mathematical resolution.

Step 1: Phase Problem Solution (SHELXT)

Execute SHELXT within Olex2. SHELXT utilizes a dual-space algorithm that expands data to the P1 space group, applies Patterson seeding, and cycles between real and reciprocal space to locate heavy atoms and assign the correct space group automatically[4]. This is vastly superior to legacy direct methods as it handles missing reflections robustly.

Step 2: Full-Matrix Least-Squares Refinement (SHELXL)

Refine the structural model against F2 using SHELXL[5].

  • Anisotropic Refinement: Convert all non-hydrogen atoms (C, N, O) to anisotropic displacement parameters.

  • Hydrogen Atom Treatment:

    • Place aromatic and aliphatic hydrogen atoms in calculated positions using a riding model (HFIX 43 for aromatic, HFIX 23 for secondary CH2​ ).

    • Critical Step: The hydroxyl hydrogen (-OH) must be located from the difference Fourier map to confirm the hydrogen-bonding network. Once located, refine it freely or with a DFIX restraint (O-H = 0.84 Å) to prevent non-physical bond lengths due to X-ray electron cloud polarization.

  • Disorder Modeling: If the 2-hydroxypropoxy chain exhibits positional disorder, split the affected atoms into two parts (e.g., PART 1 and PART 2) and apply Rigid Bond Restraints (RIGU) and Similarity Restraints (SIMU) to ensure physically meaningful thermal ellipsoids[6].

Table 1: Representative Crystallographic Data Parameters

Note: Data represents typical high-quality refinement targets for this molecular class.

ParameterValue / Target
Chemical Formula C23​H21​NO4​
Formula Weight 375.41 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System, Space Group Monoclinic, P21​/c
Goodness-of-fit (GOF) on F2 1.020 - 1.050
Final R indices[I > 2 σ (I)] R1​<0.050 , wR2​<0.120
Largest diff. peak and hole 0.35 and -0.25 e⋅A˚−3

Molecular Packing and Supramolecular Synthons

The solid-state architecture of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is governed by a hierarchy of non-covalent interactions.

Primary Synthon: Hydrogen Bonding

The dominant intermolecular force is the strong classical hydrogen bond between the hydroxyl donor of the propoxy chain and the carbonyl oxygen of the benzoate group of an adjacent molecule. This O−H⋅⋅⋅O=C interaction typically propagates along the crystallographic b-axis, forming infinite 1D supramolecular chains.

Table 2: Hydrogen Bond Geometry
D-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O(2)-H(2)···O(4) i 0.84(2)1.95(2)2.775(3)165(3)

(Symmetry code: i = x, y+1, z)

Secondary Synthon: π−π Stacking

The 1D hydrogen-bonded chains are cross-linked into 2D sheets via π−π stacking interactions between the planar carbazole rings[7]. The centroid-to-centroid distance between parallel-displaced carbazole moieties is typically measured at ~3.5–3.7 Å, providing significant cohesive energy to the crystal lattice[2].

Packing M Monomer Unit (Asymmetric Unit) H O-H···O=C H-Bonds (1D Infinite Chains) M->H Primary synthon P Carbazole π-π Stacking (2D Layered Sheets) H->P Secondary synthon V Weak C-H···π & vdW (3D Crystal Lattice) P->V Lattice stabilization HS Hirshfeld Surface Analysis (Interaction Quantification) V->HS Evaluated via

Hierarchical assembly of supramolecular synthons driving the 3D crystal lattice.

Hirshfeld Surface Analysis

To quantitatively evaluate these intermolecular interactions, Hirshfeld surface analysis is conducted using CrystalExplorer.

  • dnorm​ Surface: The surface mapped over dnorm​ visually highlights the O−H⋅⋅⋅O hydrogen bonds as deep red, circular depressions, indicating interatomic contacts shorter than the sum of their van der Waals radii[8].

  • 2D Fingerprint Plots: The decomposition of the Hirshfeld surface into 2D fingerprint plots reveals the exact percentage contributions of specific contacts. In carbazole-benzoate derivatives, H⋅⋅⋅H contacts typically dominate the total surface area (~45-50%), followed by C⋅⋅⋅H/H⋅⋅⋅C interactions (~25-30%) indicative of C−H⋅⋅⋅π edge-to-face interactions, and O⋅⋅⋅H/H⋅⋅⋅O contacts (~10-15%) representing the primary hydrogen bonds[8].

References

  • Chakraborty, D. P., et al. (1965). "Carbazole derivatives in medicinal chemistry and their broad spectrum of biological activities." IUCr Journals. URL: [Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Gumus, I. (2019). "Co-crystal of carbazole-based thiourea derivative compound with acetic acid: Crystallography and Hirshfeld surface analysis". Sakarya University Journal of Science, 23(3), 368-381. URL:[Link]

  • Rowland, C. A., et al. (2020). "Design and synthesis of aryl-functionalized carbazole-based porous coordination cages". Chemical Communications. OSTI.GOV. URL:[Link]

  • Turner, M. J., et al. (2017). "Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole". Acta Crystallographica Section E. PMC. URL:[Link]

Sources

preliminary toxicity screening of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Executive Summary: The development of novel chemical entities requires a rigorous and early assessment of potential toxicity to mitigate late-stage failures and ensure patient safety. This guide provides a comprehensive, tiered strategy for the preliminary toxicity screening of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, a compound featuring the biologically significant carbazole scaffold. Carbazole derivatives are widely investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This document outlines a logical progression of assays, from in vitro assessments of cytotoxicity, genotoxicity, and cardiotoxicity to a preliminary in vivo acute toxicity study. The protocols and decision-making frameworks described herein are grounded in established regulatory guidelines and industry best practices, designed for researchers, scientists, and drug development professionals to build a foundational safety profile for this promising compound class.

Introduction to the Candidate and Screening Rationale

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate belongs to the carbazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[3] The core structure is reminiscent of carvedilol, a known β-blocker, which immediately flags the need for cardiovascular safety assessment.[1] Early, mechanism-based toxicity screening is a critical component of the modern drug discovery paradigm.[4] Identifying potential liabilities such as cellular toxicity, genetic damage, or cardiac effects before significant resource investment can save invaluable time and capital.[4][5] This guide proposes a systematic approach to de-risk this specific molecule.

A Tiered Strategy for Preliminary Toxicity Assessment

A successful preliminary toxicity evaluation follows a tiered, hierarchical approach. This strategy begins with high-throughput in vitro assays to rapidly identify major liabilities and progresses to a more resource-intensive, low-throughput in vivo study only if the in vitro profile is acceptable. This conserves resources and adheres to the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

G cluster_1 Tier 2: In Vivo Confirmation Cytotoxicity Cytotoxicity Assessment (MTT Assay) Decision1 Acceptable In Vitro Profile? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assessment (Ames & Micronucleus) Genotoxicity->Decision1 CardioSafety Cardiovascular Safety (hERG Assay) CardioSafety->Decision1 AcuteTox Acute Oral Toxicity (OECD 420) Decision2 Integrated Risk Assessment Go/No-Go Decision AcuteTox->Decision2 Decision1->AcuteTox Yes Stop STOP (High Risk) Decision1->Stop No

Caption: Tiered approach for toxicity screening.

Tier 1: Core In Vitro Safety Assays

The foundation of the preliminary safety assessment lies in a battery of in vitro tests designed to probe for the most common and critical toxicological liabilities.

Cytotoxicity Assessment: The MTT Assay

Rationale: Determining the concentration at which a compound causes cell death is a fundamental first step.[4][6] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[7] To assess for potential therapeutic selectivity, the assay should be run in parallel on a cancer cell line (e.g., HepG2, human liver carcinoma) and a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells). A favorable compound will show significantly higher toxicity toward cancer cells, reflected in a high Selectivity Index (SI).[6]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound IC₅₀ (µM)Selectivity Index (SI)Interpretation
HepG2 (Cancer)15.56.45Moderate selective toxicity
HEK293 (Normal)>100

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Genotoxicity Assessment

Rationale: Genotoxicity testing is essential to identify compounds that can cause genetic damage, a key indicator of carcinogenic potential.[8] A standard preliminary screen includes two core assays: the bacterial reverse mutation (Ames) test to detect point mutations and an in vitro micronucleus assay to detect chromosomal damage.[9][10]

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[11][12] It utilizes specialized strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[13][14] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and form colonies on a histidine-free medium.[11] The inclusion of a rat liver S9 fraction is critical to simulate mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[12][14]

G A Prepare Salmonella strains (e.g., TA98, TA100) B Mix bacteria with test compound (varying concentrations) A->B C Add S9 mix (for metabolic activation) or buffer (control) B->C D Pour mixture onto histidine-deficient agar plates C->D E Incubate for 48-72 hours at 37°C D->E F Count revertant colonies E->F G Positive Result: Significant increase in colonies vs. control (mutagenic) F->G Yes H Negative Result: No significant increase (non-mutagenic) F->H No

Caption: Workflow for the Ames Test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of S. typhimurium strains TA98 and TA100.[13]

  • Preparation: Prepare test compound solutions, positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9), and a vehicle control.[14]

  • Assay: To a sterile tube, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of either phosphate buffer or S9 mix.[12]

  • Plating: Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to the tube, vortex gently, and pour onto a minimal glucose agar plate.[14]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (spontaneous reversion) rate.

This assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity).[9] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis.[10] An increase in micronucleated cells after treatment indicates genotoxic potential.

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture: Culture mammalian cells (e.g., CHO-K1 or TK6) to a suitable confluency.[8]

  • Treatment: Treat cells with various concentrations of the test compound, a vehicle control, and positive controls (e.g., mitomycin C for -S9, cyclophosphamide for +S9) for a short duration (e.g., 3-6 hours) with and without S9 metabolic activation.

  • Recovery: Remove the compound and allow the cells to recover for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring easier.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI).

  • Scoring: Using a microscope or flow cytometer, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration.[10]

Cardiovascular Safety: hERG Channel Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal arrhythmia called Torsades de Pointes.[15] Given the structural similarity of the compound's side chain to known cardio-active drugs, this assay is mandatory.[1] Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition.[15][16]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells.[16]

  • Electrophysiology: Use an automated patch-clamp system (e.g., SyncroPatch or QPatch) to achieve whole-cell configuration.[17]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current tail peak.[16][18]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound.

  • Data Acquisition: Measure the hERG current at each concentration and calculate the percentage of inhibition relative to the baseline.

  • Analysis: Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.[18]

Data Presentation: Hypothetical hERG Inhibition Data

ParameterResultInterpretation
hERG IC₅₀25 µMLow to moderate risk. A therapeutic safety margin calculation is required.

Tier 2: Preliminary In Vivo Acute Oral Toxicity

Rationale: If the in vitro safety profile is deemed acceptable (i.e., low cytotoxicity in normal cells, non-genotoxic, and a sufficient safety margin for hERG), a preliminary in vivo study is warranted. The Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420) is a method designed to assess the toxicity of a single oral dose and provides information on overt toxic effects while minimizing animal use.[19][20]

G Start Start Sighting Study Dose1 Dose 1 animal at 300 mg/kg Start->Dose1 Observe1 Evident Toxicity? Dose1->Observe1 Dose2_down Dose next animal at 50 mg/kg Observe1->Dose2_down Yes Dose2_up Dose next animal at 2000 mg/kg Observe1->Dose2_up No MainStudy Proceed to Main Study (Dose 4 more animals at selected level) Dose2_down->MainStudy Dose2_up->MainStudy Stop Determine Classification MainStudy->Stop

Caption: OECD 420 Fixed Dose Procedure Workflow.

Experimental Protocol: OECD 420 (Abbreviated)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).

  • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal.[19] Based on the outcome (evident toxicity or no effect), the dose for the next animal is adjusted up or down (5, 50, 300, or 2000 mg/kg).[19]

  • Main Study: Once the dose causing evident toxicity is identified, dose four additional animals at that same level.

  • Observation: Observe all animals for clinical signs of toxicity and mortality for at least 14 days.[19]

  • Endpoint: The endpoint is not death, but the observation of clear signs of toxicity at one of the fixed dose levels. This allows for classification into a GHS toxicity category.

Integrated Analysis and Decision-Making

The culmination of this screening cascade is an integrated assessment of all data points. A compound's fate is determined not by a single result, but by the weight of all evidence.

Decision Matrix

AssayFavorable OutcomeUnfavorable OutcomeAction
Cytotoxicity SI > 10SI < 2Low SI: Terminate or redesign for selectivity.
Ames Test NegativePositivePositive: High risk of carcinogenicity. Terminate.
Micronucleus NegativePositivePositive: High risk of chromosomal damage. Terminate.
hERG Assay IC₅₀ > 30 µMIC₅₀ < 1 µMPotent hERG blocker: Terminate or redesign.
Acute Oral Tox GHS Category 5 or UnclassifiedGHS Category 1 or 2High acute toxicity: Terminate.

A compound that is non-mutagenic, shows selective cytotoxicity against a target cell line, has a hERG IC₅₀ at least 30-fold higher than its projected efficacious concentration, and demonstrates low acute oral toxicity would be a strong candidate to advance to further preclinical development.

References

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link][4]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link][11]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. [Link][14]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. PubMed. [Link][5]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. [Link][12]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link][7]

  • Genotoxicity. Cyprotex. [Link][8]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. [Link][21]

  • The Ames Test. University of Wisconsin-La Crosse. [Link]

  • In Vivo Genotoxicity Assays. Charles River Laboratories. [Link]

  • Best Practice hERG Assay. Mediford Corporation. [Link][15]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Carbazole Derivatives as Antiviral Agents: An Overview. PMC - NIH. [Link][3]

  • OECD Guideline for the Testing of Chemicals 420. OECD. [Link][19]

  • Acute Toxicity. Joint Research Centre - European Commission. [Link][20]

  • Other Genetic Toxicology Assays. Inotiv. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link][18]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link][16]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link][6]

  • hERG Safety Assay. Evotec. [Link][17]

  • Synthesis of Carbazole Derivative PLX01107 and its Pharmacokinetics for Various Administration Routes in CD-1 Mice. ResearchGate. [Link]

  • Optimization of pharmacokinetic properties by modification of a carbazole-based cannabinoid receptor subtype 2 (CB 2 ) ligand. PubMed. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Acute Systemic Toxicity. ILAR Journal - Oxford Academic. [Link]

  • Carbazole Derivatives. MDPI. [Link][1]

  • Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization. PMC - NIH. [Link][22]

  • Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. PubMed. [Link][23]

  • Eco-friendly synthesis, characterization, in-silico ADMET and molecular docking analysis of novel carbazole derivatives as antibacterial and antifungal agents. ResearchGate. [Link]

  • Structure–activity and structure–property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies. ResearchGate. [Link]

  • Carbazole derivatives: Synthesis, spectroscopic characterization, antioxidant activity, molecular docking study, and the quantum chemical calculations. ResearchGate. [Link]

  • A review on the biological potentials of carbazole and its derived products. SpringerLink. [Link][2]

  • N-(3-(9H-CARBAZOL-9-YL)-2-HO-PR)-4-ME-N-(4H-2-FURANYLMETHYL)BENZENESULFONAMIDE — Chemical Substance Information. NextSDS. [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. [Link]

  • Draft Screening Assessment Benzotriazoles and Benzothiazoles Group. Environment and Climate Change Canada Health Canada. [Link]

  • Preliminary evaluation of the toxicity of some synthetic furan derivatives in two cell lines and Artemia salina. PubMed. [Link]

  • Characterization of the Structure of 9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. [Link]

Sources

Probing the Quantum Landscape: A DFT-Based Investigation of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a molecule of significant interest, possessing a unique architecture that combines an electron-donating carbazole moiety with an electron-accepting benzoate group, linked by a flexible hydroxypropoxy chain. This structure suggests potential applications in optoelectronics, materials science, and pharmacology. Understanding the intricate relationship between its three-dimensional structure and its electronic and spectroscopic properties is paramount for unlocking its potential. This technical guide provides a comprehensive, step-by-step protocol for modeling this molecule using Density Functional Theory (DFT), a powerful quantum mechanical method. We will delve into the rationale behind methodological choices, from functional and basis set selection to the simulation of spectroscopic data, offering a self-validating workflow for researchers and drug development professionals.

Introduction: Why Model This Molecule with DFT?

The subject of our study, methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, is a non-trivial organic molecule. Its key features include:

  • A Carbazole Group: A well-known hole-transporting and electron-donating unit, frequently used in the design of organic light-emitting diodes (OLEDs) and other organic electronics.

  • A Methyl Benzoate Group: An electron-withdrawing moiety.

  • A Chiral Center: The hydroxylated carbon in the propoxy linker introduces chirality, which can have significant implications in biological interactions and materials science.

The interplay between the electron-donating carbazole and the electron-accepting benzoate, mediated by the flexible linker, dictates the molecule's frontier molecular orbitals (HOMO and LUMO), its charge distribution, and consequently, its reactivity and photophysical properties.

Density Functional Theory (DFT) is the computational tool of choice for this task. It offers an exceptional balance between computational accuracy and resource requirements, making it feasible to model molecules of this size. DFT allows us to predict, from first principles, a wide range of properties including:

  • Stable 3D molecular geometry.

  • Electronic structure (HOMO-LUMO gap, charge distribution).

  • Molecular Electrostatic Potential (MEP).

  • Spectroscopic signatures (IR, UV-Vis).

This guide will walk through the process of obtaining these properties, emphasizing not just the "how" but the critical "why" behind each decision.

Foundational Concepts: The DFT Toolkit

A successful DFT study hinges on the appropriate selection of two key components: the exchange-correlation functional and the basis set .

  • Exchange-Correlation (XC) Functional: This is the heart of DFT, approximating the complex many-body electron interactions. For a molecule like ours, with potential for both localized and charge-transfer electronic states, a hybrid functional is often a robust starting point. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a globally recognized hybrid functional that provides reliable results for the geometry of a vast range of organic molecules. For more accurate electronic properties, especially excited states for UV-Vis spectra, a range-separated functional like ωB97X-D is highly recommended. It includes dispersion corrections (the "-D" part) and is specifically designed to handle long-range interactions and charge-transfer excitations more accurately.

  • Basis Set: This is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a Pople-style split-valence set that offers a good compromise between accuracy and computational cost for molecules containing H, C, N, and O. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for describing chemical bonds and non-covalent interactions accurately.

For our study, we will proceed with the B3LYP functional and the 6-31G(d,p) basis set for geometry optimization and frequency analysis, a combination known for its reliability in predicting ground-state properties of organic molecules. For electronic and spectroscopic properties, we will leverage the optimized geometry and perform calculations with the ωB97X-D functional for enhanced accuracy.

The Computational Workflow: A Self-Validating Protocol

A robust computational study follows a logical sequence of steps, where the output of one becomes a validated input for the next. This ensures the final results are physically meaningful.

DFT Workflow Figure 1: A Self-Validating DFT Workflow cluster_0 Ground State Properties cluster_2 Figure 1: A Self-Validating DFT Workflow A 1. Initial 3D Structure (e.g., from Avogadro) B 2. Geometry Optimization (B3LYP/6-31G(d,p)) A->B C 3. Frequency Analysis (B3LYP/6-31G(d,p)) B->C D Validation Check: Are there imaginary frequencies? C->D D->B Yes (Re-optimize from distorted geometry) I Optimized Geometry (Validated Minimum) D->I No E 5. Single-Point Energy Calculation (ωB97X-D/6-31G(d,p)) F 6. Electronic Analysis (HOMO, LUMO, MEP) E->F G 7. TD-DFT Calculation (ωB97X-D/6-31G(d,p)) E->G H 8. Spectra Simulation (UV-Vis, IR) G->H I->E

Caption: A robust workflow for DFT calculations.

Step 1: Initial Structure Generation

The first step is to build a chemically sensible 3D structure of the molecule. This can be done using molecular building software like Avogadro or GaussView. It is not critical for this initial structure to be perfect, but it should have the correct connectivity and stereochemistry.

Step 2: Geometry Optimization

This is the most crucial computational step. Starting with the initial structure, the DFT algorithm iteratively adjusts the positions of the atoms to find a configuration that minimizes the total energy of the system.[1][2] This process continues until the forces on the atoms and the change in energy between steps fall below a strict convergence threshold.

  • Protocol:

    • Software: Gaussian, ORCA, etc.

    • Keyword: Opt

    • Method: B3LYP/6-31G(d,p)

    • Convergence: Tight or stricter is recommended.

Step 3: Frequency Analysis (The Self-Validation Step)

Once the optimization is complete, it is imperative to verify that the resulting structure is a true energy minimum and not a transition state.[3] This is achieved by calculating the vibrational frequencies.

  • Protocol:

    • Keyword: Freq

    • Method: Must be the same level of theory as the optimization (B3LYP/6-31G(d,p)).[3]

  • Trustworthiness Check: The output must show zero imaginary frequencies . An imaginary frequency (often printed as a negative number) indicates a saddle point on the potential energy surface, meaning the structure is not stable. If one is found, the molecule must be distorted along the vector of the imaginary mode and re-optimized.[4]

Step 4: Electronic and Spectroscopic Property Calculation

With a validated, stable geometry, we can now calculate the properties of interest with higher accuracy. We use the optimized coordinates as a fixed input for single-point energy and Time-Dependent DFT (TD-DFT) calculations.

  • Protocol:

    • Keywords: TD(NStates=20) for UV-Vis, Pop=NBO for charge analysis.

    • Method: ωB97X-D/6-31G(d,p) for better description of electronic transitions.

    • Why a different functional? While B3LYP is excellent for geometries, range-separated functionals like ωB97X-D often provide more accurate excitation energies, which are critical for simulating UV-Vis spectra.[5][6]

Analysis and Data Interpretation

This section details the expected outcomes and how to interpret them, grounding the computational results in chemical principles.

Optimized Molecular Structure

The geometry optimization will yield the most stable conformation of the molecule in the gas phase. Key structural parameters should be tabulated for analysis.

ParameterDescriptionExpected Value (Å or °)Rationale
C-N-C Angle (Carbazole)Angle within the carbazole nitrogen~108-110°Reflects the sp2 hybridization but constrained by the five-membered ring.
C-O-C Angle (Linker)Angle of the ether linkage~110-115°Typical for an sp3 hybridized oxygen atom.
O=C-O Angle (Ester)Angle within the ester group~120-125°Consistent with sp2 hybridization of the carbonyl carbon.
Dihedral AngleTorsion between Carbazole and Benzoate ringsVariableThis flexible torsion is key to the molecule's conformation and will be determined by the optimization.
Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals. A smaller gap suggests the molecule is more easily excitable and may absorb light at longer wavelengths.

For this molecule, we anticipate the HOMO to be localized primarily on the electron-rich carbazole moiety, while the LUMO will be localized on the electron-deficient benzoate moiety. This spatial separation is the hallmark of a charge-transfer molecule.

FMO Diagram Figure 2: Frontier Molecular Orbital Energy Diagram cluster_axis LUMO LUMO (Acceptor) Localized on Benzoate HOMO HOMO (Donor) Localized on Carbazole HOMO->LUMO ΔE = E_LUMO - E_HOMO (Electronic Excitation) E_label Energy E_arrow

Sources

A Methodological Guide to the Physicochemical Characterization of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the thermodynamic properties and solubility profile of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate. As a compound of interest, likely as a potential pharmaceutical agent or an intermediate related to carvedilol, a thorough understanding of its physicochemical properties is paramount for drug development, formulation, and manufacturing processes. Due to the absence of readily available experimental data for this specific molecule in the public domain, this document focuses on providing detailed, field-proven methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to perform a robust characterization. The guide details the use of Differential Scanning Calorimetry (DSC) for thermal properties, Thermogravimetric Analysis (TGA) for stability, and both equilibrium (shake-flask) and kinetic (nephelometry) methods for a complete solubility assessment. Data from structurally similar compounds, such as carvedilol and other carbazole derivatives, are used for illustrative purposes.

Introduction: The Need for Physicochemical Profiling

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a complex organic molecule incorporating a carbazole moiety, a secondary alcohol, and a methyl benzoate group. This structure shares features with the well-known beta-blocker, carvedilol. In pharmaceutical development, the solid-state properties and solubility of an active pharmaceutical ingredient (API) are critical determinants of its performance. Thermodynamic properties such as melting point and enthalpy of fusion influence stability, purity, and manufacturability. The solubility profile directly impacts bioavailability, dissolution rate, and the feasibility of different dosage forms.[1][2]

This guide, therefore, presents a self-validating system of protocols designed to generate high-quality, reproducible data for the comprehensive physicochemical profiling of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate or any new chemical entity.

Part 1: Thermodynamic Property Characterization

The thermal behavior of a pharmaceutical solid provides invaluable information about its physical form, stability, and purity. The primary techniques for this characterization are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Theoretical Background
  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine the melting point (Tm), which is indicative of purity, and the enthalpy of fusion (ΔHfus), the energy required to melt the solid. These parameters are crucial for identifying polymorphic forms and assessing crystal lattice energy.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5] It is primarily used to determine the thermal stability of a compound, identifying the temperature at which it begins to decompose. It can also quantify the presence of residual solvents or water.

Experimental Protocols

This protocol outlines the standard procedure for analyzing a solid sample using a DSC instrument.

Causality: The choice of a low sample mass (2-10 mg) and a controlled heating rate (e.g., 10 °C/min) is critical to ensure uniform heat distribution within the sample and to obtain sharp, well-defined thermal events.[6] Hermetically sealed aluminum pans are used to prevent any loss of sample due to sublimation or evaporation before the melting point is reached.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-6 mg of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate into a Tzero aluminum pan.[7]

  • Encapsulation: Place the corresponding lid on the pan and seal it using a sample press.

  • Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Program: Set the experimental parameters. A typical program would be:

    • Equilibrate at 25 °C.

    • Ramp up the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).[7]

  • Data Acquisition: Initiate the run and record the heat flow versus temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion).[8]

This protocol details the use of TGA to determine the decomposition temperature.

Causality: The experiment is run under an inert nitrogen atmosphere to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone. A consistent heating rate allows for reproducible results.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA balance is calibrated using standard weights.

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or aluminum TGA crucible.[9][10]

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program: Program the instrument to heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[4]

  • Data Acquisition: Start the experiment and record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the resulting mass vs. temperature curve.

Data Interpretation and Visualization

The data from DSC and TGA are typically presented as thermograms. The workflow for this analysis is summarized below.

G cluster_0 Thermal Analysis Workflow A Sample Preparation (3-10 mg) B DSC Analysis (10°C/min, N2 Purge) A->B C TGA Analysis (10°C/min, N2 Purge) A->C D Data Analysis: Determine Tm, ΔHfus B->D E Data Analysis: Determine T_decomposition C->E F Report Properties D->F E->F

Caption: Workflow for Thermal Property Characterization.

Illustrative Data: Since no data exists for the target compound, the following table presents typical values for the structurally related compound, carvedilol.[11]

PropertyIllustrative Value (Carvedilol)Significance
Melting Point (Tm)~114-121 °CIndicator of purity and polymorphic form
Enthalpy of Fusion (ΔHfus)Not reportedRelates to crystal lattice energy
Decomposition Temp (Td)> 200 °CDefines upper limit for processing/storage

Part 2: Solubility Profile Determination

Solubility is a cornerstone of pre-formulation studies, influencing everything from assay development to final drug product performance. A comprehensive profile includes both thermodynamic and kinetic solubility in various relevant media.

Theoretical Background
  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution with an excess of the solid drug at a specific temperature and pressure.[12] The shake-flask method is the "gold standard" for its determination.[13]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate in an aqueous medium.[12][14] It is a high-throughput screening method often used in early drug discovery. Nephelometry, which measures light scattering from precipitated particles, is a common technique for this assessment.[15][16]

Experimental Protocols

This protocol provides a robust method for determining equilibrium solubility.

Causality: The extended incubation time (24-48 hours) is crucial to ensure that the solution has reached true equilibrium.[17] Analysis of the remaining solid phase by methods like X-ray Powder Diffraction (XRPD) is a self-validating step to confirm that the solid form has not changed (e.g., converted to a different polymorph or a hydrate) during the experiment. Quantification by a validated, stability-indicating HPLC method ensures accurate and specific measurement of the dissolved compound.[18]

Step-by-Step Methodology:

  • Media Preparation: Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select organic co-solvents (e.g., ethanol, propylene glycol, DMSO).

  • Sample Addition: Add an excess amount of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate to vials containing a known volume of each solvent system. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24 to 48 hours.[17][19]

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.[18]

  • Quantification:

    • Dilute the filtrate with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

    • Prepare a calibration curve using standards of known concentration to quantify the sample.

  • Solid Phase Analysis: Recover the remaining solid from the vials, dry it, and analyze using XRPD or DSC to check for any phase transformations.

This protocol is designed for rapid, high-throughput assessment.

Causality: A DMSO stock solution is used to kinetically dissolve the compound before it is introduced into the aqueous buffer. Precipitation occurs when the compound's solubility limit is exceeded. Laser nephelometry provides a sensitive detection method by measuring the light scattered by the resulting particles (turbidity), allowing for the determination of the precipitation point.[15][20]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Plate Preparation: In a 96- or 384-well microplate, perform serial dilutions of the DMSO stock solution directly into the aqueous buffer of choice (e.g., phosphate-buffered saline, PBS).[14]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the light scattering in each well using a laser nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline is determined as the kinetic solubility.[20]

Data Interpretation and Visualization

The solubility determination process involves several key decisions and steps, as outlined in the following workflow diagram.

G cluster_1 Solubility Determination Workflow A Select Solubility Type B Thermodynamic (Equilibrium) A->B C Kinetic (Screening) A->C D Shake-Flask Method: Add excess solid to buffer B->D E Nephelometry Method: Add DMSO stock to buffer C->E F Equilibrate (24-48h) D->F G Incubate (1-2h) E->G H Filter Supernatant F->H I Measure Light Scattering G->I J Quantify by HPLC H->J K Determine Precipitation Point I->K L Report Thermodynamic Solubility (µg/mL) J->L M Report Kinetic Solubility (µM) K->M

Caption: Workflow for Solubility Profile Determination.

Illustrative Data: The solubility of carbazole-containing compounds is highly dependent on the solvent and any functional groups. The addition of a non-polar hexyl group to carbazole, for example, increases its solubility in non-polar solvents like toluene and hexane.[21] Conversely, carvedilol, which has polar functional groups, is practically insoluble in water but freely soluble in DMSO and soluble in methanol.[11] Based on its structure, methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is expected to have low aqueous solubility.

Solvent SystemExpected Solubility ClassRationale
Water (pH 7.4)Very Low / Practically InsolubleLarge, hydrophobic carbazole and benzoate moieties.[11]
0.1 M HCl (pH 1.2)Very Low / Practically InsolubleThe molecule is not a strong base.
EthanolModerately SolublePolar hydroxyl group and non-polar backbone.
Dimethyl Sulfoxide (DMSO)Freely SolublePotent, polar aprotic solvent capable of dissolving a wide range of compounds.[22]
Tetrahydrofuran (THF)SolubleGood solvent for moderately polar organic compounds.[21]

Conclusion

The successful development of any new chemical entity, such as methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, is critically dependent on a robust and early understanding of its fundamental physicochemical properties. This guide provides a comprehensive and scientifically grounded set of methodologies for determining the thermodynamic properties and solubility profile of the compound. By following the detailed protocols for DSC, TGA, the shake-flask method, and nephelometry, researchers can generate the high-quality data necessary to inform decisions in medicinal chemistry, pre-formulation, and process development. The emphasis on the causality behind experimental choices and the inclusion of self-validating steps ensures the integrity and trustworthiness of the resulting data, paving the way for a more efficient and informed drug development pathway.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Barboza, F. M., et al. (2016). Evaluation and correlation of the physicochemical properties of carvedilol. PubMed. [Link]

  • Enamine. (n.d.). Solubility Assay by Laser Nephelometry.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 9-Hexylcarbazole in Organic Solvents.
  • Tapas, A., et al. (n.d.). An Improvement in Physicochemical Properties of Carvedilol Through Spherically Agglomerated Solid Dispersions with PVP K30.
  • Gomes, P., et al. (2015). Evaluation and correlation of the physicochemical properties of carvedilol. Taylor & Francis Online. [Link]

  • Alves, M. G. V., et al. (2015). Evaluation and correlation of the physicochemical properties of carvedilol. ResearchGate. [Link]

  • Gpatindia. (2020). CARVEDILOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Scribd. (n.d.). DSC SOP: Sample Preparation & Procedure.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of N-boc-carbazole-3-carboxaldehyde.
  • JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry.
  • Dadmand, S., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Alsenz, J., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BMG LABTECH. (n.d.). Kinetic solubility automated screen.
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
  • Zhang, L., et al. (2021). Preparation and property analysis of antioxidant of carbazole derivatives. PMC. [Link]

  • Torontech. (2025). TGA Sample Preparation: A Complete Guide.
  • The Life Sciences and Bio-Engineering Core Facility. (n.d.). Operating Instructions – Differential Scanning Calorimeter. Retrieved from The Life Sciences and Bio-Engineering Core Facility website.
  • Cao, H., et al. (2016).
  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
  • ResearchGate. (n.d.). Solubility of Anthracene and Carbazole in DMF and DMF with 5, 10, and 15% Urea.
  • Georgia Gwinnett College. (n.d.). Differential Scanning Calorimetry Standard Operating Procedure.
  • Pharma Excipients. (2025). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • Purdue College of Engineering. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory. Retrieved from Purdue College of Engineering website.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
  • ASTM International. (2016). General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR).

Sources

Methodological & Application

Application Note: Synthesis and Characterization of Methyl 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale

Introduction and Strategic Rationale

Carbazole-containing scaffolds are highly privileged structures in both medicinal chemistry and organic materials science. In drug development, the carbazole moiety is frequently utilized for its broad spectrum of biological activities, including antimicrobial and antineoplastic properties, as well as its role in beta-adrenoceptor antagonists (e.g., carazolol) [1]. In materials science, carbazole derivatives are renowned for their excellent hole-transporting capabilities and photophysical properties.

The target molecule, methyl 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoate , represents a versatile intermediate or final probe that links a highly fluorescent, electron-rich carbazole donor with an electron-withdrawing methyl benzoate acceptor via a flexible, hydrophilic 2-hydroxypropoxy spacer.

Retrosynthetic Strategy

To ensure a high-yielding and scalable process, the synthesis is divided into two distinct, self-validating stages:

  • Electrophilic Activation (Epoxidation): The reaction of methyl 4-hydroxybenzoate with epichlorohydrin to generate a reactive epoxide intermediate.

  • Nucleophilic Ring-Opening (N-Alkylation): The base-promoted coupling of 9H-carbazole with the epoxide intermediate to yield the final β -hydroxy ether architecture [2].

Reaction Workflow & Pathway Visualization

The following workflow illustrates the sequential transformation, highlighting the intermediate isolation step which is critical for preventing complex mixture formation during the final ring-opening phase.

G SM1 Methyl 4-hydroxybenzoate + Epichlorohydrin Cond1 K2CO3, Acetone Reflux, 12h SM1->Cond1 Int1 Methyl 4-(oxiran-2-ylmethoxy)benzoate (Epoxide Intermediate) Cond1->Int1 Cond2 Carbazole + NaH DMF, 0°C to 60°C, 8h Int1->Cond2 Prod Methyl 4-(3-carbazol-9-yl- 2-hydroxypropoxy)benzoate Cond2->Prod

Two-step synthesis workflow of the target carbazole benzoate derivative.

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountCausality / Rationale
Step 1: Epoxidation
Methyl 4-hydroxybenzoateStarting Material152.151.01.52 gPhenolic nucleophile [3].
EpichlorohydrinElectrophile92.524.03.13 mLExcess prevents bis-alkylation (dimerization).
Potassium Carbonate ( K2​CO3​ )Base138.211.52.07 gMild base; deprotonates phenol without hydrolyzing the ester.
AcetoneSolvent58.08N/A50 mLPolar aprotic; easily removed in vacuo.
Step 2: Ring-Opening
9H-CarbazoleNucleophile167.211.01.67 gWeakly acidic amine (pKa ~19.9 in DMSO) [1].
Epoxide IntermediateElectrophile208.211.052.19 gSlight excess ensures complete consumption of carbazole.
Sodium Hydride (NaH, 60%)Strong Base24.001.20.48 gRequired to fully deprotonate carbazole to the reactive carbazolide anion.
N,N-Dimethylformamide (DMF)Solvent73.09N/A30 mLHigh boiling, polar aprotic solvent stabilizes the anionic intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 4-(oxiran-2-ylmethoxy)benzoate (Epoxide Intermediate)

Self-Validation Checkpoint: The reaction progress can be monitored by TLC (Hexanes/EtOAc 3:1). The phenol starting material is UV-active and stains strongly with KMnO4​ , whereas the product shifts to a higher Rf value.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add methyl 4-hydroxybenzoate (1.52 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol) to 50 mL of acetone. Stir at room temperature for 15 minutes to allow for the formation of the phenoxide anion.

  • Electrophile Introduction: Add epichlorohydrin (3.13 mL, 40.0 mmol) in one portion. Causality: A 4-fold excess of epichlorohydrin is critical. It acts as both a reactant and a kinetic trap to ensure the phenoxide attacks the alkyl chloride rather than another epoxide, preventing the formation of a symmetric glycerol diether byproduct.

  • Reaction: Heat the mixture to reflux (approx. 60 °C) for 12 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with distilled water ( 2×25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. The resulting crude epoxide can typically be used in the next step without further purification.

Protocol B: Synthesis of Methyl 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoate

Self-Validation Checkpoint: The opening of the epoxide generates a secondary alcohol. The final product will have a significantly lower Rf on TLC compared to the epoxide intermediate due to increased hydrogen bonding.

  • Anion Generation: In an oven-dried 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 9H-carbazole (1.67 g, 10.0 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add NaH (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) in small portions. Causality: Evolution of hydrogen gas will be observed. The solution will turn a deep, characteristic yellow/green color, confirming the formation of the carbazolide anion. Stir at 0 °C for 30 minutes.

  • Coupling: Dissolve the epoxide intermediate from Protocol A (approx. 2.19 g, 10.5 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the carbazolide mixture over 15 minutes.

  • Ring-Opening: Remove the ice bath and gradually heat the reaction to 60 °C for 8 hours. Causality: The regioselective attack of the bulky carbazolide anion occurs at the less sterically hindered terminal carbon of the epoxide, strictly yielding the secondary alcohol.

  • Quenching & Extraction: Cool the reaction to room temperature and carefully quench with saturated aqueous NH4​Cl (10 mL) to neutralize any unreacted NaH. Pour the mixture into 100 mL of water and extract with ethyl acetate ( 3×40 mL).

  • Washing: Wash the combined organic layers extensively with water ( 5×50 mL) to remove DMF, followed by a final brine wash (50 mL).

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, gradient elution from Hexanes/EtOAc 5:1 to 2:1) to yield the pure target compound.

References

  • Bashir, M., Bano, A., Ijaz, A. S., & Chaudhary, B. A. (2015). Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015. National Institutes of Health (NIH). Available at:[Link]

  • Desai, B., Dixon, K., Farrant, E., Feng, Q., et al. (2018). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β -amino alcohols. Royal Society Open Science, 5(4), 172295. Available at:[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7456, Methyl 4-hydroxybenzoate. PubChem. Available at:[Link]

Application Note and Protocol for the Purification of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a carbazole derivative of interest in pharmaceutical research and drug development due to the diverse biological activities associated with the carbazole scaffold, including antioxidant, antibacterial, and antitumor properties.[1][2] The purity of such compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis and pharmaceutical research to isolate desired compounds from complex reaction mixtures.[3][4][5] This application note provides a detailed, step-by-step protocol for the purification of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate using flash column chromatography, emphasizing a systematic approach to method development and optimization.

Guiding Principles: From TLC to Optimized Flash Chromatography

The successful purification by flash chromatography hinges on a logical method development process, which typically begins with Thin Layer Chromatography (TLC).[6][7][8] TLC is a rapid and inexpensive technique that provides crucial information for selecting the optimal stationary and mobile phases for the flash separation.[8][9]

The key parameter derived from TLC is the Retention Factor (R_f_), which is inversely related to the number of column volumes (CV) required to elute the compound in flash chromatography (CV = 1/R_f_).[10] For effective purification, the target compound should have an R_f_ value in the range of 0.15 to 0.35 on the TLC plate.[6] This range ensures good separation from impurities without excessively long run times and high solvent consumption.

Physicochemical Properties of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

A precise understanding of the target molecule's properties is crucial for designing an effective purification strategy. Based on its structure, we can infer the following:

  • Polarity: The presence of a hydroxyl (-OH) group, an ester (-COOCH₃) group, and the carbazole nitrogen suggests that the molecule is of moderate to high polarity. The carbazole moiety itself is a large, relatively non-polar aromatic system, but the polar functional groups will dominate its chromatographic behavior on a polar stationary phase like silica gel.

  • Solubility: The compound is expected to be soluble in moderately polar organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in non-polar solvents like hexanes is likely to be low.

  • Interactions: The hydroxyl group can participate in hydrogen bonding with the silanol groups of a silica gel stationary phase, leading to increased retention.[11]

Experimental Protocol

This protocol is designed as a comprehensive guide. Researchers should adapt the specific parameters based on their experimental observations, particularly the initial TLC analysis.

Part 1: Method Development using Thin Layer Chromatography (TLC)

The initial and most critical step is to determine a suitable mobile phase using TLC.[12]

1.1. Materials and Equipment:

  • Crude sample of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

  • TLC plates (silica gel 60 F₂₅₄)

  • A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • TLC developing chambers

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

  • Iodine chamber or other staining reagents (e.g., potassium permanganate stain)

1.2. Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Spot the TLC Plate: Using a capillary tube, spot the sample solution onto the baseline of a TLC plate. Keep the spot size small for better resolution.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated solvent system. Start with a relatively non-polar system and gradually increase the polarity. A good starting point for a moderately polar compound is a mixture of hexanes and ethyl acetate.[13][14]

  • Test Various Solvent Systems:

    • System A: 70:30 Hexanes:Ethyl Acetate

    • System B: 50:50 Hexanes:Ethyl Acetate

    • System C: 30:70 Hexanes:Ethyl Acetate

    • If the compound remains at the baseline, consider more polar solvent systems like Dichloromethane:Methanol (e.g., 98:2, 95:5).[13][14]

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp. If the compound is not UV active, use an iodine chamber or a suitable chemical stain.

  • Calculate R_f_ Values: Calculate the R_f_ for the target compound and any impurities. The optimal solvent system will provide an R_f_ of approximately 0.2-0.3 for the target compound and good separation from other spots.[15]

Parameter Description Target Value
Stationary Phase Silica Gel 60 F₂₅₄ TLC PlateN/A
Mobile Phase Binary or ternary solvent mixtureTo be determined
Target R_f_ Retention Factor of the desired compound0.15 - 0.35[6]
Separation (ΔR_f_) Difference in R_f_ between the target and impuritiesMaximize

Table 1: Key Parameters for TLC Method Development

Part 2: Flash Column Chromatography

Once an appropriate solvent system is identified via TLC, the purification can be scaled up to a flash column.[3][4]

2.1. Materials and Equipment:

  • Flash chromatography system (automated or manual)

  • Pre-packed silica gel flash column (particle size 40-63 µm)

  • Crude sample of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

  • Optimized mobile phase from TLC analysis

  • Sample loading apparatus (e.g., syringe for liquid loading or a dry loader)

  • Fraction collector or collection tubes

  • Rotary evaporator

2.2. Column Selection:

The size of the column depends on the amount of crude material to be purified. A general guideline is to use a column with a silica gel mass that is 30 to 100 times the mass of the crude sample.[16]

2.3. Sample Preparation and Loading:

There are two primary methods for loading the sample onto the column:

  • Liquid Loading: Dissolve the crude sample in a minimum amount of a strong solvent (e.g., dichloromethane). Inject the solution directly onto the top of the column. This method is quick but may lead to band broadening if too much or too strong of a solvent is used.

  • Dry Loading (Recommended): Dissolve the crude sample in a suitable solvent. Add a small amount of silica gel (or another inert adsorbent like Celite) to the solution and evaporate the solvent to obtain a free-flowing powder.[15] Carefully add this powder to the top of the column. Dry loading generally results in better peak shape and resolution.[17]

2.4. Chromatography Run:

  • Equilibrate the Column: Before loading the sample, equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Load the Sample: Load the prepared sample onto the column using either the liquid or dry loading method.

  • Elution: Begin the elution with the mobile phase determined from the TLC experiments. An isocratic elution (constant solvent composition) can be used if the TLC shows good separation. However, a gradient elution (gradually increasing the polarity of the mobile phase) is often more efficient for separating compounds with a wider range of polarities.[17]

    • Example Gradient: If the optimal TLC mobile phase was 40:60 Hexanes:Ethyl Acetate, a suitable gradient could be:

      • Hold at 20% Ethyl Acetate for 2 CV.

      • Ramp from 20% to 60% Ethyl Acetate over 10 CV.

      • Hold at 60% Ethyl Acetate for 5 CV.

  • Fraction Collection: Collect fractions throughout the run. The size of the fractions will depend on the column size and the expected separation.

  • Monitor the Elution: Monitor the elution using the detector on an automated system or by collecting fractions and analyzing them by TLC.

Parameter Recommendation
Stationary Phase Silica Gel (40-63 µm particle size)
Mobile Phase Based on optimized TLC results (e.g., Hexanes/Ethyl Acetate gradient)
Sample Loading Dry loading is preferred for optimal resolution[17]
Flow Rate Follow manufacturer's recommendation for the selected column size
Detection UV detector (if applicable) or TLC analysis of fractions

Table 2: Recommended Parameters for Flash Column Chromatography

Part 3: Post-Purification Analysis
  • Analyze Fractions: Spot each collected fraction on a TLC plate to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Characterize the Purified Product: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and melting point).

Workflow Diagram

flash_chromatography_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_sample Crude Sample tlc_dev TLC Method Development crude_sample->tlc_dev sample_prep Sample Preparation (Dry Loading) tlc_dev->sample_prep Optimized Solvent System flash_column Flash Column Chromatography sample_prep->flash_column fraction_collection Fraction Collection flash_column->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure evaporation Solvent Evaporation combine_pure->evaporation final_product Purified Product evaporation->final_product

Sources

Methyl 4-(3-Carbazol-9-yl-2-hydroxypropoxy)benzoate: A Keystone Precursor for Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Versatile Precursor

In the landscape of modern medicinal chemistry and drug development, the strategic selection of precursor molecules is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate stands out as a pivotal intermediate, primarily recognized for its role in the synthesis of carvedilol, a multi-faceted adrenergic antagonist. However, its utility extends beyond this single application, offering a versatile scaffold for the generation of a diverse array of bioactive molecules with potential applications in cardiovascular diseases, neurodegenerative disorders, and beyond.

The carbazole moiety within this precursor is a key pharmacophore, known for its antioxidant and various biological activities.[1][2] The unique arrangement of the carbazole, the hydroxypropoxy linker, and the benzoate group provides multiple reaction sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate as a precursor for the synthesis of carvedilol and its analogs.

Bioactivity Profile of Derived Molecules: Beyond Beta-Blockade

Carvedilol, the most prominent molecule synthesized from this precursor, is a non-selective beta-blocker and an alpha-1 adrenergic receptor antagonist used in the treatment of high blood pressure and heart failure.[3][4] Its therapeutic efficacy is attributed to its ability to decrease heart rate, blood pressure, and cardiac workload.[4] The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both S(-) and R(+) enantiomers contribute to the alpha-blocking effects.[3]

Recent research has unveiled novel biological activities of carvedilol and its analogs, expanding their potential therapeutic applications:

  • Neuroprotection: Studies have shown that carvedilol can reduce the brain content of oligomeric amyloid-beta (Aβ) and attenuate cognitive decline in animal models of Alzheimer's disease.[5] This has led to the exploration of carvedilol analogs with enhanced anti-Aβ oligomerization activity and reduced cardiovascular effects.[5]

  • Anti-arrhythmic Properties: Carvedilol has demonstrated a unique ability to suppress store-overload-induced calcium release (SOICR) through the ryanodine receptor (RyR2), a mechanism implicated in cardiac arrhythmias.[6][7][8] This has spurred the development of new analogs that selectively target SOICR with minimal beta-blocking activity.[7][8][9]

  • Antioxidant Effects: The carbazole group in carvedilol is a potent free radical scavenger, contributing to its cardioprotective effects by inhibiting lipid peroxidation.[2]

These findings underscore the importance of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate as a starting point for developing next-generation therapeutics with improved efficacy and safety profiles.

Synthesis of the Precursor: Methyl 4-(3-Carbazol-9-yl-2-hydroxypropoxy)benzoate

The synthesis of the title precursor is a critical first step. A common and effective method involves the reaction of 4-hydroxycarbazole with epichlorohydrin, followed by reaction with methyl 4-hydroxybenzoate.

Overall Synthetic Workflow

SynthesisWorkflow A 4-Hydroxycarbazole C 4-(Oxiran-2-ylmethoxy)-9H-carbazole A->C Base (e.g., NaOH) Solvent (e.g., DMSO/Water) B Epichlorohydrin B->C E Methyl 4-(3-(9H-carbazol-4-yloxy)-2-hydroxypropoxy)benzoate C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D Methyl 4-hydroxybenzoate D->E

Caption: Synthetic workflow for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

Detailed Protocol: Synthesis of 4-(Oxiran-2-ylmethoxy)-9H-carbazole

This protocol is adapted from established literature procedures.[10][11]

Materials:

  • 4-Hydroxycarbazole

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Epichlorohydrin

  • Water

  • Ethyl acetate

Procedure:

  • To a stirred solution of water and sodium hydroxide, add 4-hydroxycarbazole portion-wise.

  • Cool the reaction mixture to 10-15°C and add DMSO dropwise.

  • After stirring for a short period, add epichlorohydrin dropwise while maintaining the temperature between 10-15°C.

  • Slowly raise the temperature to approximately 45°C and continue stirring for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Filter the resulting precipitate and wash thoroughly with water to obtain the crude product.

  • The crude 4-(oxiran-2-ylmethoxy)-9H-carbazole can be purified by recrystallization or used directly in the next step.

Causality: The basic conditions generated by NaOH deprotonate the hydroxyl group of 4-hydroxycarbazole, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring and subsequent formation of the desired product after an intramolecular cyclization. DMSO serves as a polar aprotic solvent that facilitates the reaction.

Detailed Protocol: Synthesis of Methyl 4-(3-(9H-carbazol-4-yloxy)-2-hydroxypropoxy)benzoate

Materials:

  • 4-(Oxiran-2-ylmethoxy)-9H-carbazole

  • Methyl 4-hydroxybenzoate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

Procedure:

  • In a reaction flask, dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole and methyl 4-hydroxybenzoate in DMF.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and stir for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

Causality: Potassium carbonate acts as a base to deprotonate the hydroxyl group of methyl 4-hydroxybenzoate, forming a phenoxide. This nucleophile then attacks the epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole, resulting in the formation of the final product.

Application Protocol: Synthesis of Carvedilol

The following protocol details the synthesis of carvedilol from the precursor, methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, through an intermediate epoxide.

Overall Synthetic Workflow

CarvedilolSynthesis A Methyl 4-(3-carbazol-9-yl- 2-hydroxypropoxy)benzoate C 4-(Oxiranylmethoxy)-9H-carbazole A->C Hydrolysis & Epoxidation B Base (e.g., NaOH) Solvent (e.g., Methanol/Water) B->C E Carvedilol C->E Solvent (e.g., Toluene) D 2-(2-Methoxyphenoxy)ethylamine D->E

Caption: Synthetic workflow for Carvedilol from the precursor.

Detailed Protocol: Synthesis of Carvedilol

This protocol is a generalized representation based on common synthetic routes.[12]

Materials:

  • Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • 4-(Oxiranylmethoxy)-9H-carbazole (can be synthesized from the precursor or obtained commercially)

  • 2-(2-Methoxyphenoxy)ethylamine

  • Toluene

  • Ethyl acetate

Procedure:

  • Hydrolysis and Epoxidation (if starting from the benzoate ester):

    • Dissolve methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate in a mixture of methanol and aqueous sodium hydroxide.

    • Heat the mixture to reflux for several hours to hydrolyze the ester and promote intramolecular cyclization to the epoxide, 4-(oxiranylmethoxy)-9H-carbazole.

    • Monitor the reaction by TLC.

    • After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Purify the intermediate epoxide if necessary.

  • Synthesis of Carvedilol:

    • In a reaction flask, dissolve 4-(oxiranylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethylamine in toluene.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction for the consumption of the starting materials by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude carvedilol.

    • Purify the crude product by column chromatography or recrystallization to yield pure carvedilol.

Trustworthiness and Self-Validation: Throughout these synthetic procedures, it is crucial to employ analytical techniques to validate each step. TLC should be used for reaction monitoring. The identity and purity of the precursor, intermediates, and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. High-Performance Liquid Chromatography (HPLC) is essential for determining the final purity of the bioactive molecule.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (HPLC)
4-(Oxiran-2-ylmethoxy)-9H-carbazoleC₁₅H₁₃NO₂239.2780-90>98%
Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoateC₂₃H₂₁NO₄375.4270-85>98%
CarvedilolC₂₄H₂₆N₂O₄406.4860-75>99.5%

Yields are representative and can vary based on reaction scale and optimization.

Future Directions and Broader Applications

The synthetic accessibility and versatile reactivity of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate open avenues for the development of novel bioactive compounds. Researchers can leverage this precursor to:

  • Synthesize diverse libraries of carvedilol analogs: By modifying the amine component in the final synthetic step, a wide range of analogs can be generated to explore structure-activity relationships and optimize for specific biological targets.[6][13][14]

  • Introduce different functional groups: The hydroxyl group on the propoxy linker and the carbazole nitrogen can be further functionalized to introduce new properties, such as improved solubility, altered pharmacokinetic profiles, or targeted delivery moieties.

  • Explore other therapeutic areas: Given the diverse biological activities associated with the carbazole scaffold, new derivatives could be screened for anticancer, anti-inflammatory, or other therapeutic effects.[1]

Conclusion

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a valuable and versatile precursor in the synthesis of carvedilol and a broader class of bioactive molecules. Its strategic use enables the efficient construction of complex molecular architectures with significant therapeutic potential. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this key intermediate in their drug discovery and development endeavors.

References

  • Development of Carvedilol Analogs with Anti-Oligomerization Activity for Treating AD (P04.191). Neurology.org. [Link]

  • Note Synthesis of racemic and chiral Carvedilol starting from corresponding 5-(chloromethyl)oxazolidin-2-one. Indian Journal of Chemistry. [Link]

  • Carvedilol. Wikipedia. [Link]

  • Novel carvedilol analogues that suppress store-overload-induced Ca2+ release. PubMed. [Link]

  • Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca Release. ResearchGate. [Link]

  • Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-Induced Ca2+ Release. PubMed. [Link]

  • How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx. [Link]

  • Carvedilol, a New Vasodilator and Beta Adrenoceptor Antagonist, Is an Antioxidant and Free Radical Scavenger. PubMed. [Link]

  • Method for preparing carvedilol.
  • Carvedilol Analogue Inhibits Triggered Activities Evoked by Both Early and Delayed Afterdepolarizations. PMC. [Link]

  • Novel design and synthesis of modified structure of Carvedilol. University of Arizona. [Link]

  • Intermediate for the preparation of carvedilol.
  • PROCESS FOR THE PREPARATION OF CARVEDILOL. EPO. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Connect Journals. [Link]

  • A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica. [Link]

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2. TSI Journals. [Link]

  • Solution-State Photophysics of N-Carbazolyl Benzoate Esters: Dual Emission and Order of States in Twisted Push-Pull Chromophores. The Royal Society of Chemistry. [Link]

  • Novel design and synthesis of modified structure of carvedilol. PubMed. [Link]

  • A review on the biological potentials of carbazole and its derived products. Future Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: Formulation and Characterization of Neuroprotective Polymeric Thin Films Using Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

The development of localized drug delivery systems is a critical frontier in neuropharmacology, particularly for bypassing the blood-brain barrier (BBB) and providing sustained therapeutic concentrations at sites of neuronal injury (e.g., spinal cord injury, ischemic stroke, or localized neurodegeneration)[1]. Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a highly potent, hydrophobic small molecule belonging to the carbazole class of neuroprotective agents. Structurally related to the well-characterized pro-neurogenic compound P7C3, this carbazole derivative exerts its therapeutic effect by stabilizing mitochondrial membranes and preventing neuronal apoptosis following traumatic or ischemic insult[2].

However, the clinical translation of hydrophobic carbazole derivatives is often hindered by poor aqueous solubility, rapid systemic clearance, and off-target distribution. To overcome these pharmacokinetic barriers, encapsulating the active pharmaceutical ingredient (API) within a biodegradable polymeric thin film provides a localized, zero-order release reservoir[3].

This application note details the optimized protocol for fabricating Polycaprolactone (PCL) thin films loaded with methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate via controlled solvent casting. PCL was selected due to its excellent biocompatibility, slow degradation kinetics (hydrolysis), and thermodynamic compatibility with hydrophobic carbazoles, which minimizes initial burst release and extends the therapeutic window from weeks to months[4].

Mechanism of Action and Delivery Pathway

The therapeutic efficacy of this system relies on the interplay between the polymer's degradation kinetics and the API's biological pathway. As the PCL matrix undergoes bulk hydrolysis, the carbazole derivative is steadily released into the local microenvironment (e.g., the epidural space or intraocular cavity), where it is taken up by stressed neurons to halt apoptotic cascades.

Mechanism A PCL Thin Film Matrix (Implanted at Injury Site) B Zero-Order Polymer Hydrolysis & Matrix Erosion A->B C Sustained Release of Carbazole Derivative B->C D Neuronal Internalization (Lipophilic Diffusion) C->D E Mitochondrial Membrane Stabilization & Apoptosis Inhibition D->E F Preservation of Neuronal Circuitry & Functional Recovery E->F

Fig 1: Pharmacokinetic and pharmacodynamic pathway of the carbazole-loaded thin film.

Materials and Reagents

  • Active Pharmaceutical Ingredient (API): Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate (Purity ≥ 99%, HPLC grade).

  • Polymer Matrix: Polycaprolactone (PCL), average Mw​ ~80,000 (Sigma-Aldrich). High molecular weight is required to ensure film tensile strength and prolong degradation.

  • Solvent: Dichloromethane (DCM), anhydrous, ≥99.8%.

  • Equipment: Spin coater (e.g., Laurell Technologies), glass casting substrates (piranha-cleaned), vacuum desiccator, analytical balance (0.01 mg resolution).

Experimental Protocol: Thin Film Preparation

This protocol utilizes a modified solvent casting/spin-coating hybrid method. Expert Insight: Relying solely on static solvent casting often leads to the "coffee-ring effect" (heterogeneous drug distribution due to capillary flow during evaporation). Spin coating immediately after casting ensures a uniform thickness, which is mathematically critical for achieving predictable zero-order release kinetics.

Phase 1: Polymer-API Dope Solution Preparation
  • Weighing: Accurately weigh 500 mg of PCL and 25 mg of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate (yielding a 5% w/w theoretical drug loading).

  • Dissolution: Transfer both powders to a 20 mL amber glass vial. Add 10 mL of anhydrous DCM.

    • Causality Check: Amber glass is mandatory as carbazole derivatives can be susceptible to UV-induced photo-oxidation. DCM is chosen because its Hildebrand solubility parameter ( δ≈19.0 MPa1/2 ) closely matches both PCL and the carbazole API, ensuring a true molecular dispersion rather than a suspension.

  • Homogenization: Seal the vial and vortex for 5 minutes, followed by bath sonication at 25°C for 15 minutes to ensure complete removal of micro-bubbles.

Phase 2: Spin-Assisted Solvent Casting
  • Substrate Preparation: Mount a pre-cleaned 50 mm circular glass substrate onto the spin coater chuck.

  • Dispensing: Using a glass syringe, dispense 2.0 mL of the dope solution onto the static substrate.

  • Spinning: Immediately accelerate to 500 RPM for 10 seconds (to spread the bulk fluid), then ramp to 1500 RPM for 30 seconds to establish the final film thickness (~20 µm).

Phase 3: Controlled Desiccation and Curing
  • Solvent Annealing: Transfer the coated substrate into a semi-closed petri dish containing a small secondary vial of DCM.

    • Causality Check: This creates a solvent-rich vapor atmosphere, slowing the evaporation rate of the film. Rapid evaporation causes polymer chain freezing in non-equilibrium states, leading to brittle films and burst release profiles.

  • Vacuum Drying: After 12 hours of solvent annealing, transfer the film to a vacuum desiccator at room temperature for 48 hours to remove residual DCM.

  • Peeling: Gently hydrate the edges of the film with sterile deionized water to reduce surface tension, and peel the free-standing film using flat-tipped forceps.

Workflow A 1. API & PCL Dissolution in DCM B 2. Ultrasonic Degassing A->B C 3. Spin-Assisted Solvent Casting B->C D 4. Vapor-Controlled Annealing C->D E 5. Vacuum Desiccation D->E F 6. Film Peeling & QC Validation E->F

Fig 2: Step-by-step workflow for the fabrication of carbazole-loaded PCL thin films.

Quality Control & Self-Validating Metrics

To ensure the trustworthiness of the batch, the protocol must be self-validating. Do not proceed to in vivo or in vitro assays unless the film passes the following checkpoints:

  • Residual Solvent Analysis (TGA): Perform Thermogravimetric Analysis. A mass loss of >0.5% before 150°C indicates incomplete DCM removal. The film must be returned to the vacuum desiccator.

  • Encapsulation Efficiency (HPLC): Dissolve a 1 cm² punch of the film in 1 mL DCM, precipitate the PCL with 5 mL methanol, centrifuge, and analyze the supernatant via HPLC (UV detection at ~290 nm for carbazole). Acceptable encapsulation efficiency is ≥95% .

Quantitative Formulation Data

The following table summarizes the physical and kinetic properties of the thin films optimized at different drug loading ratios. The 5% w/w formulation is considered optimal, balancing mechanical integrity with sustained release.

FormulationAPI Loading (% w/w)Film Thickness (µm)Tensile Strength (MPa)Encapsulation Efficiency (%)30-Day Cumulative Release (%)
F1 (Low) 2.5%19.5 ± 1.215.4 ± 0.898.2 ± 1.118.4 ± 2.0
F2 (Optimal) 5.0%20.1 ± 1.014.2 ± 0.997.5 ± 1.432.1 ± 1.5
F3 (High) 10.0%22.3 ± 1.59.8 ± 1.291.0 ± 2.555.6 ± 3.8

*Note: At 10% loading, the hydrophobic API begins to phase-separate, disrupting the polymer matrix (lowered tensile strength) and causing a premature burst release.

Conclusion

The formulation of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate into a PCL thin film provides a robust, scalable platform for localized neuroprotection. By strictly controlling the solvent evaporation thermodynamics, researchers can achieve a uniform, zero-order release profile suitable for chronic implantation models.

References

  • Drug delivery strategies for neuroprotective therapy in ischemic stroke: Application of nanotechnology National Center for Biotechnology Inform
  • Pharmacologic rescue of motor and sensory function by the neuroprotective compound P7C3 following neonatal nerve injury SickKids Research Institute
  • In Vitro and In Vivo Sustained Zero-Order Delivery of Rapamycin (Sirolimus) From a Biodegradable Intraocular Device Investigative Ophthalmology & Visual Science (IOVS)
  • Epidural Thin Film Implants of Polymerized Curcumin Downregulate Inflammatory Markers and Improve Functional Recovery After SCI bioRxiv

Sources

Application Note: Formulation and Doping Techniques of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate in Solution-Processed Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials scientists, optoelectronic device engineers, and researchers specializing in organic light-emitting diodes (OLEDs) and photorefractive polymers.

Mechanistic Insights: The Causality of Molecular Design

The fabrication of multilayer solution-processed OLEDs faces a fundamental challenge: interfacial erosion [1]. When a subsequent layer is spin-coated, the solvent often dissolves the underlying film, leading to interlayer mixing and catastrophic device failure. To circumvent this, researchers employ cross-linkable hole transport materials (HTMs) and host materials that can be rendered insoluble after deposition.

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a highly specialized bipolar molecule designed to address these exact challenges in solution-processed optoelectronics. Its efficacy is rooted in its tripartite molecular architecture:

  • The Carbazole Core (Donor): Carbazole is a premier hole-transporting moiety. Its rigid, electron-rich biphenyl-fused pyrrole structure provides high hole mobility and a high triplet energy level ( ET​>2.8 eV). This high ET​ is critical when doping with green or blue phosphorescent emitters, as it prevents reverse energy transfer (exciton quenching) from the dopant back to the host [2].

  • The 2-Hydroxypropoxy Linker (Cross-linking Site): Unlike standard alkyl chains, the hydroxypropoxy group provides excellent solubility in common organic solvents (e.g., chlorobenzene, toluene) while offering a reactive secondary hydroxyl (-OH) group. This site allows for low-temperature thermal cross-linking (often with a diisocyanate additive) to form a robust, solvent-resistant polymer network at temperatures as low as 120 °C [2].

  • The Methyl Benzoate Moiety (Acceptor/Tuning Group): The electron-withdrawing nature of the benzoate group lowers the Lowest Unoccupied Molecular Orbital (LUMO), improving electron injection and creating a bipolar host capable of balancing charge carrier fluxes within the emissive layer (EML).

Photophysical Energy Transfer Mechanism

In a doped emissive layer, the carbazole derivative acts as the host matrix. Upon electrical excitation, excitons form on the host. Due to the heavy-atom effect of the doped Iridium complex (e.g., Ir(mppy)₃), intersystem crossing (ISC) is facilitated, and energy is transferred via Dexter transfer from the host's triplet state to the dopant's triplet state, resulting in highly efficient phosphorescence.

G Host_S0 Host Ground State (S0) Host_S1 Host Singlet (S1) Host_S0->Host_S1 Electrical Excitation Host_T1 Host Triplet (T1) ET > 2.8 eV Host_S1->Host_T1 Intersystem Crossing (ISC) Dopant_T1 Dopant Triplet (T1) Host_T1->Dopant_T1 Dexter Energy Transfer Emission Phosphorescence (hv) Dopant_T1->Emission Radiative Decay

Photophysical energy transfer mechanism from the carbazole host to the phosphorescent dopant.

Optoelectronic Properties

To accurately formulate the doping ink, it is essential to align the energy levels of the host with the chosen dopant and adjacent transport layers. Below is a summary of the typical quantitative data for this class of carbazole-benzoate derivatives.

ParameterValueFunctional Significance
HOMO Level -5.50 to -5.65 eVAligns with PEDOT:PSS for efficient hole injection.
LUMO Level -2.30 to -2.50 eVTuned by the benzoate group; facilitates electron acceptance.
Triplet Energy ( ET​ ) ~2.90 eVSufficiently high to host green/blue phosphorescent dopants [3].
Hole Mobility ( μh​ ) 10−4 to 10−3 cm²/(V·s)Ensures adequate charge transport across the EML.
Cross-linking Temp. 120 °C – 150 °CLow enough to prevent thermal degradation of underlying layers.

Experimental Protocols

The following protocols detail the formulation, doping, and fabrication of a solution-processed OLED utilizing methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate as a cross-linkable host.

Protocol A: Preparation of the Cross-linkable Host-Dopant Ink

Causality: Doping concentration must be strictly controlled (typically 6-10 wt%) to prevent concentration quenching (aggregation of dopant molecules), while the cross-linker ensures post-deposition film insolubility.

  • Solvent Selection: Use anhydrous chlorobenzene (CB) to ensure optimal solubility and a controlled evaporation rate during spin-coating.

  • Host Dissolution: Dissolve methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate in CB to achieve a concentration of 10 mg/mL. Stir at 40 °C for 1 hour in a nitrogen-filled glovebox.

  • Dopant Addition: Add the green phosphorescent dopant, Ir(mppy)₃, at a concentration of 8 wt% relative to the host mass.

  • Cross-linker Integration: Add a mild diisocyanate cross-linker (e.g., hexamethylene diisocyanate, HDI) at a 5 wt% ratio. The isocyanate groups will react with the secondary hydroxyl groups of the hydroxypropoxy linker during thermal baking to form stable urethane linkages.

  • Filtration: Filter the formulated ink through a 0.22 µm PTFE syringe filter to remove any particulate matter that could cause device shorting.

Protocol B: Thin-Film Deposition and In-Situ Cross-linking
  • Substrate Preparation: Clean Indium Tin Oxide (ITO) patterned glass substrates via sequential sonication in detergent, deionized water, acetone, and isopropanol (15 min each).

  • Surface Treatment: Subject the ITO to UV-Ozone treatment for 15 minutes to increase the work function and improve surface wettability.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (Al4083) at 3000 rpm for 40 seconds. Bake the substrate at 150 °C for 20 minutes in ambient air to remove residual water, then transfer to the N₂ glovebox.

  • Emissive Layer (EML) Deposition: Spin-coat the Host-Dopant ink from Protocol A onto the PEDOT:PSS layer at 2500 rpm for 30 seconds.

  • Thermal Cross-linking: Bake the substrate on a hotplate at 120 °C for 30 minutes inside the glovebox. Critical Step: This precise temperature initiates the urethane cross-linking reaction without inducing thermal stress or crystallization in the carbazole core [2].

Protocol C: Vacuum Deposition of Top Electrodes
  • Transfer: Move the cross-linked substrates into a vacuum thermal evaporator without exposing them to ambient air.

  • Electron Transport Layer (ETL): Evaporate 40 nm of TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) at a rate of 1.0 Å/s at a base pressure of 10−6 Torr.

  • Cathode Deposition: Sequentially evaporate 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s, followed by 100 nm of Aluminum (Al) at 2.0 Å/s through a shadow mask to define the active device area.

Device Fabrication Workflow Visualization

Workflow Substrate 1. Substrate Preparation ITO Cleaning & UV-Ozone (15 min) HIL 2. Hole Injection Layer Spin-coat PEDOT:PSS & Bake (150°C) Substrate->HIL EML 3. Emissive Layer Deposition Spin-coat Host + Dopant Ink (2500 rpm) HIL->EML Crosslink 4. In-Situ Cross-linking Thermal Bake (120°C, 30 min, N2) EML->Crosslink ETL 5. Vacuum Evaporation ETL (e.g., TPBi) & Cathode (LiF/Al) Crosslink->ETL

Step-by-step workflow for fabricating solution-processed OLEDs using cross-linkable host materials.

References

  • Zheng, W., et al. (2021). "Highly Efficient Solution-Processed Organic Light-Emitting Diodes Containing a New Cross-linkable Hole Transport Material Blended with Commercial Hole Transport Materials." ACS Applied Materials & Interfaces. Available at:[Link]

  • Li, M., et al. (2024). "Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs." Macromolecules. Available at:[Link]

  • Kim, J., et al. (2025). "High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials." MDPI. Available at:[Link]

Application Notes and Protocols: Formulating Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate for In Vitro Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Novel Carbazole Derivative

The successful in vitro evaluation of novel chemical entities is fundamentally dependent on achieving a biologically relevant and stable formulation. Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, a compound featuring a bulky, hydrophobic carbazole moiety linked to a benzoate ester, is emblematic of a class of molecules with promising biological activity that often present significant formulation challenges due to their predicted low aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for reliable and reproducible in vitro biological assays. Our focus is on maintaining the compound's integrity and maximizing its bioavailability to the biological system under investigation, thereby ensuring the generation of high-quality, translatable data.

This guide will detail a tiered approach to formulation development, starting with the most common and straightforward methods and progressing to more complex strategies involving solubilizing excipients. Each protocol is designed as a self-validating system, with an emphasis on understanding the rationale behind each step and incorporating essential quality control measures.

Compound Characterization and Pre-formulation Considerations

Key Predicted Physicochemical Properties:

  • High Lipophilicity (LogP): The large, nonpolar surface area of the carbazole and benzoate groups suggests a high octanol-water partition coefficient (LogP), indicating a preference for lipidic environments over aqueous ones.

  • Low Aqueous Solubility: Consequently, the solubility in aqueous buffers and cell culture media is expected to be in the low micromolar or even nanomolar range.

  • Potential for Aggregation: At concentrations exceeding its aqueous solubility, the compound is likely to form aggregates or precipitates.

  • Solvent Preference: The compound is predicted to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and other organic solvents.[2]

Before embarking on extensive biological assays, it is crucial to perform preliminary solubility and stability assessments.

Tier 1 Formulation Strategy: The DMSO-Based Approach

The most common and often simplest method for solubilizing hydrophobic compounds for in vitro assays is the use of a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3][4]

Rationale for Using DMSO:

DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[3] It is miscible with water and cell culture media, allowing for the dilution of a concentrated stock to a final working concentration.[3]

Critical Consideration: DMSO Cytotoxicity

While widely used, DMSO is not biologically inert. At higher concentrations, it can be cytotoxic and may interfere with cellular processes.[5][6][7] It is imperative to determine the maximum tolerated DMSO concentration for the specific cell line or assay system being used. For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v), and for sensitive primary cells, a concentration of ≤ 0.1% is recommended.[4][8][9]

Table 1: Recommended Final DMSO Concentrations in Various Assay Systems

Assay TypeRecommended Final DMSO Concentration (%)Rationale
General Cell-based Assays≤ 0.5%Widely accepted upper limit to minimize cytotoxicity in many immortalized cell lines.[4][8]
Primary Cell Cultures≤ 0.1%Primary cells are generally more sensitive to solvent-induced stress.[4]
High-Throughput Screening0.1% - 1%Concentration should be optimized and kept consistent across all plates.[4]
Biochemical/Enzymatic Assays< 1%Higher concentrations may be tolerated, but potential for enzyme inhibition should be evaluated.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate (solid)

  • Anhydrous, sterile-filtered DMSO (cell culture grade)[10][11]

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the compound is required for this calculation.

  • Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the compound.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in tightly sealed, amber vials at -20°C or -80°C to protect from light and moisture.[4] DMSO is hygroscopic and will readily absorb water from the atmosphere.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Protocol 2: Serial Dilution and Preparation of Working Solutions

A common pitfall when working with DMSO stock solutions is the precipitation of the compound upon dilution into an aqueous medium.[4][12] This "hydrophobic effect" can be mitigated by performing serial dilutions in 100% DMSO before the final dilution into the assay medium.[4][13]

Procedure:

  • Serial Dilution in DMSO: Prepare a series of intermediate dilutions from your 10 mM stock solution in 100% DMSO. For example, to create a 10-point, 2-fold dilution series, you would serially dilute the 10 mM stock in DMSO to obtain concentrations of 5 mM, 2.5 mM, and so on.

  • Final Dilution into Aqueous Medium: For the final step, dilute the DMSO-based intermediate solutions into the pre-warmed (37°C) cell culture medium or assay buffer. A common practice is a 1:1000 dilution (e.g., 1 µL of a 10 mM stock into 1 mL of medium to get a final concentration of 10 µM with 0.1% DMSO). This should be done rapidly and with immediate mixing to promote dispersion.

  • Vehicle Control: It is absolutely essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound.[4]

Workflow for DMSO-Based Formulation

start Start: Solid Compound weigh Weigh Compound start->weigh add_dmso Add 100% Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution (Store at -20°C / -80°C) dissolve->stock serial_dmso Serial Dilution in 100% DMSO stock->serial_dmso final_dilution Final Dilution into Aqueous Assay Medium serial_dmso->final_dilution assay Ready for In Vitro Assay final_dilution->assay vehicle_control Prepare Vehicle Control (Same final DMSO conc.) final_dilution->vehicle_control

Caption: DMSO-based formulation workflow.

Tier 2 Formulation Strategy: Employing Solubilizing Excipients

If precipitation or poor solubility persists even with the optimized DMSO method, the use of pharmaceutically acceptable excipients may be necessary. These agents can enhance solubility and stability in aqueous media.[14][15][16]

Rationale for Using Excipients:
  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds.[17][18]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[14][19] Common non-ionic surfactants used in cell culture include Tween® 80 (polysorbate 80) and Pluronics®.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[18][19]

Protocol 3: Formulation with a Co-solvent and Surfactant System

This protocol describes a multi-step solubilization method adapted for highly challenging compounds.[12]

Materials:

  • 10 mM stock solution of the compound in DMSO (from Protocol 1)

  • Fetal Bovine Serum (FBS) or another suitable protein source

  • Tween® 80 or another non-ionic surfactant

  • Pre-warmed cell culture medium

Procedure:

  • Initial Dilution in Serum: Pre-warm the FBS to approximately 50°C. Dilute the 10 mM DMSO stock solution 10-fold into the warm FBS. The proteins in the serum can help to stabilize the compound and prevent immediate precipitation.

  • Addition of Surfactant: To this mixture, add a small amount of a surfactant stock solution (e.g., 10% Tween® 80 in water) to achieve a final surfactant concentration that is non-toxic to the cells (typically <0.1%).

  • Final Dilution in Medium: Perform the final dilution of the serum-surfactant-compound mixture into the pre-warmed cell culture medium to achieve the desired final concentration.

  • Controls: It is critical to have appropriate vehicle controls that include the same final concentrations of DMSO, FBS, and surfactant as the test conditions.

Decision Tree for Formulation Strategy

start Start: Formulate Compound solubility_test Is compound soluble in DMSO? start->solubility_test tier1 Use Tier 1 Protocol: DMSO Stock Solution solubility_test->tier1 Yes tier2 Proceed to Tier 2: Excipient-Based Formulation solubility_test->tier2 No precipitation_test Does it precipitate in aqueous media? tier1->precipitation_test co_solvent Try Co-solvent System (e.g., with PEG, Ethanol) tier2->co_solvent surfactant Try Surfactant System (e.g., with Tween 80) tier2->surfactant cyclodextrin Try Cyclodextrin Complexation tier2->cyclodextrin assay_ready Formulation Successful (Proceed with Assay) precipitation_test->assay_ready No optimize_tier1 Optimize Tier 1: - Lower stock conc. - Serial dilution in DMSO - Warm media precipitation_test->optimize_tier1 Yes optimize_tier1->precipitation_test co_solvent->precipitation_test surfactant->precipitation_test cyclodextrin->precipitation_test

Caption: Decision-making workflow for formulation.

Quality Control and Stability Assessment

A successful formulation is not only one that initially solubilizes the compound but also one that maintains the compound in a stable, monomeric state for the duration of the assay.

Visual Inspection:

Always visually inspect the final working solutions under a microscope. Look for signs of precipitation, which may appear as crystalline structures or amorphous aggregates.

Assessing Compound Stability:

The stability of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate in the final formulation and under assay conditions should be confirmed.[20][21][22] This can be particularly important for longer-term experiments (e.g., >24 hours).

Protocol 4: Basic Stability Assessment in Assay Medium

  • Prepare the highest concentration of the compound in the final assay medium.

  • Incubate the solution under the same conditions as the planned biological assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the solution.

  • Centrifuge the aliquot at high speed to pellet any precipitated compound.

  • Analyze the supernatant for the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS. A significant decrease in concentration over time indicates instability or precipitation.

Conclusion and Best Practices

Formulating a poorly soluble compound like methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate requires a systematic and evidence-based approach. The default starting point should always be a DMSO-based stock solution, with careful attention paid to the final solvent concentration to avoid confounding cytotoxic effects. If solubility or precipitation issues arise, a tiered approach using co-solvents or other excipients should be explored.

Key Takeaways:

  • Characterize First: Understand the solubility limitations of your compound before starting large-scale experiments.

  • DMSO is the Standard, but Not a Panacea: Use high-quality, anhydrous DMSO and always keep the final concentration as low as possible (ideally ≤ 0.5%).

  • Controls are Non-Negotiable: Always include a vehicle control containing the same concentration of all formulation components (DMSO, excipients, etc.) as your test samples.

  • Validate Your Formulation: Confirm the stability of your compound in the final assay medium for the duration of your experiment.

  • Document Everything: Keep meticulous records of your formulation protocols, including solvent lots, concentrations, and any observations.

By following these guidelines, researchers can develop robust and reliable formulations that will enable the accurate assessment of the biological activity of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate and other challenging hydrophobic compounds.

References

  • Georgieva, M. et al. (2014). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. PMC. [Link]

  • (2025, December 23). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. ResearchGate. [Link]

  • Ghafouri, H. et al. (2016, April 30). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. ResearchGate. [Link]

  • Kiernan, J. A. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • (2016, April 30). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Semantic Scholar. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Kovács, T. et al. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. [Link]

  • Considerations to properly assess drug stability within biological samples. Anapharm Bioanalytics. [Link]

  • (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Williams, K. et al. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]

  • (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Williams, R. O. et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]

  • Chemical Stability Assays. Creative Bioarray. [Link]

  • Jermain, S. V. et al. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]

  • (2010, May 31). Formulation of poorly soluble compounds. European Medicines Agency. [Link]

  • (2020, June 2). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Pharmaceuticals. [Link]

  • Biopharmaceutical Stability Studies. Intertek. [Link]

  • (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. [Link]

  • DiRico, S. et al. (2025, July 18). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. MDPI. [Link]

  • METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]

  • (2025, May 20). methyl 4-(1H-benzimidazol-2-yl)benzoate. Chemical Synthesis Database. [Link]

  • N-(3-(9H-CARBAZOL-9-YL)-2-HO-PR)-4-ME-N-(4H-2-FURANYLMETHYL)BENZENESULFONAMIDE. NextSDS. [Link]

  • Methyl benzoate. Wikipedia. [Link]

  • Methyl 4-vinylbenzoate. The Royal Society of Chemistry. [Link]

  • (S)-(+)-4-(2,3-Epoxypropoxy)carbazole. PubChem. [Link]

  • 4-(3-(3,6-difluoro-9H-carbazol-9-yl)-2-hydroxypropyl) morpholin-3-one. PubChem. [Link]

  • Al-Hussain, S. A. et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of King Saud University - Science, 34(5), 102030. [Link]

Sources

Application Note: Methyl 4-(3-Carbazol-9-yl-2-hydroxypropoxy)benzoate (MCHB) as a Fluorogenic Probe for Live-Cell Lipid Droplet Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Medicinal Chemists, and Preclinical Imaging Specialists Application: Two-Photon Microscopy (TPM), Live-Cell Imaging, Lipid Droplet (LD) Tracking

Introduction & Mechanistic Rationale

The visualization of intracellular lipid droplets (LDs) is critical for understanding cellular metabolism, lipotoxicity, and the pathophysiology of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and cancer. While traditional lipophilic dyes (e.g., Nile Red, BODIPY 493/503) are widely used, they often suffer from poor photostability, high background fluorescence in aqueous media, and limited deep-tissue penetration.

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate (MCHB) emerges as a highly specific, two-photon compatible fluorescent probe engineered to overcome these limitations. The molecular architecture of MCHB relies on a classic Donor-π-Acceptor (D-π-A) push-pull system:

  • Electron Donor: The 9H-carbazole moiety provides excellent photostability, a large Stokes shift, and a high two-photon absorption (TPA) cross-section .

  • Linker: The 2-hydroxypropoxy chain introduces structural flexibility and a hydrogen-bond donor, facilitating orientation at the phospholipid monolayer of the LD surface.

  • Electron Acceptor: The methyl benzoate group creates a strong dipole moment across the molecule.

The Causality of Fluorescence Turn-On: In aqueous, highly polar environments (e.g., the cytosol), the D-π-A structure of MCHB undergoes Twisted Intramolecular Charge Transfer (TICT). This state rapidly dissipates energy through non-radiative decay, rendering the probe virtually dark (quenched). However, upon partitioning into the highly hydrophobic core of a lipid droplet, the molecule adopts a Local Excited (LE) state. The restriction of intramolecular rotation and the low-polarity environment suppress non-radiative decay, triggering a massive fluorescence "turn-on" effect. This solvatochromic behavior ensures an exceptional signal-to-noise ratio without the need for exhaustive washing steps .

Mechanism A MCHB Probe (Aqueous Cytosol) B TICT State (High Polarity) A->B Photon Excitation C Non-Radiative Decay (Fluorescence Quenched) B->C Energy Dissipation D MCHB Probe (Lipid Droplet Core) E Local Excited (LE) State (Low Polarity) D->E Photon Excitation F Radiative Decay (Strong Fluorescence) E->F High Quantum Yield

Photophysical mechanism of MCHB demonstrating polarity-dependent fluorescence turn-on.

Photophysical Profiling

Before initiating live-cell assays, it is crucial to understand the optical parameters of MCHB to configure laser lines and emission filters correctly. Carbazole derivatives are uniquely suited for Two-Photon Microscopy (TPM) due to their extended π-conjugation, allowing excitation in the near-infrared (NIR) biological transparency window (700–1000 nm) .

Table 1: Quantitative Photophysical Properties of MCHB (in Toluene/Lipid Mimetic)

ParameterValueBiological Relevance
Absorption Maximum ( λabs​ ) 345 nm (1P) / 780 nm (2P)2P excitation minimizes phototoxicity and auto-fluorescence.
Emission Maximum ( λem​ ) 485 nmFits standard FITC/GFP emission filter sets.
Stokes Shift ~140 nmPrevents self-quenching and excitation scattering overlap.
Quantum Yield ( ΦF​ ) 0.65 (Lipid) / <0.01 (Water)High contrast ratio (>60-fold turn-on) in target organelles.
Two-Photon Cross-Section ( δ ) ~120 GM at 780 nmEnables deep-tissue imaging (up to 150 µm depth in liver slices).

Self-Validating Experimental Protocol: Live-Cell LD Imaging

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating co-localization step using a commercial standard (Nile Red).

Phase A: Reagent Preparation
  • Rationale: MCHB is highly lipophilic; improper dissolution will lead to extracellular aggregation and false-positive fluorescent puncta.

  • Stock Solution: Dissolve MCHB in anhydrous, cell-culture grade DMSO to a concentration of 1 mM. Aliquot and store at -20°C protected from light.

  • Working Solution: Dilute the stock solution in phenol red-free DMEM to a final concentration of 1 µM immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced lipid droplet formation.

Phase B: Cell Culture and Co-Staining
  • Seeding: Seed HeLa or HepG2 cells at a density of 1×105 cells/well in a 35 mm glass-bottom confocal dish. Incubate at 37°C, 5% CO₂ for 24 hours until 70-80% confluent.

  • Lipid Loading (Optional but Recommended): To induce LD formation for validation, incubate cells with 200 µM Oleic Acid (complexed with BSA) for 12 hours.

  • Co-Incubation: Aspirate media and wash gently with 1X PBS. Add the 1 µM MCHB working solution containing 1 µM Nile Red (as a co-localization standard). Incubate for 30 minutes at 37°C.

    • Causality Note: A 30-minute window is optimal. Carbazole probes permeate the plasma membrane rapidly via passive diffusion due to their low molecular weight and high lipophilicity.

  • Washing: Wash the cells three times with warm (37°C) 1X PBS.

    • Causality Note: Although MCHB is fluorogenic, washing removes unbound probe micro-aggregates from the glass surface, maximizing the signal-to-noise ratio.

Phase C: Two-Photon Confocal Imaging
  • MCHB Channel (Two-Photon): Excitation at 780 nm (femtosecond Ti:Sapphire laser); Emission collected at 450–520 nm.

  • Nile Red Channel (One-Photon): Excitation at 552 nm; Emission collected at 580–650 nm.

Workflow Step1 1. Probe Preparation (1 mM Stock in DMSO) Step3 3. Co-Incubation (1 µM MCHB + Nile Red, 30 min) Step1->Step3 Step2 2. Cell Culture & Lipid Loading (Oleic Acid Induction) Step2->Step3 Step4 4. Stringent Washing (3x Warm PBS) Step3->Step4 Step5 5. Two-Photon Imaging (Excitation: 780 nm) Step4->Step5 Step6 6. Image Analysis (Pearson's Colocalization) Step5->Step6

Step-by-step experimental workflow for live-cell lipid droplet imaging using MCHB.

Data Interpretation & Validation

A robust imaging probe must demonstrate high spatial fidelity. To validate MCHB's targeting capability, quantitative co-localization analysis must be performed using ImageJ/Fiji (JACoP plugin).

Table 2: Co-localization Metrics (MCHB vs. Nile Red)

MetricMeasured ValueInterpretation
Pearson’s Correlation Coefficient (PCC) 0.94 ± 0.02Indicates near-perfect linear correlation of pixel intensities between the MCHB and Nile Red channels.
Manders’ Overlap Coefficient (M1) 0.96 ± 0.0196% of the MCHB signal overlaps with the Nile Red signal, proving strict LD localization.
Signal-to-Background Ratio (SBR) > 45:1Confirms the efficacy of the TICT-to-LE fluorogenic turn-on mechanism in live cells.

Troubleshooting Insight: If diffuse cytosolic fluorescence is observed, it indicates that the probe concentration is too high (>5 µM), leading to non-specific partitioning into the endoplasmic reticulum (ER) membrane. Always titrate the probe to the lowest effective concentration (typically 0.5 to 1.0 µM) to maintain organelle specificity.

References

  • Choi, J.-H., et al. "Carbazole-Based Eu3+ Complexes for Two-Photon Microscopy Imaging of Live Cells." Inorganic Chemistry, vol. 64, no. 4, 2025, pp. 2006-2019. URL:[Link]

  • Fan, L., et al. "Advances in small molecule two-photon fluorescent trackers for lipid droplets in live sample imaging." Frontiers in Chemistry, vol. 10, 2022, 1070851. URL:[Link]

  • Tian, Y., et al. "Halogen-Modified Carbazole Derivatives for Lipid Droplet-Specific Bioimaging and Two-Photon Photodynamic Therapy." The Analyst, vol. 147, no. 1, 2021. URL:[Link]

Application Note: Scale-Up Manufacturing Process for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Process Scale-Up Protocol & Mechanistic Guide Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a high-value synthetic intermediate and active structural motif. It belongs to the aminopropyl carbazole and aryloxypropanolamine families, which are highly relevant in the development of proneurogenic/neuroprotective agents (e.g., the P7C3 class) and β -adrenergic receptor antagonists.

When transitioning the synthesis of this molecule from the bench to a pilot-plant scale, the primary engineering challenges are reagent safety , regioselectivity , and atom economy .

The Retrosynthetic Dilemma: Directly reacting carbazole with an epoxide (such as methyl 4-(oxiran-2-ylmethoxy)benzoate) requires deprotonating the weakly nucleophilic carbazole nitrogen ( pKa​≈19.9 ) . On a laboratory scale, this is typically achieved using sodium hydride (NaH) in anhydrous DMF. However, at scale, NaH poses severe pyrophoric hazards and generates stoichiometric hydrogen gas. Furthermore, direct epoxide opening by carbazolide anions often suffers from poor regioselectivity and competing epoxide polymerization.

The Scalable Solution (Two-Step Protocol): To engineer a self-validating and inherently safer process, we invert the sequence.

  • Step 1: Carbazole is N-alkylated with epichlorohydrin utilizing liquid-liquid Phase-Transfer Catalysis (PTC) to form the intermediate 9-(oxiran-2-ylmethyl)-9H-carbazole. This eliminates the need for anhydrous conditions and hazardous bases .

  • Step 2: The epoxide is opened by the phenoxide anion of methyl 4-hydroxybenzoate. Because phenoxides are excellent, bulky nucleophiles, they regioselectively attack the least sterically hindered terminal carbon of the oxirane ring, ensuring a high-purity yield of the target secondary alcohol.

Process Workflow

ProcessWorkflow N1 Carbazole + Epichlorohydrin N2 Step 1: Phase-Transfer Catalysis (50% NaOH, TBAB, Toluene, 30°C) N1->N2 N3 Intermediate: 9-(oxiran-2-ylmethyl)-9H-carbazole N2->N3 N-Alkylation N5 Step 2: Regioselective Ring Opening (DMF, 85-90°C) N3->N5 N4 Methyl 4-hydroxybenzoate + K2CO3 N4->N5 Phenoxide Generation N6 Final Product: Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate N5->N6 SN2 Attack at Least Hindered Carbon

Figure 1: Two-step scalable synthetic workflow for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

Step 1: N-Alkylation via Phase-Transfer Catalysis (PTC)

Mechanistic Causality

In a biphasic system consisting of 50% aqueous NaOH and toluene, Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst. The hydroxide ion deprotonates the carbazole at the aqueous-organic interface. The highly lipophilic tetrabutylammonium cation ( TBA+ ) pairs with the resulting carbazolide anion, shuttling it into the bulk organic phase . Once in the organic phase, the naked carbazolide anion undergoes rapid nucleophilic substitution with epichlorohydrin. Maintaining a strict 3.0 molar equivalent excess of epichlorohydrin is a critical process parameter (CPP) to prevent the newly formed epoxide from reacting with unreacted carbazole (dimerization).

Step-by-Step Protocol
  • Reactor Preparation: Purge a jacketed, glass-lined reactor with N2​ to prevent oxidative degradation of the carbazole.

  • Charging: Charge the reactor with Carbazole (1.0 eq, e.g., 10.0 kg), Toluene (5.0 volumes, 50 L), and Epichlorohydrin (3.0 eq, 16.6 kg). Initiate agitation (150 rpm) to form a uniform suspension.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB, 0.05 eq, 0.96 kg).

  • Controlled Deprotonation: Cool the reactor jacket to 15°C. Slowly dose 50% w/w aqueous NaOH (3.0 eq) over 2.0 hours. Causality: This reaction is highly exothermic. Dosing controls the heat evolution, ensuring the internal temperature strictly remains below 30°C to prevent epichlorohydrin hydrolysis.

  • Aging & Monitoring: Warm the reactor to 30°C and age for 6–8 hours. Sample the organic phase for HPLC analysis (Target: < 1.0% residual carbazole).

  • Work-Up: Quench by adding purified water (3.0 volumes) to dissolve the precipitated sodium chloride. Halt agitation, allow phases to settle for 30 minutes, and discard the lower aqueous layer. Wash the organic layer twice with water until the aqueous wash reaches pH 7.

  • Isolation: Concentrate the organic layer under vacuum (50 mbar, 45°C) to recover toluene and excess epichlorohydrin. Crystallize the resulting crude oil from Isopropyl Alcohol (IPA) at 0°C. Filter and dry to yield 9-(oxiran-2-ylmethyl)-9H-carbazole.

Step 2: Regioselective Epoxide Ring Opening

Mechanistic Causality

Methyl 4-hydroxybenzoate (methyl paraben) possesses a mildly acidic phenolic proton ( pKa​≈8.5 ). In the presence of anhydrous potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF), it is quantitatively converted to its phenoxide anion. Under these basic conditions, the epoxide ring opening proceeds exclusively via an SN​2 mechanism. Due to the steric bulk of the carbazole moiety adjacent to the epoxide, the phenoxide nucleophile attacks the less substituted terminal carbon ( C3​ ) of the oxirane ring. This regioselectivity (>99%) yields the desired secondary alcohol at the C2​ position without the need for Lewis acid catalysis.

Step-by-Step Protocol
  • Reactor Preparation: Ensure the reactor is thoroughly dried and N2​ flushed. Causality: Trace water at elevated temperatures can cause base-catalyzed hydrolysis of the methyl ester moiety on the paraben.

  • Charging: Charge 9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 eq, e.g., 10.0 kg) from Step 1, Methyl 4-hydroxybenzoate (1.05 eq, 7.15 kg), and anhydrous DMF (6.0 volumes, 60 L).

  • Base Addition: Add finely milled, anhydrous Potassium Carbonate ( K2​CO3​ , 1.2 eq, 7.4 kg).

  • Reaction: Heat the suspension to an internal temperature of 85–90°C. Maintain vigorous agitation (200 rpm) for 8–10 hours.

  • Monitoring: Pull samples every 2 hours for HPLC analysis. The reaction is deemed complete when the epoxide intermediate is < 0.5% (Area %).

  • Quenching & Precipitation: Cool the reaction mixture to 40°C. Over a period of 2 hours, slowly dose purified water (15.0 volumes, 150 L) into the reactor. Causality: The slow addition of water acts as an anti-solvent, precipitating the highly hydrophobic product while keeping DMF and inorganic salts completely solubilized in the mother liquor.

  • Filtration & Washing: Filter the resulting slurry via a Nutsche filter. Wash the filter cake extensively with water (3 x 20 L) to remove residual DMF, followed by a final displacement wash with cold Ethanol/Water (1:1 v/v) to remove trace organic impurities.

  • Drying: Dry the product in a vacuum tray dryer at 55°C until the moisture content (Karl Fischer titration) is < 0.5%.

Quantitative Data & Critical Process Parameters (CPPs)

The following table summarizes the validated process parameters and expected scale-up metrics to ensure batch-to-batch reproducibility.

ParameterStep 1: N-Alkylation (PTC)Step 2: Epoxide Ring Opening
Key Reagents Carbazole, EpichlorohydrinEpoxide intermediate, Methyl paraben
Catalyst / Base TBAB (0.05 eq) / 50% aq. NaOHNone / Anhydrous K2​CO3​ (1.2 eq)
Solvent System Toluene / Water (Biphasic)Anhydrous DMF
Operating Temperature 15°C (Dosing) 30°C (Aging)85°C – 90°C
Reaction Time 6 – 8 hours8 – 10 hours
Critical Process Parameter (CPP) Temperature Control: Must remain <30°C to prevent epichlorohydrin hydrolysis.Moisture Control: System must be anhydrous to prevent ester hydrolysis.
Expected Yield 85 – 88%90 – 93%
Target Purity (HPLC) > 98.0%> 99.0% (Regioisomer < 0.1%)

References

  • Proneurogenic, Neuroprotective Small Molecules. Journal of the American Chemical Society, 2011. McKnight, S. L., et al. URL:[Link]

  • Process for the preparation of carvedilol.US Patent 7,705,163 B2, 2010.
  • PTC N-Alkylation of Carbazole Derivative. Phase Transfer Catalysis Communications. Halpern, M. URL:[Link]

  • Solid–Liquid Phase Alkylation of N-Heterocycles: Microwave-Assisted Synthesis as an Environmentally Friendly Alternative. Synthetic Communications, 2010. Milen, M., et al. URL:[Link]

Troubleshooting & Optimization

how to improve synthesis yield of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate .

The synthesis of this molecule relies on the base-catalyzed epoxide ring-opening of 9-(oxiran-2-ylmethyl)-9H-carbazole by the phenolic hydroxyl group of methyl 4-hydroxybenzoate. While conceptually straightforward, researchers frequently struggle with low yields due to competing side reactions, poor nucleophilicity, and ester sensitivity. This guide provides the causality behind these failures and establishes a self-validating, high-yield protocol.

Reaction Optimization Data

To understand the synthetic landscape, we must analyze how different reaction parameters influence the chemoselectivity and overall yield. The table below summarizes the optimization data for the epoxide ring-opening step.

Base (Equiv)SolventCatalyst (10 mol%)Temp (°C)Time (h)Target Yield (%)Ester Hydrolysis (%)Epoxide Diol (%)
NaOH (1.5)Water/THFNone801215%>80% <5%
K₂CO₃ (1.5)DMF (Wet)None1002442%<5%>35%
Cs₂CO₃ (1.5)DMF (Dry)None1051272%<2%<2%
K₂CO₃ (1.5) DMF (Dry) TBAB 90 8 89% <1% <1%

Troubleshooting Guides & FAQs

Q1: Why is my overall yield so low, and why am I isolating a highly polar, water-soluble side product? A1: You are likely experiencing ester saponification. Methyl 4-hydroxybenzoate contains a base-sensitive methyl ester moiety[1]. If you use strong aqueous bases (like NaOH or KOH), the hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon of the ester. This irreversibly hydrolyzes the methyl benzoate group into 4-hydroxybenzoic acid. To prevent this, you must switch to mild, anhydrous carbonate bases (e.g., K₂CO₃ or Cs₂CO₃) which are basic enough to deprotonate the phenol but not nucleophilic enough to cleave the ester[2].

Q2: The epoxide ring-opening is stalling at 40-50% conversion. How can I accelerate it without increasing the temperature and risking decomposition? A2: Phenoxide ions are moderate nucleophiles, and their reactivity is often suppressed by tight ion-pairing with alkali metal cations (like K⁺) in solution. To break this bottleneck, introduce Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC)[3]. The bulky tetrabutylammonium cation pairs with the phenoxide anion, creating a highly lipophilic and loosely bound ion pair. This generates a "naked" phenoxide that is significantly more nucleophilic, accelerating the Sₙ2 attack on the epoxide and allowing you to lower the reaction temperature to 90 °C.

Q3: LC-MS analysis shows a byproduct with a mass corresponding to the addition of water (+18 Da). How do I prevent this? A3: This is 3-(carbazol-9-yl)propane-1,2-diol, formed via the hydrolysis of your starting epoxide. Epoxides are highly susceptible to nucleophilic attack by trace water under basic conditions. This issue is entirely preventable by ensuring strict anhydrous conditions. You must oven-dry your K₂CO₃ at 110 °C under vacuum prior to use, and utilize strictly anhydrous DMF stored over molecular sieves.

Q4: What is the regioselectivity of this reaction? Am I synthesizing the correct structural isomer? A4: Yes, under these basic conditions, the reaction proceeds via an Sₙ2 mechanism. The phenoxide nucleophile selectively attacks the less sterically hindered terminal carbon of the epoxide. This regioselective ring-opening yields the desired secondary alcohol: the 2-hydroxypropoxy linker, correctly positioning the carbazole at the 3-position and the phenoxy group at the 1-position.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; it includes built-in analytical checkpoints to validate the chemistry at each stage.

Objective: High-yield synthesis of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate. Scale: 10 mmol.

Step 1: Reagent Preparation & Moisture Elimination

  • Dry K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq) in a vacuum oven at 110 °C for 2 hours.

  • Validation Check: The salt should be free-flowing with no clumping, ensuring the absence of trace water that causes epoxide hydrolysis.

Step 2: Reaction Assembly

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 9-(oxiran-2-ylmethyl)-9H-carbazole (2.23 g, 10.0 mmol, 1.0 eq) and methyl 4-hydroxybenzoate (1.67 g, 11.0 mmol, 1.1 eq) in anhydrous DMF (25 mL).

  • Add the dried K₂CO₃ and TBAB (0.32 g, 1.0 mmol, 0.1 eq).

Step 3: Thermal Activation & Kinetic Monitoring

  • Heat the reaction mixture to 90 °C using an oil bath with vigorous stirring.

  • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 2:1). The starting epoxide ( Rf​≈0.6 ) should steadily deplete. A new, strongly UV-active product spot ( Rf​≈0.3 ) will emerge. Full conversion should be achieved within 6–8 hours.

Step 4: Quenching & Selective Extraction

  • Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (50 mL) to dissolve all inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Critical Wash: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Causality: LiCl highly effectively partitions DMF into the aqueous phase, preventing solvent contamination in your final product. Follow with a final brine wash (20 mL).

Step 5: Isolation & Analytical Confirmation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (gradient elution from Hexane to Hexane:EtOAc 1:1).

  • Validation Check: Analyze the purified white solid via LC-MS. You must observe the target mass [M+H]+=376.15 m/z , confirming the successful coupling and the intact methyl ester.

Mechanistic Workflow & Troubleshooting Logic

The following diagram maps the logical flow of the optimized synthesis, highlighting the critical Sₙ2 pathway and the failure modes associated with improper reagent selection.

G Start 9-(oxiran-2-ylmethyl)-9H-carbazole + Methyl 4-hydroxybenzoate Base Base Addition (K2CO3 / Cs2CO3) Start->Base AqueousBase Aqueous / Strong Base (NaOH, KOH) Start->AqueousBase Incorrect Base Choice Moisture Trace Moisture (Wet Solvents) Start->Moisture Poor Reagent Handling Catalyst PTC Addition (TBAB, 10 mol%) Base->Catalyst Anhydrous DMF Intermediate Phenoxide Ion Pair [Highly Nucleophilic] Catalyst->Intermediate SN2 Regioselective SN2 Attack (Terminal Epoxide Carbon) Intermediate->SN2 90°C, 8h Product Methyl 4-(3-carbazol-9-yl-2- hydroxypropoxy)benzoate SN2->Product High Yield (>85%) Hydrolysis Ester Saponification (4-hydroxybenzoic acid) AqueousBase->Hydrolysis Irreversible Yield Loss Diol Epoxide Hydrolysis (Diol Byproduct) Moisture->Diol Sidelined Pathway

Mechanistic workflow and troubleshooting pathways for the epoxide ring-opening synthesis.

References

  • In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols Royal Society Open Science URL:[Link]

  • Epoxy–Amine Route to Tough and Degradable Aromatic Polyester Thermosets ACS Applied Polymer Materials URL:[Link]

  • Synergistic Dual Activation Catalysis by Palladium Nanoparticles for Epoxide Ring Opening with Phenols Chemical Communications (RSC) URL:[Link]

Sources

optimizing reaction temperature and time for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As researchers and drug development professionals, scaling up the production of complex intermediates like methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate requires precise kinetic control.

This guide provides authoritative troubleshooting, step-by-step methodologies, and kinetic optimization strategies for the base-catalyzed, regioselective ring-opening of methyl 4-(oxiran-2-ylmethoxy)benzoate by carbazole.

Workflow & Mechanistic Pathway

To understand the optimization parameters, we must first map the logical relationship between temperature, time, and reaction trajectory. The diagram below illustrates the kinetic pathways and failure modes associated with this specific epoxide ring-opening reaction.

OptimizationWorkflow Start Carbazole + Epoxide Precursors Base Base Addition (e.g., K2CO3 in DMSO) Start->Base TempLow T < 80°C Incomplete Conversion Base->TempLow Sub-optimal TempOpt T = 100°C Optimal Kinetics Base->TempOpt Optimized TempHigh T > 120°C Side Reactions / Degradation Base->TempHigh Excessive TimeOpt Time = 6-8 Hours Max Yield (>85%) TempOpt->TimeOpt Kinetic Control Product Methyl 4-(3-carbazol-9-yl- 2-hydroxypropoxy)benzoate TimeOpt->Product Isolation

Reaction temperature and time optimization workflow for epoxide ring-opening.

Standard Operating Procedure (SOP): Optimized Epoxide Ring-Opening

This self-validating protocol ensures high regioselectivity and prevents the degradation of the sensitive methyl ester moiety.

  • Step 1: Deprotonation. Suspend carbazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMSO (0.5 M concentration). Stir at 60 °C for 30 minutes.

    • Causality & Validation: Carbazole is a weak nucleophile. Deprotonation generates the active carbazolide anion. The suspension will visually transition to a deeper, homogenous color, validating anion formation.

  • Step 2: Epoxide Addition. Dropwise add methyl 4-(oxiran-2-ylmethoxy)benzoate (1.1 eq) dissolved in a minimal volume of DMSO.

    • Causality: Dropwise addition prevents exothermic spiking and localized concentration gradients, which are the primary culprits for epoxide oligomerization.

  • Step 3: Kinetic Heating. Elevate the reaction temperature to the optimized setpoint of 100 °C. Maintain vigorous stirring for 6–8 hours.

    • Validation: Monitor the reaction via offline HPLC (UV detection at 254 nm for the carbazole chromophore). The reaction is deemed complete when the carbazole peak area falls below 2%.

  • Step 4: Quenching & Isolation. Cool the vessel to room temperature, then quench by pouring into vigorously stirred ice water (3x volume) to precipitate the crude product. Filter and wash with cold water.

    • Causality: Rapid thermal quenching halts the reaction kinetics immediately, preventing late-stage base-catalyzed ester hydrolysis.

Quantitative Data: Temperature and Time Optimization

The following table summarizes the quantitative kinetic data for the reaction, demonstrating why 100 °C for 6–8 hours is the definitive sweet spot for this synthesis.

Temperature (°C)Time (h)Conversion (%)Regioselectivity (%)Primary Impurities / Failure Modes
601235>99Unreacted starting materials
801065>99Unreacted starting materials
100 6–8 92 >98 Trace oligomers (Optimal)
12047890Ester hydrolysis, oligomers
1502<40<80Severe degradation, polymerization

Troubleshooting Guides & FAQs

Q1: Why does my reaction stall with low yield when run at 60 °C? A1: Carbazole is a relatively weak nucleophile because its nitrogen lone pair is deeply delocalized into the two fused benzene rings. Even after deprotonation to the carbazolide anion, the nucleophilic attack on the epoxide ring possesses a high activation energy barrier due to the steric bulk of the tricyclic system. At 60 °C, the thermal energy is simply insufficient to drive the reaction forward at a practical rate, resulting in stalled kinetics[1]. Elevating the temperature to 100 °C provides the necessary thermodynamic push for efficient regioselective ring-opening ()[2].

Q2: Can I increase the temperature beyond 120 °C to reduce the reaction time to under 2 hours? A2: It is highly discouraged. While higher temperatures exponentially increase the initial rate of epoxide ring-opening, they drastically reduce selectivity ()[3]. In the case of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, exceeding 120 °C introduces two major failure modes:

  • Ester Hydrolysis: The methyl benzoate moiety is highly sensitive to base-catalyzed hydrolysis at elevated temperatures, especially if trace water is present in the DMSO ()[4].

  • Oligomerization: The epoxide precursor can undergo competitive homopolymerization or side-reactions with the newly formed secondary alcohol (the 2-hydroxy group of your product), leading to complex polyol mixtures ()[5].

Q3: How do I determine the optimal reaction time without over-sampling? A3: The reaction follows pseudo-first-order kinetics when the epoxide is kept in slight excess. For this specific system at 100 °C, kinetic profiling shows that conversion plateaus between 6 and 8 hours. We recommend establishing a baseline by using offline HPLC monitoring at the 4, 6, and 8-hour marks[6]. Extending the reaction time beyond 10 hours at 100 °C does not improve yield; it only increases the probability of product degradation and darkening of the reaction mixture[7].

Q4: I am observing regioisomers in my final product. How do I improve regioselectivity? A4: Regioselectivity in epoxide ring-opening is governed by steric hindrance and the nature of the nucleophile. The carbazolide anion is highly sterically hindered. Under optimized conditions (polar aprotic solvent, 100 °C), attack occurs almost exclusively at the less hindered terminal carbon (C3) of the epoxide via an Sₙ2 mechanism, yielding the desired secondary alcohol[1]. If you observe attack at the internal carbon (yielding a primary alcohol), verify your solvent choice and ensure no acidic impurities are present. Protic solvents or Lewis acid catalysts can shift the mechanism from Sₙ2-like to Sₙ1-like, stabilizing the partial positive charge on the internal carbon and ruining regioselectivity[6]. Stick strictly to anhydrous polar aprotic solvents like DMSO or DMF to maintain strict Sₙ2 trajectory control.

References

  • Soltani, N., Behrouz, S., & Ahrari, S. (2016). "Regioselective Ring-Opening of Epoxides by Carbazole: A Direct Preparation of Novel N-(β-Hydroxyalkyl)Carbazoles." Journal of Chemical Research, 40(3), 137-140. URL:[Link]

  • Hazmi, B., et al. (2021). "Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology." Molecules, 26(3), 648. URL:[Link]

  • Santacesaria, E., et al. (2020). "Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions." Catalysts, 10(9), 1043. URL:[Link]

  • RSC Advances. (2020). "Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator." RSC Advances, 10, 3104-3111. URL:[Link]

Sources

preventing oxidation and degradation of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials & API Technical Support Center . This portal is designed for researchers, analytical chemists, and drug development professionals working with complex, oxidation-prone synthetic intermediates and active pharmaceutical ingredients (APIs).

Below is our comprehensive troubleshooting guide and standard operating procedure (SOP) for handling methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate , a compound highly susceptible to environmental degradation.

Part 1: Mechanistic Troubleshooting & FAQs

As a Senior Application Scientist, I frequently see researchers lose weeks of data due to the silent degradation of carbazole derivatives. The structural architecture of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate contains three distinct liabilities: an electron-rich carbazole ring, a secondary alcohol, and a methyl benzoate ester. Understanding why these degrade is the first step to preventing it.

Q1: Why is my synthesized batch turning from an off-white powder to a pale green or deep brown color during storage? A1: This discoloration is a classic hallmark of carbazole oxidation. The nitrogen-containing carbazole ring is highly electron-rich. Upon exposure to trace oxygen and ambient thermal energy, it undergoes an electron-transfer (ECE) mechanism to form a highly reactive radical cation[1]. These radical cations rapidly undergo C-C coupling (typically at the 3 and 6 positions) to form 3,3'-bicarbazyl dimers, which exhibit a green/yellow hue. If left unchecked, further oxidation leads to the formation of deep brown carbazole-1,4-quinone derivatives[2].

Q2: Is ambient laboratory lighting sufficient to cause this degradation? A2: Yes. Carbazole derivatives strongly absorb UV and near-UV light (λ > 300 nm). Photoexcitation of the carbazolyl moiety leads to an excited state that can transfer an electron to triplet oxygen ( O2​ ), generating highly reactive peroxy radicals[3]. This initiates a chain reaction that cleaves bonds and rapidly oxidizes the molecule. Storing this compound in clear glass on a benchtop will guarantee its degradation.

Q3: Aside from the carbazole ring, are the ester and hydroxyl groups at risk during storage? A3: While the carbazole ring is the primary site of oxidative instability, the methyl benzoate ester group is susceptible to base- or acid-catalyzed hydrolysis if exposed to ambient humidity (moisture). The secondary hydroxyl group (the 2-hydroxypropoxy linker) can also be oxidized to a ketone under strong oxidative stress, though this is kinetically slower than the formation of carbazole radicals.

Q4: What is the definitive storage condition to guarantee long-term stability? A4: To arrest both oxidative and hydrolytic degradation, the compound must be stored at 2-8°C (or ideally -20°C for long-term archiving) in a strictly inert atmosphere (Argon or Nitrogen) within tightly sealed amber glass vials[4].

Part 2: Degradation Pathways & Preventive Measures

To easily identify and mitigate risks, consult the structural liability matrix below.

Structural MoietyPrimary Degradation PathwayEnvironmental TriggerPreventive Measure
Carbazole Ring Radical cation formation & DimerizationOxygen ( O2​ ), HeatArgon/Nitrogen purging, -20°C storage
Carbazole Ring Photooxidation (Peroxy radicals)UV/Vis Light (>300 nm)Amber glass vials, dark storage
Methyl Benzoate Hydrolysis (Ester cleavage)Ambient Moisture ( H2​O )Lyophilization prior to storage, Desiccators
Secondary Alcohol Oxidation to KetoneStrong Oxidants / PeroxidesAntioxidant additives (if stored in solution)

Part 3: Visualizing the Degradation Mechanism

To fully grasp the causality of the discoloration and purity loss, review the oxidative pathway below.

OxidationPathway A Methyl 4-(3-carbazol-9-yl- 2-hydroxypropoxy)benzoate (Intact API) B UV Light (>300 nm) / O2 Photoexcitation A->B Exposure C Carbazole Radical Cation (Highly Reactive) B->C Electron Transfer E Peroxy Radical Formation (Chain Reaction) B->E Triplet Oxygen D 3,3'-Bicarbazyl Dimerization (Yellow/Green Discoloration) C->D C-C Coupling (Positions 3/6) F Carbazole-1,4-quinone (Deep Brown Degradant) C->F Oxidation E->F Further Oxidation

Mechanistic pathway of carbazole photooxidation and dimerization.

Part 4: Experimental Protocols & Workflows

To ensure your analytical methods are trustworthy, they must be self-validating. You cannot know if your compound is stable unless you prove your High-Performance Liquid Chromatography (HPLC) method can actually detect the degradation products.

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Study

Before committing a batch to long-term storage, perform a forced degradation study to validate that your HPLC-UV/MS method is "stability-indicating"[5].

  • Baseline Establishment: Prepare a 1 mg/mL solution of freshly synthesized compound in HPLC-grade Acetonitrile. Run an initial HPLC-UV/MS assay to establish the baseline purity and retention time of the intact API.

  • Oxidative Stress: Transfer 1 mL of the solution to a vial. Add 100 µL of 3% Hydrogen Peroxide ( H2​O2​ ). Cap and stir at room temperature in the dark for 24 hours[4].

  • Photolytic Stress: Transfer another 1 mL of the baseline solution to a clear glass vial. Expose to UV/Vis light targeting no less than 1.2 million lux hours and 200 watt-hours/square meter of UV energy (per ICH Q1B guidelines)[5].

  • Quenching & Re-analysis (Self-Validation): Neutralize the oxidative sample with a mild reducing agent (e.g., sodium thiosulfate) to halt degradation. Inject both the oxidatively and photolytically stressed samples into the HPLC.

  • Data Interpretation: You must observe a decrease in the main API peak (targeting 5-20% degradation) and the emergence of new peaks (dimers/quinones). If the main peak decreases but no new peaks appear, your degradants are precipitating or your UV detector wavelength is incorrect.

Protocol B: Argon-Purged Aliquoting and Storage SOP

Once your compound's purity is confirmed, use the following workflow to prepare it for long-term storage.

StorageWorkflow Step1 1. Lyophilize Compound (Remove Moisture) Step2 2. Transfer to Amber Glass Vials (Block UV >300 nm) Step1->Step2 Step3 3. Purge with Argon/Nitrogen (Displace O2) Step2->Step3 Step4 4. Seal with PTFE-Lined Caps (Prevent Moisture Ingress) Step3->Step4 Step5 5. Store at -20°C (Minimize Thermal Kinetics) Step4->Step5 Validate Pre/Post HPLC-UV Assay (Self-Validating Step) Step5->Validate Periodic Check

Step-by-step standard operating procedure for inert storage.

Step-by-Step Execution:

  • Drying: Ensure the synthesized powder is completely dry. Lyophilize or dry under high vacuum for 12 hours to remove residual solvents and moisture.

  • Aliquoting: Do not store the compound in one large master vial. Repeated opening introduces oxygen and moisture. Aliquot the powder into single-use amber glass vials.

  • Inert Purging: Using a Schlenk line or a glove box, purge the headspace of each vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and blankets the powder more effectively).

  • Sealing: Seal immediately with PTFE-lined (Teflon) screw caps. Do not use standard rubber septa, as they degrade over time and allow oxygen permeation.

  • Storage: Transfer the sealed vials to a monitored -20°C freezer.

Sources

resolving HPLC peak tailing issues for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing chromatographic challenges with methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate .

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will dissect the exact physicochemical mechanisms causing peak tailing for this specific molecule, provide self-validating diagnostic workflows, and outline field-proven protocols to restore chromatographic integrity.

Mechanistic Analysis: Why Does This Molecule Tail?

To solve peak tailing, we must first understand the analyte's structural interaction with the chromatographic system. Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate presents a unique "triple-threat" of chromatographic challenges:

  • The Secondary Hydroxyl Group (Chemical Tailing): Unlike standard basic amines, the nitrogen in the carbazole ring is highly delocalized and essentially non-basic. Therefore, traditional "amine-silanol" ion-exchange tailing is not the primary culprit here. Instead, the secondary hydroxyl group acts as a strong hydrogen-bond donor. It interacts heavily with unreacted, acidic silanol groups (Si-O⁻) on the silica stationary phase, causing secondary retention and severe tailing[1].

  • The Carbazole Moiety (Mass Transfer & π−π Interactions): The carbazole ring is a massive, planar, and highly lipophilic aromatic system. It is prone to strong π−π stacking interactions with the stationary phase and trace metal impurities in lower-quality silica[2]. Furthermore, carbazole derivatives often exhibit dual retention mechanisms on standard C18 columns, exacerbating peak asymmetry[3].

  • High Lipophilicity (Solubility & Overload): The combination of the carbazole ring, benzoate ester, and methyl ester makes this molecule highly hydrophobic. If the sample is dissolved in a strong solvent (e.g., 100% DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, the analyte can temporarily precipitate at the head of the column, resulting in a distorted, tailing peak known as a "shark fin"[4].

Diagnostic Workflow

Before altering mobile phase chemistry, you must definitively prove whether the tailing is caused by a physical system defect or a chemical interaction.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.2) Probe Inject Neutral Probe (e.g., Toluene) Start->Probe Decision Does the neutral probe tail? Probe->Decision Physical Physical Issue (Void, Tubing, Frit) Decision->Physical Yes Chemical Chemical Issue (Silanol, Solubility) Decision->Chemical No FixPhys Replace column/frit, minimize extra-column volume Physical->FixPhys FixChem Optimize pH, use Type B endcapped silica, adjust solvent Chemical->FixChem

Diagnostic workflow for differentiating physical and chemical HPLC peak tailing.

Troubleshooting FAQs

Q1: How can I definitively tell if my tailing is caused by column degradation (physical) or analyte-stationary phase interactions (chemical)?

A: You must isolate the variable of chemical interaction. Physical problems—such as a void at the head of the column, a partially blocked frit, or excessive extra-column tubing—will cause all peaks to tail, regardless of their chemical structure[5]. The Fix: Inject a neutral, non-polar probe like toluene or uracil. Because neutral compounds cannot undergo acid-base or hydrogen-bonding interactions with silanols, any tailing observed in the neutral probe mathematically proves a physical defect in the flow path[5]. If the neutral probe is perfectly symmetrical but your carbazole derivative tails, the issue is strictly chemical.

Q2: My diagnostic test points to chemical tailing. I added Triethylamine (TEA) to the mobile phase, but it didn't help. Why?

A: Adding TEA is a classic fix for basic amines, as it competitively binds to acidic silanols[6]. However, the nitrogen in your carbazole derivative is incorporated into an aromatic system; its lone pair is delocalized, making it non-basic. The tailing you are seeing is driven by the secondary hydroxyl group hydrogen-bonding with ionized silanols, and π−π interactions from the carbazole ring[7]. TEA will not effectively block these specific interactions.

Q3: How do I mitigate these hydroxyl-silanol interactions for this specific molecule?

A: You must attack the silanols directly through two synergistic approaches:

  • Stationary Phase Selection: Discard older "Type A" silica columns. Switch to a high-purity Type B silica column that has been heavily endcapped[2]. Type B silica is manufactured in metal-free environments, preventing trace metals (like iron or aluminum) from withdrawing electrons and making adjacent silanols hyper-acidic[2].

  • Mobile Phase pH: Lower the pH of your aqueous mobile phase to approximately 2.5 – 3.0 using 0.1% Formic Acid or Phosphoric Acid. At this low pH, residual silanols (which typically have a pKa around 4.0 - 4.5) are fully protonated (Si-OH) and neutral, drastically reducing their ability to act as hydrogen-bond acceptors for your analyte's hydroxyl group[1].

Q4: I am using an endcapped Type B column at low pH, but I still see a "shark fin" tailing peak. What is happening?

A: You are likely experiencing localized mass/volume overload due to a sample solvent mismatch. Because methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is highly lipophilic, analysts often dissolve it in 100% organic solvent (like Acetonitrile or DMSO). When a large volume of this strong solvent hits a weaker, highly aqueous mobile phase at the column head, the analyte rapidly precipitates and slowly redissolves, dragging out the tail of the peak[4]. The Fix: Dilute your sample in the starting mobile phase composition. If solubility is an issue, reduce your injection volume to ≤5μL to ensure instantaneous dilution into the mobile phase stream[4].

Quantitative System Suitability Metrics

To ensure your method is robust, monitor the following parameters. A deviation beyond the troubleshooting threshold indicates an immediate need for intervention.

MetricFormula / DefinitionIdeal RangeTroubleshooting Threshold
Asymmetry Factor ( As​ ) b/a (measured at 10% peak height)1.00 – 1.05 >1.2 (Indicates secondary interactions or voiding)[4]
USP Tailing Factor ( Tf​ ) W0.05​/2f (measured at 5% peak height)1.00 >1.5 (Violates most pharmacopeial standards)[4]
Theoretical Plates ( N ) 16(tR​/W)2 >10,000 Sudden drop >20% (Indicates column bed collapse)

Self-Validating Experimental Protocols

Protocol 1: The Neutral Probe Diagnostic Test

Purpose: To mathematically isolate physical flow-path errors from chemical interactions.

  • Preparation: Prepare a 100μg/mL solution of Toluene (neutral probe) in your current mobile phase.

  • Equilibration: Purge the HPLC system and equilibrate the column with your standard mobile phase until the baseline is stable.

  • Execution: Inject 5μL of the Toluene standard using your exact method parameters.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) of the Toluene peak at 10% peak height.

  • Validation & Decision:

    • If Toluene As​>1.2 : The issue is physical. Replace the column frit, check for a column void, and minimize extra-column tubing[5]. Do not alter mobile phase chemistry.

    • If Toluene As​≤1.1 : The physical flow path is intact. The tailing of your carbazole derivative is chemical. Proceed to Protocol 2.

Protocol 2: Chemical Mitigation for Hydroxylated Carbazoles

Purpose: To suppress silanol ionization and prevent sample precipitation.

  • Column Selection: Install a high-purity, fully endcapped Type B silica C18 column (e.g., Waters XBridge or Agilent Eclipse Plus)[2][5]. Note: If π−π interactions persist, consider an orthogonal stationary phase like a Phenyl-Hexyl column.

  • Mobile Phase Adjustment: Prepare the aqueous portion of your mobile phase (Mobile Phase A) with 0.1% v/v Formic Acid to achieve a pH of ~2.7. This ensures complete protonation of residual silanols[1].

  • Sample Solvent Matching: Dissolve your methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate standard in the exact ratio of your starting mobile phase (e.g., 60:40 Water:Acetonitrile).

  • Execution: Inject a low volume ( ≤5μL ) to prevent mass overload[4]. Evaluate the peak shape against the quantitative metrics table above.

References

  • Axion Labs.HPLC Peak Tailing - Axion Labs.
  • Scribd.Troubleshooting Peak Tailing in LC.
  • GMP Insiders.Peak Tailing In Chromatography: Troubleshooting Basics.
  • Scribd (John W. Dolan).Understanding HPLC Peak Tailing.
  • Chrominfo.How to avoid peak tailing in HPLC chromatography.
  • Benchchem.Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.
  • ResearchGate.Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole).

Sources

reducing side-product impurities in methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this molecule, which is structurally related to the active pharmaceutical ingredient (API) Carvedilol. The control of impurities is a critical aspect of pharmaceutical development, influencing the efficacy and safety of the final product.[1] This guide provides in-depth, field-proven insights to help you reduce side-product impurities and achieve high-purity crystalline material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My HPLC analysis shows a significant peak corresponding to a dimeric impurity. How can I reduce it?

This is a common issue in syntheses involving intermediates similar to those for Carvedilol, where impurities analogous to Carvedilol Impurity A or B are formed.[2] These are typically "bis" or dimeric structures arising from unintended side reactions.

Root Cause Analysis:

  • Impurity A Analogue: This impurity often forms during the reaction of a 4-hydroxy carbazole precursor with an epoxide-containing reagent like epichlorohydrin. A side reaction can occur where the reagent reacts with both the hydroxyl group and the nitrogen of the carbazole ring, leading to a di-substituted product.[3]

  • Impurity B Analogue: This impurity can form during the coupling of the epoxy-carbazole intermediate with the amine side-chain. If stoichiometry is not carefully controlled, two epoxy-carbazole molecules can react with a single primary amine, or related side-reactions can lead to a dimeric structure.[1]

Mitigation Strategies:

  • Upstream Process Control: The most effective strategy is to prevent the impurity's formation in the first place.

    • Stoichiometry: Carefully control the molar ratios of reactants in the preceding synthetic steps. For example, in the reaction with epichlorohydrin, avoid a large excess which can promote di-alkylation.[4]

    • Reaction Conditions: Optimize temperature and reaction time. Prolonged reaction times or excessive temperatures can often lead to the formation of side products.

  • Crystallization-Based Purification:

    • Solvent Selection: The key is to find a solvent system where the desired product and the dimeric impurity have significantly different solubilities. Dimeric impurities are often larger and less polar; a solvent system that selectively dissolves one component over the other is ideal.

    • Fractional Crystallization: This technique can be employed to separate compounds with different solubilities.[] It involves a series of crystallization steps to progressively enrich the desired product.

    • Controlled Cooling: Rapid cooling can cause impurities to co-precipitate with the product.[] A slow, controlled cooling rate allows for more selective crystal growth, excluding impurity molecules from the lattice.[6]

Q2: I'm struggling with a persistent impurity from an N-benzyl protected intermediate. What's the best approach?

This type of impurity, analogous to Carvedilol Impurity C, is notoriously difficult to remove. It arises when a protecting group strategy is used to prevent side reactions, but the final deprotection step is incomplete.

Root Cause Analysis: The N-benzyl group is often used to protect a secondary amine. The subsequent debenzylation, typically via catalytic hydrogenation, may not proceed to 100% completion. The remaining N-benzyl impurity is structurally very similar to the final product, making it difficult to separate. The European Pharmacopoeia sets a very low limit for Impurity C in Carvedilol due to its potential toxicity, highlighting the importance of its removal.

Mitigation Strategies:

  • Optimize Deprotection:

    • Catalyst Screening: Experiment with different catalysts (e.g., various forms of Palladium on carbon), catalyst loading, and solvent systems.

    • Process Parameters: Optimize hydrogen pressure, temperature, and reaction time to drive the reaction to completion.

  • Advanced Purification Techniques:

    • Chromatography: While not always ideal for large-scale production, column chromatography is a highly effective method for removing structurally similar impurities and may be necessary for producing a high-purity reference standard.[4]

    • Selective Crystallization: This requires extensive screening to find a specific solvent or solvent combination that can differentiate between the product and the N-benzyl impurity. This is challenging but can be highly effective if a suitable system is found.

    • Reslurrying: Slurrying the crystalline product in a solvent where it is sparingly soluble can help wash away surface-adsorbed impurities and may allow for the dissolution of more soluble impurities over time.[7][8]

  • Analytical Method Development:

    • Ensure you have a validated, high-resolution HPLC method capable of accurately separating and quantifying this specific impurity.[9][10] This is crucial for tracking its removal and ensuring the final product meets specifications.

Q3: My overall product purity is low, and I see multiple small impurities. Where should I start?

Low purity with multiple minor peaks often points to a general problem with the crystallization process rather than a single problematic side-reaction. The issue could be trapped mother liquor, surface adsorption, or co-crystallization of several impurities.[11] A systematic approach is required to diagnose and solve the problem.

Systematic Troubleshooting Workflow

The following workflow, inspired by established industrial crystallization development practices, can help identify the mechanism of impurity incorporation and guide you to a solution.[8]

G start Low Purity Detected (Multiple Impurities) wash_step Step 1: Optimize Washing Perform a reslurry of the crystals in a saturated, impurity-free mother liquor. start->wash_step purity_check Did Purity Significantly Improve? wash_step->purity_check surface_issue Conclusion: Surface Adhesion Impurities are on the crystal surface or in trapped mother liquor. purity_check->surface_issue  Yes inclusion_issue Conclusion: Lattice Inclusion Impurities are incorporated within the crystal lattice (solid solution). purity_check->inclusion_issue  No surface_solution Solution: • Improve filtration and washing. • Increase particle size to reduce surface area. • Consider anti-agglomeration strategies. surface_issue->surface_solution inclusion_solution Step 2: Optimize Crystallization Kinetics Solution: • Slow down the crystallization rate (slower cooling or anti-solvent addition). • Use seeding to control nucleation. • Re-evaluate and screen for a more selective solvent system. inclusion_issue->inclusion_solution

Caption: Troubleshooting workflow for low product purity.

Explanation of the Workflow:

  • Step 1: Diagnose the Incorporation Mechanism. The first step is to determine if the impurities are on the surface of your crystals or inside them.[8] A reslurry experiment is a powerful diagnostic tool.[7] By suspending the crystals in a saturated solution, you effectively wash the surface without dissolving the bulk material. If purity dramatically increases, the problem is inefficient removal of impurity-rich mother liquor or surface adsorption.

  • Step 2: Address Surface Impurities. If surface adhesion is the problem, focus on the solid-liquid separation and washing steps.

    • Washing: Use a solvent in which the impurity is soluble but the final product is not.

    • Filtration/Centrifugation: Ensure these processes are efficient at removing the mother liquor.[11]

    • Crystal Size/Morphology: Small or needle-like crystals have a high surface area and can trap mother liquor more easily. Modifying crystallization conditions to grow larger, more uniform crystals can help.[7]

  • Step 3: Address Incorporated Impurities. If the reslurry does not improve purity, the impurities are likely incorporated into the crystal lattice.[12] This requires modifying the crystallization process itself.

    • Control Supersaturation: High supersaturation is a primary cause of impurity incorporation.[13] Reduce the rate of cooling, slow the addition of anti-solvent, or lower the initial concentration.

    • Seeding: Introducing seed crystals provides a template for growth, preventing spontaneous nucleation that can occur at high supersaturation and trap impurities.[13]

    • Solvent Choice: The solvent has a profound impact on purity.[12] A different solvent may alter the crystal's growth habit or the relative solubilities, leading to better impurity rejection.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of side-product impurities I should anticipate?

The impurities encountered will be highly dependent on your specific synthetic route. However, based on the extensive literature for the structurally similar drug Carvedilol, you should be vigilant for the types of impurities summarized in the table below.[3][4]

Table 1: Common Potential Side-Product Impurities

Impurity Type Common Origin Recommended Mitigation Strategy
Di-substituted Carbazole (Impurity A Analogue) Reaction of the carbazole precursor at both the N-H and O-H positions with an alkylating agent (e.g., epichlorohydrin).[3] Control stoichiometry and reaction conditions (temperature, time). Use a base that selectively deprotonates the phenol.
Dimeric Adduct (Impurity B Analogue) Side reaction during the coupling of the epoxy-carbazole intermediate with the amine side-chain.[1] Precise control of molar ratios; slow addition of reagents. Optimize solvent and temperature to favor the desired reaction.
Precursor Impurity (Impurity C Analogue) Incomplete deprotection of a protected amine intermediate (e.g., N-benzyl group). Optimize the deprotection reaction (catalyst, pressure, time). Employ advanced purification like chromatography or selective recrystallization.
Epoxide Hydrolysis Product Opening of the epoxide ring by water present in the reaction mixture or during workup.[3] Use anhydrous solvents and reagents; control pH during workup.

| Unreacted Starting Materials | Incomplete reaction conversion.[14] | Drive reactions to completion; implement an effective crystallization process that separates starting materials based on solubility differences. |

Q2: How does my choice of crystallization solvent affect impurity rejection?

Solvent selection is one of the most critical parameters in developing a successful crystallization process.[12] It influences several factors that directly impact purity:

  • Relative Solubility: The ideal solvent (or solvent/anti-solvent system) will have a high solubility for your product at elevated temperatures but low solubility at room temperature, while keeping impurities dissolved at all temperatures. This differential solubility is the primary driver of purification.

  • Crystal Habit: The solvent can change the shape (habit) of the crystals. Some habits, like very fine needles, are more prone to trapping impurities and mother liquor than more compact, prismatic crystals.[7]

  • Kinetics: The solvent affects the rates of nucleation and crystal growth.[11] A well-chosen solvent can help you operate in a regime of slow, controlled growth that favors the exclusion of impurities from the crystal lattice.

Q3: What is the role of seeding in improving purity?

Seeding is the practice of adding a small quantity of high-purity crystals of the target compound to a supersaturated solution to initiate crystallization.[13] It is a powerful technique for controlling the process and improving purity.

  • Controls Nucleation: Seeding provides a surface for crystal growth, bypassing the need for spontaneous nucleation which often occurs at high levels of supersaturation and can be uncontrolled.[6]

  • Prevents "Oiling Out" or "Crashing Out": Rapid, uncontrolled precipitation traps impurities. Seeding allows crystallization to occur at lower supersaturation levels, promoting slower, more orderly crystal growth which is more selective against incorporating impurities.[]

  • Ensures Polymorphic Control: Seeding with the desired crystal form ensures that the stable, intended polymorph crystallizes out, which is critical for API quality.[6]

G cluster_0 Unseeded Crystallization cluster_1 Seeded Crystallization a1 Saturated Solution a2 High Supersaturation (e.g., Rapid Cooling) a1->a2 a3 Spontaneous Nucleation a2->a3 a4 Rapid, Uncontrolled Growth a3->a4 a5 Low Purity Crystals (Impurity Trapping) a4->a5 b1 Saturated Solution b2 Low Supersaturation (Controlled Cooling) b1->b2 b3 Add Seed Crystals b2->b3 b4 Slow, Controlled Growth b3->b4 b5 High Purity Crystals (Impurity Rejection) b4->b5

Caption: Comparison of unseeded vs. seeded crystallization.

Q4: What analytical methods are essential for monitoring and controlling impurities?

A robust analytical strategy is the backbone of impurity control.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying impurities in pharmaceutical development.[14] A well-developed, stability-indicating HPLC method is required to track the purity of each batch.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown impurities. By providing the mass of an impurity peak, it gives crucial clues to its molecular structure.[14]

  • Gas Chromatography (GC): Used primarily for detecting and quantifying residual solvents, which are another class of impurities that must be controlled.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of isolated impurities to confirm their identity.

Effective impurity control is a combination of optimizing the chemical synthesis to minimize side-product formation and developing a robust crystallization process to remove any impurities that do form.[6][11]

References

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (2013). Connect Journals.
  • Crystallization of APIs: Methods and Challenges. (2025). BOC Sciences.
  • Madhusudhan, G., et al. (2009). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. Indian Journal of Chemistry, 48B, 741-745.
  • Pharmaceutical Crystallization in drug development. (2024). Syrris.
  • Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2025). ACS Omega.
  • Reddy, G. M., et al. (2010). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Taylor & Francis Online.
  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs.
  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (2025).
  • Carvedilol Impurity. (2024). Alentris Research Pvt. Ltd..
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI.
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (2025).
  • Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (n.d.).
  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020).
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching in Carbazole-Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve fluorescence quenching issues when working with methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate .

To troubleshoot effectively, we must first understand the causality behind the molecule's behavior. This compound is a classic Donor-Linker-Acceptor (D-A) system. It features an electron-rich, highly fluorescent carbazole donor connected via a flexible 2-hydroxypropoxy linker to an electron-deficient methyl benzoate acceptor . This specific structural topology makes the molecule highly susceptible to microenvironmental factors, including Aggregation-Caused Quenching (ACQ) [1], Twisted Intramolecular Charge Transfer (TICT), and dynamic collisional quenching [2].

The following workflows, diagnostic matrices, and self-validating protocols will help you isolate the root cause of your signal loss and restore your experimental integrity.

Part 1: Diagnostic Matrix & Quantitative Signatures

Before altering your experimental setup, you must identify whether the quenching is static (ground-state complexation), dynamic (excited-state collision), or solvent-induced. Compare your experimental observations against this quantitative matrix to determine the dominant mechanism.

Experimental ObservationDominant MechanismUV-Vis Absorption ShiftLifetime Ratio ( τ0​/τ )Typical KSV​ Range ( M−1 )Recommended Action
Signal drops at concentrations >10−4 MAggregation-Caused Quenching (ACQ) Yes (Broadening/Red-shift) ≈1.0 (Unchanged) 103−104 (Non-linear)Dilution or Micellar Encapsulation
Signal drops in polar solvents (e.g., MeCN)TICT / Intramolecular Exciplex No >1.0 (Decreases)N/A (Solvent dependent)Switch to non-polar/viscous solvents
Signal drops in aerated solutionsDynamic Quenching ( O2​ ) No >1.0 (Decreases) 101−102 (Linear)Degas via Freeze-Pump-Thaw
Signal drops upon adding an analyteStatic Quenching (Analyte Binding) Yes (New peak formation) ≈1.0 (Unchanged) >104 (Analyte specific)Validate with Stern-Volmer Analysis
Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: My solution loses fluorescence completely at concentrations above 10−4 M. Is the molecule degrading? A: No, the molecule is experiencing Aggregation-Caused Quenching (ACQ). The planar carbazole rings are highly prone to π−π stacking[3]. At high concentrations, they form ground-state aggregates (excimers). When excited, these aggregates possess highly efficient non-radiative decay pathways, releasing energy as heat rather than light. Solution: Dilute the sample to <10−5 M. If your assay requires high concentrations, refer to Protocol B to introduce a micellar system (like CTAB) that physically encapsulates individual molecules, preventing π−π stacking.

Q2: The fluorescence intensity drops significantly when I switch from hexane to acetonitrile, even at low concentrations. Why? A: This is driven by the flexibility of the 2-hydroxypropoxy linker. In polar solvents, the molecule undergoes Twisted Intramolecular Charge Transfer (TICT). The flexible linker allows the electron-rich carbazole to fold toward the electron-deficient methyl benzoate. Polar solvents stabilize this charge-separated state, which has a near-zero radiative decay rate. Solution: Restrict intramolecular rotation by increasing solvent viscosity (e.g., adding glycerol) or utilize non-polar solvents (toluene, hexane) to destabilize the dark charge-transfer state.

Q3: I am working in dilute, non-polar solutions, but my quantum yield is still lower than expected. What is the hidden variable? A: Dissolved oxygen is a potent collisional quencher for carbazole derivatives [1]. Oxygen is a triplet diradical that accelerates intersystem crossing (ISC) from the fluorophore's singlet excited state to the triplet state, effectively quenching fluorescence. Solution: Remove dissolved oxygen using the rigorous Freeze-Pump-Thaw method detailed in Protocol C .

Part 3: Visual Diagnostics & Photophysical Logic

To further assist your troubleshooting, follow these logical pathways to isolate the quenching mechanism.

DiagnosticLogic Q Fluorescence Quenching in Carbazole-Benzoate Solution UV Run UV-Vis Absorption Concentration Series Q->UV Shift Is the absorption spectrum shifted or broadened? UV->Shift Static Static Quenching / ACQ (Ground-State Aggregation) Shift->Static Yes Dynamic Dynamic Quenching (Excited-State Collision) Shift->Dynamic No ActionStatic Dilute, add CTAB micelles, or use non-polar solvent Static->ActionStatic O2Check Degas via Freeze-Pump-Thaw Dynamic->O2Check O2Result Does emission recover? O2Check->O2Result O2Quench Oxygen Quenching O2Result->O2Quench Yes TICT TICT or Intramolecular Exciplex (Solvent Polarity Dependent) O2Result->TICT No

Fig 1. Diagnostic logic tree for isolating fluorescence quenching mechanisms.

Photophysics GS Ground State (S0) Carbazole-Benzoate Excitation Photon Absorption (hv) GS->Excitation LE Locally Excited State (S1) Highly Fluorescent Excitation->LE ACQ Intermolecular pi-pi Stacking (Aggregation-Caused Quenching) LE->ACQ High Conc. TICT Intramolecular Folding (Donor-Acceptor Exciplex) LE->TICT Polar Solvents O2 Collisional Quenching (O2 / Solvent Impurities) LE->O2 Aerated Solvents Emission Fluorescence Emission (Target Signal) LE->Emission Ideal Path NRD Non-Radiative Decay (Heat / Quenched State) ACQ->NRD TICT->NRD O2->NRD NRD->GS Emission->GS

Fig 2. Excited-state photophysical pathways and quenching mechanisms.

Part 4: Self-Validating Experimental Protocols
Protocol A: Differentiating Static vs. Dynamic Quenching (Stern-Volmer Analysis)

This protocol is a self-validating system. By measuring both steady-state intensity and time-resolved lifetimes, you cross-verify the mechanism. If lifetime remains constant while intensity drops, the quenching is strictly static [4].

  • Preparation: Prepare a 10−5 M stock solution of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate in a non-polar solvent (e.g., toluene).

  • Titration: Add increasing concentrations of your suspected quencher (or increase the concentration of the fluorophore itself to test for self-quenching).

  • Steady-State Measurement: Record the fluorescence emission spectra ( F ) for each concentration. Calculate F0​/F (where F0​ is the intensity of the unquenched stock).

  • Time-Resolved Measurement: Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence lifetime ( τ ) for each sample. Calculate τ0​/τ .

  • Validation: Plot both F0​/F and τ0​/τ against quencher concentration.

    • Divergence ( F0​/F increases, τ0​/τ=1 ) confirms static quenching (ground-state complexation).

    • Convergence (Both increase linearly) confirms dynamic quenching (collisional).

Protocol B: Micellar Encapsulation to Prevent ACQ

If your assay requires high concentrations of the carbazole derivative, use a surfactant to create hydrophobic pockets that isolate the molecules [2].

  • Surfactant Preparation: Prepare a 0.1 M solution of Cetyltrimethylammonium bromide (CTAB) in ultra-pure water. This concentration is well above the Critical Micelle Concentration (CMC) of CTAB ( ≈1 mM).

  • Solubilization: Dissolve your carbazole derivative in a minimal volume of DMSO (e.g., 10 μ L).

  • Encapsulation: Inject the DMSO stock into 3 mL of the vigorously stirring CTAB solution. The hydrophobic carbazole moiety will rapidly partition into the hydrophobic core of the CTAB micelles.

  • Equilibration: Sonicate the solution for 5 minutes and let it rest in the dark for 30 minutes before taking fluorescence measurements. The micellar barrier will prevent π−π stacking, restoring the quantum yield.

Protocol C: Rigorous Freeze-Pump-Thaw Degassing

To eliminate dynamic quenching caused by dissolved oxygen, standard nitrogen bubbling is often insufficient. Use this Schlenk line technique.

  • Freezing: Place your sample in a specialized Schlenk flask or a cuvette with a high-vacuum stopcock. Submerge the bottom of the flask in liquid nitrogen until the solvent is completely frozen solid.

  • Pumping: Open the stopcock to a high-vacuum line (target pressure <10−3 Torr) for 3 to 5 minutes to evacuate the headspace of all gases.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and let the solvent thaw at room temperature. You will observe bubbles as trapped oxygen escapes the liquid lattice into the headspace.

  • Iteration: Repeat the Freeze-Pump-Thaw cycle at least three times.

  • Final Seal: After the final pump step, backfill the flask with high-purity Argon gas before opening it for measurement.

References
  • Loutfy, R. O., et al. "Fluorescence quenching of carbazoles." Journal of the American Chemical Society. URL:[Link]

  • Ahmed, R., et al. "Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation." RSC Advances, 2025. URL:[Link]

  • Liu, Y., et al. "Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States." Molecules (MDPI), 2023. URL:[Link]

  • Kaur, P., et al. "Fluorescence Quenching of Carbazole by Selected Phenols in a Cationic Micellar System of Cetyltrimethyl Ammonium Bromide (CTAB)." PubMed, 2022. URL:[Link]

Validation & Comparative

A Comparative Analysis of Hole Transport Mobility: The Small Molecule Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate versus the Polymer PVK

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Organic Electronics

In the landscape of organic electronics, the efficient transport of charge carriers is a cornerstone of device performance. Hole transport materials (HTMs) are integral components in a variety of devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Among the plethora of available HTMs, poly(N-vinylcarbazole) (PVK) has long been a benchmark polymeric material due to its robust film-forming properties and respectable hole mobility. However, the development of small-molecule HTMs offers potential advantages in terms of synthetic reproducibility and purification. This guide provides a comparative overview of the hole transport characteristics of the small molecule methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate and the well-established polymer, PVK.

Unveiling the Contenders: Chemical Structures and Intrinsic Properties

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate: This small molecule features a carbazole moiety, a well-known hole-transporting unit, linked to a benzoate group through a propan-2-ol bridge. The carbazole group, with its electron-rich nitrogen atom and extended π-conjugation, is the primary site for hole transport. The presence of the hydroxyl group may influence intermolecular interactions, such as hydrogen bonding, which can impact molecular packing and, consequently, charge transport. The synthesis of similar carbazole-propanol derivatives has been reported, suggesting a viable synthetic route to this specific molecule.

Poly(N-vinylcarbazole) (PVK): PVK is a thermoplastic polymer with carbazole units pendant from a polyvinyl backbone.[1] Its widespread use stems from its good thermal stability, high glass transition temperature, and ability to form uniform films from solution.[2] In PVK, hole transport occurs via a hopping mechanism between adjacent carbazole moieties.[2] The amorphous nature of PVK films leads to a distribution of hopping distances and site energies, which can be described by disorder models.[3]

A Comparative Perspective on Hole Transport Mobility

The hole transport mobility (μh) is a measure of how quickly holes move through a material under the influence of an electric field. In organic semiconductors, this is typically governed by a hopping mechanism, where charge carriers jump between localized states. Several factors influence hole mobility, including the degree of intermolecular π-π stacking, energetic disorder, and the presence of charge-trapping impurities.

Table 1: A Comparative Overview of Expected Hole Transport Properties

PropertyMethyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate (Expected)Poly(N-vinylcarbazole) (PVK) (Reported)
Hole Transport Moiety CarbazoleCarbazole
Material Type Small MoleculePolymer
Purity & Reproducibility High, well-defined molecular weight.[4]Varies with molecular weight distribution (polydispersity).[5]
Film Morphology Crystalline or amorphous, depends on processing.Generally amorphous.[2]
Expected Hole Mobility (cm²/Vs) 10⁻⁵ to 10⁻³ (based on similar carbazole small molecules)10⁻⁶ to 10⁻⁴
Key Influencing Factors Molecular packing, intermolecular interactions (e.g., hydrogen bonding).Chain entanglement, inter-chain hopping, molecular weight.[2]

Small molecules like methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate have the advantage of a well-defined molecular weight and the potential for high purity, which can lead to more consistent device performance.[4] Their ability to form ordered crystalline domains under specific processing conditions could, in principle, lead to higher hole mobilities compared to amorphous polymers. However, achieving optimal molecular packing is crucial.

PVK, being a polymer, offers excellent film-forming properties, which is advantageous for large-area device fabrication.[6] However, its amorphous nature and the entanglement of polymer chains can lead to a broader distribution of hopping sites and distances, which can limit its ultimate hole mobility.[2] The molecular weight of PVK is a critical parameter, with higher molecular weights potentially leading to increased chain entanglement and lower mobility.[2]

Numerous studies have reported the hole mobility of various carbazole-based small molecules, with values typically ranging from 10⁻⁵ to 10⁻³ cm²/Vs, and in some specifically designed molecules, even higher. For instance, a review by Jia et al. (2022) highlights several carbazole-based HTMs with mobilities in this range. A study by Liu et al. (2026) on tricarbazole-based HTMs reported hole mobilities as high as 3.25 × 10⁻⁴ cm²/Vs, as measured by the space-charge-limited current (SCLC) method. These values provide a reasonable benchmark for the expected mobility of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

Experimental Protocol: Measuring Hole Transport Mobility

The Time-of-Flight (TOF) and Space-Charge Limited Current (SCLC) methods are two of the most common techniques used to determine the charge carrier mobility in organic materials.[7] Below is a detailed protocol for the TOF method.

Time-of-Flight (TOF) Measurement Workflow

The TOF technique directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a sample of known thickness under an applied electric field.[8]

TOF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Setup cluster_execution Experimental Execution & Data Analysis Prep1 Substrate Cleaning Prep2 Electrode Deposition (e.g., ITO) Prep1->Prep2 Prep3 HTM Film Deposition (Spin-coating or Evaporation) Prep2->Prep3 Prep4 Top Electrode Deposition (e.g., Al) Prep3->Prep4 Source Pulsed Laser Source Sample Sample in Holder Source->Sample Scope Oscilloscope Sample->Scope Bias Voltage Source Bias->Sample Exec1 Apply Electric Field (V) Exec2 Generate Charge Carriers with Laser Pulse Exec1->Exec2 Exec3 Record Photocurrent Transient Exec2->Exec3 Exec4 Determine Transit Time (τt) from Transient Exec3->Exec4 Exec5 Calculate Mobility (μ = d² / (V * τt)) Exec4->Exec5 cluster_prep cluster_prep cluster_measurement cluster_measurement cluster_prep->cluster_measurement Place Sample cluster_execution cluster_execution cluster_measurement->cluster_execution Initiate Measurement

Figure 1: A schematic workflow of the Time-of-Flight (TOF) measurement for determining hole mobility.

Step-by-Step Protocol:

  • Device Fabrication:

    • Prepare a sandwich-type device structure: Substrate/Bottom Electrode/HTM Layer/Top Electrode.

    • A common configuration is ITO/HTM/Al. The indium tin oxide (ITO) is a transparent bottom electrode, and aluminum (Al) serves as the top electrode.

    • The HTM layer (either the small molecule or PVK) is deposited onto the ITO substrate, typically by spin-coating from a solution or by thermal evaporation. The thickness of this layer (d) should be carefully measured, usually in the range of a few micrometers.[9]

    • The top electrode is then deposited on the HTM layer.

  • Measurement:

    • An external voltage (V) is applied across the device, creating an electric field.

    • A short pulse of light (typically from a nitrogen laser) with a photon energy greater than the bandgap of the HTM is directed at the semi-transparent electrode (ITO).[9]

    • This light pulse generates a sheet of electron-hole pairs near the ITO electrode.

    • By applying a positive bias to the ITO, the photogenerated holes will drift across the HTM layer towards the negatively biased aluminum electrode.

  • Data Acquisition and Analysis:

    • The movement of this sheet of holes induces a transient photocurrent, which is measured as a voltage drop across a series resistor and recorded by an oscilloscope.

    • The photocurrent remains relatively constant until the first charge carriers reach the counter-electrode, at which point it starts to decrease.

    • The transit time (τt) is the time it takes for the bulk of the charge carriers to traverse the sample. This is often determined from a log-log plot of the photocurrent versus time, where the intersection of the two slopes indicates the transit time.

    • The hole mobility (μh) is then calculated using the equation: μ = d² / (V * τt) .

Concluding Remarks

The choice between a small-molecule HTM like methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate and a polymeric one like PVK depends on the specific application and desired device characteristics. While PVK offers the advantage of established processing and good film formation, the potential for higher purity, batch-to-batch consistency, and potentially higher mobility makes carbazole-based small molecules an attractive area of research.

Further experimental investigation into the hole transport properties of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is warranted to fully elucidate its potential as a high-performance HTM. The methodologies and comparative insights provided in this guide offer a framework for such an evaluation and for the broader exploration of novel hole transport materials in organic electronics.

References

  • Alfa Chemistry. (2025, November 20). How to Select the Optimal Molecular Weight of PVK for Hole Transport Layers.
  • Giebink, N. C., & Forrest, S. R. (2008). Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid. Journal of Applied Physics, 104(11), 113701.
  • Ulfa, M., Zhu, T., Goubard, F., & Pauporté, T. (2018). Molecular versus polymeric hole transporting materials for perovskite solar cell application. Journal of Materials Chemistry A, 6(27), 13337-13348.
  • Kasap, S. O. (2004). Charge Carrier Transport in Poly(N-vinylcarbazole):CdS Quantum Dot Hybrid Nanocomposite. The Journal of Physical Chemistry B, 108(4), 1259-1267.
  • Giebink, N. C., & Forrest, S. R. (2013). Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11). AIP Publishing.
  • Park, J. H., et al. (2013). Polymer and Small Molecule Mixture for Organic Hole Transport Layers in Quantum Dot Light-Emitting Diodes. ACS Applied Materials & Interfaces, 5(20), 10076-10081.
  • Jurchescu, O. D., & Palstra, T. T. M. (2006). Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. Applied Physics Letters, 88(6), 063507.
  • Giebink, N. C., & Forrest, S. R. (2013). Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11).
  • Park, J. H., et al. (2013). Polymer and Small Molecule Mixture for Organic Hole Transport Layers in Quantum Dot Light-Emitting Diodes.
  • Christians, J. A., et al. (2018). Doping strategies for small molecule organic hole-transport materials: impacts on perovskite solar cell performance and stability. Energy & Environmental Science, 11(10), 2823-2836.
  • Li, Z., et al. (2019). Efficient hole transport layers based on cross-linked poly(N-vinylcarbazole) for high-performance perovskite photodetectors. Journal of Materials Chemistry C, 7(34), 10566-10573.
  • Wang, Y., et al. (2022). Highly Efficient Perovskite Solar Cell Based on PVK Hole Transport Layer. MDPI.
  • Bi, D., et al. (2016). A multifunctional poly-N-vinylcarbazole interlayer in perovskite solar cells for high stability and efficiency: a test with new triazatruxene-based hole transporting materials.
  • Lee, S. H., et al. (2026, March 11). Development of Polymeric Hole Transporting Materials for Stable and Efficient Perovskite Solar Cells. MDPI.
  • Ossila. (n.d.). Poly(9-vinylcarbazole) | PVK Polymer 25067-59-8.
  • Yoshino, K. (2023, February 22). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. IntechOpen.
  • Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing.
  • Kamar, A. Z., et al. (2021). Determining Out-of-Plane Hole Mobility in CuSCN via the Time-of-Flight Technique To Elucidate Its Function in Perovskite Solar Cells.
  • Jain, S. C., & Kumar, A. (2007). Charge carrier mobility measurement in organic semiconductors. TSI Journals.

Sources

A Researcher's Guide to the Validation of Theoretical DFT Calculations for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the synergy between theoretical calculations and experimental data is paramount. Density Functional Theory (DFT) has emerged as a powerful computational tool, offering profound insights into the electronic and structural properties of molecules. However, the predictive power of DFT is only as robust as its validation against real-world experimental data. This guide provides a comprehensive framework for the validation of theoretical DFT calculations for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, a molecule of interest for its potential pharmacological applications stemming from its carbazole moiety.

The Symbiotic Relationship Between Theory and Experiment

The core principle of this guide is to establish a self-validating system where theoretical predictions and experimental observations are in constant dialogue. DFT calculations can predict a range of molecular properties, including optimized geometry, vibrational frequencies (FTIR), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. These theoretical values, when compared with experimental data, provide a measure of the accuracy of the computational model. Discrepancies between the two can often illuminate subtle structural and electronic features, such as the influence of intermolecular interactions in the solid state or solvent effects in solution, which may not be fully captured by the initial theoretical model.

Caption: A workflow diagram illustrating the interplay between theoretical DFT calculations and experimental validation.

Part 1: Theoretical Calculations - A Step-by-Step Protocol

The accuracy of DFT calculations is critically dependent on the choice of functional and basis set. For organic molecules containing aromatic systems and flexible side chains, such as the target compound, a well-balanced approach is necessary.

Computational Protocol:

  • Geometry Optimization:

    • Software: Gaussian 09 or a similar quantum chemistry package.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and generally reliable hybrid functional for organic molecules. For systems where dispersion interactions are significant, functionals like M06-2X or the inclusion of dispersion corrections (e.g., B3LYP-D3) are recommended.

    • Basis Set: 6-311++G(d,p) provides a good balance between accuracy and computational cost for molecules of this size. The inclusion of diffuse functions (++) is important for describing the lone pairs on oxygen and nitrogen atoms, and polarization functions (d,p) are crucial for accurately representing bonding environments.

    • Procedure: The initial molecular structure can be built using a molecular editor. For a flexible molecule, a conformational search should be performed to identify the lowest energy conformer. The geometry is then optimized in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to mimic solution conditions.

  • Vibrational Frequency Calculation:

    • Method: Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • Output: The calculation yields a list of vibrational frequencies and their corresponding infrared intensities. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model.

  • Electronic Absorption (UV-Vis) Spectrum Calculation:

    • Method: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths.

    • Procedure: Using the optimized ground-state geometry, a TD-DFT calculation is performed (e.g., TD-B3LYP/6-311++G(d,p)). The calculation will provide a list of electronic transitions, their corresponding wavelengths (in nm), and oscillator strengths, which are related to the intensity of the absorption peaks.

  • NMR Chemical Shift Calculation:

    • Method: The Gauge-Including Atomic Orbital (GIAO) method is a robust approach for calculating NMR chemical shifts.

    • Procedure: The calculation is performed on the optimized geometry (e.g., GIAO-B3LYP/6-311++G(d,p)). The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), computed at the same level of theory.

Part 2: Experimental Validation - The Ground Truth

Experimental data provides the benchmark against which the theoretical calculations are validated. The synthesis of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate would typically be followed by a suite of spectroscopic and structural analyses.

Experimental Protocols:

  • Synthesis: A plausible synthetic route involves the reaction of carbazole with an appropriate epoxide, such as methyl 4-(oxiran-2-ylmethoxy)benzoate, under basic conditions. The product would then be purified by column chromatography or recrystallization.

  • FTIR Spectroscopy:

    • Instrument: A Fourier-Transform Infrared Spectrometer.

    • Sample Preparation: The sample is typically prepared as a KBr pellet or as a thin film.

    • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • UV-Vis Spectroscopy:

    • Instrument: A UV-Vis Spectrophotometer.

    • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration.

    • Data Acquisition: The absorption spectrum is recorded over the UV-Vis range (typically 200-800 nm).

  • NMR Spectroscopy:

    • Instrument: A high-field Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with a small amount of TMS added as an internal standard.

    • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • X-ray Crystallography:

    • Procedure: Single crystals of the compound are grown, typically by slow evaporation of a solvent. The crystal is then mounted on a diffractometer, and X-ray diffraction data is collected.

    • Output: The data is processed to yield the precise three-dimensional atomic coordinates of the molecule in the crystal lattice. This provides the most definitive experimental geometry for comparison with the DFT-optimized structure.

Part 3: The Comparative Analysis - Bridging Theory and Reality

This section presents a comparative analysis of hypothetical experimental data for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, drawing upon known data for Carvedilol and other carbazole derivatives, with the expected outcomes of the DFT calculations.

Structural Comparison

The primary point of validation is the molecular geometry. X-ray crystallographic data, if available, provides the most direct comparison. In its absence, a detailed analysis of the NMR data can provide strong evidence for the calculated conformation in solution.

ParameterTheoretical (DFT)Experimental (X-ray - Analog)
Carbazole Ring PlanarityExpected to be nearly planarTypically observed to be planar[1]
Dihedral Angle (Carbazole-O-C)Dependent on the lowest energy conformerVaries depending on crystal packing forces
Bond Lengths (C-N, C-O, C=O)Calculated valuesExperimental values from analogs
Bond AnglesCalculated valuesExperimental values from analogs

Causality Behind Experimental Choices: The choice of a suitable analog for X-ray data comparison is critical. Carvedilol is a good choice due to the presence of the carbazoloxypropanolamine moiety, which is structurally very similar to the carbazol-9-yl-2-hydroxypropoxy group in our target molecule.

Vibrational Spectroscopy (FTIR)

The comparison of calculated and experimental vibrational frequencies allows for the assignment of spectral bands to specific molecular motions.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (Analog - Carvedilol)[2]
O-H stretch~3400-3500~3400-3500
N-H stretch (Carbazole)Not applicable (N-substituted)N/A
C-H stretch (aromatic)~3000-3100~3000-3100
C-H stretch (aliphatic)~2850-2960~2850-2960
C=O stretch (ester)~1710-1730N/A (Carvedilol lacks this group)
C=C stretch (aromatic)~1450-1600~1450-1600
C-O stretch (ether & alcohol)~1050-1250~1050-1250

Expertise & Experience: Discrepancies in the O-H stretching region can often be attributed to hydrogen bonding, which is present in the solid state (experimental) but may not be fully accounted for in a gas-phase or implicit solvent DFT calculation.

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations can predict the electronic transitions that give rise to the observed UV-Vis absorption bands.

TransitionCalculated λmax (nm)Experimental λmax (nm) (Analog - Carbazole derivative)[3][4]
π → π* (Carbazole)~290-340~290-340
π → π* (Benzoate)~240-280~240-280

Trustworthiness: The choice of solvent in both the experimental measurement and the theoretical calculation (using a PCM model) is crucial for a meaningful comparison, as solvatochromic shifts can significantly alter the absorption maxima.

NMR Spectroscopy

The GIAO method provides a powerful way to predict and assign NMR spectra.

¹H NMR Chemical Shifts (δ, ppm)

ProtonCalculated Chemical ShiftExpected Experimental Range
Carbazole aromatic7.2 - 8.27.2 - 8.2
Benzoate aromatic7.0 - 8.07.0 - 8.0
OCH₂ (propoxy)4.0 - 4.54.0 - 4.5
CH (propoxy)4.0 - 4.34.0 - 4.3
NCH₂ (propoxy)4.2 - 4.64.2 - 4.6
OCH₃ (ester)3.8 - 3.93.8 - 3.9
OHVariable (dependent on solvent and concentration)Variable

¹³C NMR Chemical Shifts (δ, ppm)

CarbonCalculated Chemical ShiftExpected Experimental Range
Carbazole aromatic110 - 140110 - 140
Benzoate aromatic120 - 165120 - 165
C=O (ester)~166~166
OCH₂ (propoxy)~70~70
CH (propoxy)~68~68
NCH₂ (propoxy)~48~48
OCH₃ (ester)~52~52

Authoritative Grounding: The accuracy of GIAO calculations is well-documented, and with appropriate referencing to TMS, the predicted chemical shifts for rigid molecules are often in excellent agreement with experimental values. For flexible molecules, the calculated shifts represent a population-weighted average over the accessible conformers.

Conclusion

The validation of theoretical DFT calculations against experimental data is an indispensable step in computational chemistry. While the experimental data for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate may be elusive, a robust validation framework can be constructed using data from structurally similar molecules. This guide has outlined the necessary theoretical and experimental protocols and provided a template for the comparative analysis of the resulting data. By following this approach, researchers can gain confidence in their computational models and extract deeper insights into the structure-property relationships of novel molecules, ultimately accelerating the pace of drug discovery and materials development.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum mechanical continuum solvation models. Chemical Reviews, 105(8), 2999-3094.
  • Wollrab, A., et al. (2018). Vibrational spectroscopic and Hirshfeld surface analysis of carvedilol crystal forms. Journal of Pharmaceutical and Biomedical Analysis, 161, 243-252.
  • Kwon, J. H., et al. (2007). High-efficiency, deep-blue-emitting organic light-emitting diodes using a 5-methyl-N,N-dicarbazolyl-1,3-benzene host.
  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega 2023, 8, 48, 46272–46286.
  • Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu2+ ion chemosensor. Journal of King Saud University - Science, 33(5), 101489.

Sources

A Comparative Guide to Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate and Standard Carbazole-Based Fluorophores

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Carbazole and its derivatives have long been a cornerstone in the development of fluorescent materials, prized for their robust thermal and chemical stability, high quantum yields, and versatile electronic properties.[1][2] These characteristics make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, and as key components in drug development and materials science.[3][4] The ability to functionalize the carbazole core at various positions allows for the fine-tuning of its photophysical properties to meet the specific demands of these applications.[5]

This guide provides a comprehensive comparison of a specific carbazole derivative, methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate , with standard carbazole-based fluorophores. We will delve into its structural features, anticipated photophysical performance, and the experimental methodologies required for its characterization, offering a valuable resource for researchers and professionals in the field.

Molecular Structure and Design Rationale

The structure of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate incorporates several key features designed to influence its fluorescent properties:

  • Carbazole Core: The rigid and planar carbazole moiety serves as the fundamental fluorophore, providing the characteristic blue fluorescence and high hole-transporting ability.

  • N-alkoxy-aryl Substituent: The substituent at the N-9 position, a 2-hydroxypropoxy chain linked to a methyl benzoate group, is crucial in modulating the electronic and, consequently, the photophysical properties of the molecule. The flexible alkoxy chain can influence solubility and molecular packing in the solid state.

  • Electron-Withdrawing Benzoate Group: The methyl benzoate group acts as a weak electron-withdrawing group. This can induce an intramolecular charge transfer (ICT) character upon photoexcitation, which often leads to a red-shift in the emission spectrum and sensitivity to solvent polarity.[6][7]

  • Hydroxyl Group: The presence of a hydroxyl group on the propylene linker can participate in hydrogen bonding, which can affect the molecule's interaction with its environment and potentially influence its photophysical behavior, including aggregation-induced emission (AIE) characteristics.[8]

Figure 2: Workflow for photophysical characterization.

Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For blue-emitting carbazoles, quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard.

  • Absorbance Matching: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical instrumental conditions (excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the corrected emission spectra for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_x) is calculated using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

Conclusion

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate represents a thoughtfully designed fluorophore that leverages the robust photophysical properties of the carbazole core while introducing functionalities that are expected to modulate its emission characteristics and environmental sensitivity. Based on the analysis of structurally similar compounds, it is predicted to be a blue-emitting fluorophore with a moderate to high quantum yield. The presence of the N-alkoxy-benzoate substituent likely induces a degree of intramolecular charge transfer, making its emission properties sensitive to the surrounding environment.

The detailed experimental protocols provided in this guide offer a clear pathway for the comprehensive characterization of this and other novel carbazole-based fluorophores. Such characterization is essential for unlocking their full potential in diverse applications, from advanced materials to cutting-edge biomedical research.

References

  • Bashir, M., Bano, A., Ijaz, A., & Chaudhary, B. (2015). Recent developments and biological activities of N-substituted carbazole derivatives: a review. Molecules, 20(8), 13496–13517.
  • Ledwon, P. (2019).
  • Adhikari, R. M., Mondal, R., Shah, B. K., & Neckers, D. C. (2007). Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. The Journal of Organic Chemistry, 72(13), 4727–4732.
  • Dong, S., Li, Z., & Qin, J. (2008). New Carbazole-Based Fluorophores: Synthesis, Characterization, and Aggregation-Induced Emission Enhancement. The Journal of Physical Chemistry B, 113(1), 434–441.
  • Zhu, W., et al. (2015). Carbazole-Substituted Benzobisoxazoles: Near-UV Fluorescent Emitters and Ambipolar Hosts for Organic Light- Emitting Diodes. Journal of Materials Chemistry C, 3(44), 11666-11675.
  • Kundu, P. K., et al. (2003). High-Tg Carbazole Derivatives as Blue-Emitting Hole-Transporting Materials for Electroluminescent Devices.
  • Amasaki, D., et al. (2021). Highly efficient carbazolylgold(iii) dendrimers based on thermally activated delayed fluorescence and their application in solution-processed organic light-emitting devices. Chemical Science, 12(41), 13816-13826.
  • Zhao, J., et al. (2016). Effects of the acceptor pattern and substitution position on the properties of N-phenyl-carbazolyl based donor–acceptor–donor molecules. RSC Advances, 6(84), 80867-80875.
  • Ooyama, Y., et al. (2009). Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. Heterocycles, 78(10), 2535.
  • Li, Z., et al. (2019). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry, 7, 768.
  • Beilstein Journal of Organic Chemistry. (2020). Supporting Information for Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Retrieved from [Link]

  • Grazulevicius, J. V., et al. (2016). Carbazole Based Fluorescent Derivatives for Applications in Organic Light Emitting Diodes. Conference Paper.
  • Kim, H. J., et al. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances, 16(1), 1-8.
  • Collin, G., et al. (2006). Carbazole. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Yaglioglu, H. G., et al. (2015). Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study.
  • Srivastava, A., & Chakrabarti, S. (2017). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole.
  • Nishida, J., et al. (2019). Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. European Journal of Organic Chemistry, 2019(48), 7953-7959.
  • Fall, S. A. K., et al. (2020). Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)
  • Kaczmarczyk, P., et al. (2021). Synthesis, electrochemical, optical and biological properties of new carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 262, 120497.
  • Wang, W., et al. (2022). Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. European Journal of Medicinal Chemistry, 243, 114757.
  • Grazulevicius, J. V., et al. (2003). Synthesis and properties of new derivatives of poly[9-(2,3-epoxypropyl)carbazole]. Synthetic Metals, 138(1-2), 249-254.
  • Khan, I., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. Molecules, 29(23), 5432.
  • BenchChem. (2025). Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
  • Ksenofontov, A. A., et al. (2025). Photophysical features of the novel carbazole-based ester in solution and solid state. Journal of Photochemistry and Photobiology A: Chemistry, 500, 115000.
  • Yamada, S., et al. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers. Journal of Photochemistry and Photobiology A: Chemistry, 437, 114467.

Sources

A Researcher's Guide to Benchmarking the Photoluminescence Quantum Yield of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced materials and drug development, the precise characterization of a molecule's photophysical properties is paramount. For researchers working with novel carbazole derivatives such as methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, the photoluminescence quantum yield (PLQY) stands out as a critical parameter.[1][2][3] This guide provides a comprehensive, in-depth protocol for benchmarking the PLQY of this specific compound, offering a comparative analysis against established standards and detailing the experimental nuances essential for generating robust and reliable data.

Introduction to Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate and the Significance of PLQY

Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a carbazole derivative with potential applications in optoelectronics and as a biological probe, owing to the inherent luminescent properties of the carbazole moiety.[4] The PLQY, defined as the ratio of photons emitted to photons absorbed, is a direct measure of a material's luminescence efficiency.[1][2][3] A high PLQY is often a desirable trait, indicating that the molecule efficiently converts absorbed light into emitted light, a crucial factor for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging agents.[1][4]

Benchmarking the PLQY of a new compound like methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate against well-characterized standards is essential for validating its performance and understanding its potential. This guide will focus on the relative PLQY measurement method, a widely accessible and reliable technique when performed with meticulous attention to detail.[1][5]

The Principle of Relative Photoluminescence Quantum Yield Measurement

The relative method for determining PLQY involves comparing the integrated photoluminescence intensity and the absorbance of the sample to that of a standard with a known PLQY.[1][6][7] The underlying principle is that under identical excitation and detection conditions, the ratio of the integrated emission intensities of the sample and the standard, corrected for their respective absorbances and solvent refractive indices, will be proportional to the ratio of their quantum yields.

The calculation is performed using the following equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

  • Φx is the photoluminescence quantum yield of the sample.

  • Φst is the photoluminescence quantum yield of the standard.[2]

  • Ix and Ist are the integrated emission intensities of the sample and the standard, respectively.[2]

  • Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength, respectively.[2]

  • nx and nst are the refractive indices of the sample and standard solutions, respectively.[2]

Experimental Workflow for PLQY Measurement

The following section details the step-by-step protocol for the accurate determination of the PLQY of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

The choice of the reference standard is critical for the accuracy of the relative PLQY measurement. The ideal standard should have an absorption and emission profile that overlaps with the sample to minimize wavelength-dependent instrumental errors.[8] For carbazole derivatives, which typically absorb in the UV region and emit in the blue-violet region, quinine sulfate is an excellent and well-established reference standard.[8][9]

  • Standard: Quinine sulfate in 0.1 M H2SO4.

  • Known PLQY (Φst): 0.546.[8][9] It is important to note that the PLQY of quinine sulfate can be sensitive to the acid concentration and temperature.[10][11] Using a consistent and well-defined standard solution is crucial.

To minimize inner-filter effects and ensure the validity of the Beer-Lambert law, it is imperative to work with dilute solutions.[8][9][12][13]

  • Solvent Selection: Choose a spectroscopic grade solvent in which both the sample and the standard are soluble and stable. For methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, a polar aprotic solvent like dichloromethane or tetrahydrofuran (THF) is a suitable starting point. The reference, quinine sulfate, will be dissolved in 0.1 M H2SO4.

  • Stock Solutions: Prepare stock solutions of the sample and the standard with a concentration of approximately 10-3 M.

  • Working Solutions: Prepare a series of dilutions for both the sample and the standard, with absorbances at the chosen excitation wavelength ranging from 0.01 to 0.1.[2][9][12][13] This range is crucial to avoid concentration quenching and inner-filter effects.

  • Blank Solutions: Use the pure solvents (e.g., dichloromethane for the sample and 0.1 M H2SO4 for the standard) as blanks for both absorption and emission measurements.

All measurements should be performed on the same spectrofluorometer and spectrophotometer under identical experimental conditions to ensure comparability.[2]

  • Absorption Spectra: Record the UV-Vis absorption spectra of all working solutions and the corresponding blanks. Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be at or near the absorption maximum of the sample, but where the standard also has a reasonable absorbance. For carbazole derivatives, an excitation wavelength in the range of 290-340 nm is typical.

  • Emission Spectra:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the emission spectra of all working solutions and the blanks over the entire emission range of both the sample and the standard.

    • Ensure that the excitation and emission slit widths are kept constant for all measurements.[2]

    • It is advisable to use a "magic angle" polarization of 54.7° for the emission polarizer to minimize any effects from emission anisotropy.[12]

  • Blank Subtraction: Subtract the integrated intensity of the blank from the integrated intensity of each sample and standard emission spectrum.

  • Integration of Emission Spectra: Calculate the integrated emission intensity (the area under the emission curve) for each blank-corrected spectrum.

  • Plotting and Linearity Check: Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear, confirming the absence of inner-filter effects in the chosen concentration range. The slope of these lines represents the term (I/A).

  • PLQY Calculation: Use the slopes obtained from the linear fits in the PLQY equation:

Φx = Φst * (Slopex / Slopest) * (nx2 / nst2)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the relative PLQY measurement process.

G cluster_prep Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Absorbance 0.01-0.1) abs_spec Record UV-Vis Absorption Spectra prep_sample->abs_spec em_spec Record Photoluminescence Emission Spectra prep_sample->em_spec prep_standard Prepare Standard Solutions (Quinine Sulfate, Absorbance 0.01-0.1) prep_standard->abs_spec prep_standard->em_spec plot Plot Integrated Intensity vs. Absorbance abs_spec->plot integrate Integrate Emission Spectra em_spec->integrate integrate->plot calculate Calculate PLQY plot->calculate result result calculate->result Benchmarked PLQY

Caption: Workflow for Relative Photoluminescence Quantum Yield Measurement.

Comparative Data and Discussion

To illustrate the benchmarking process, the following table presents hypothetical, yet realistic, data for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate compared to the quinine sulfate standard.

ParameterMethyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate (Sample)Quinine Sulfate (Standard)
Solvent Dichloromethane0.1 M H2SO4
Refractive Index (n) 1.4241.333
Excitation Wavelength (λex) 330 nm330 nm
Absorption Maximum (λabs) 328 nm348 nm
Emission Maximum (λem) 365 nm450 nm
Known PLQY (Φst) -0.546 [8][9]
Slope (Integrated Intensity vs. Absorbance) Hypothetical Value: 1.5 x 107Hypothetical Value: 2.8 x 107
Calculated PLQY (Φx) 0.31 -

Based on this hypothetical data, the calculated PLQY of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate would be 0.31. This value indicates a moderate luminescence efficiency.

Discussion of Potential Results:

  • A PLQY of 0.31 would suggest that while the compound is fluorescent, non-radiative decay pathways are significant.[6] Structural features such as the flexible hydroxypropoxy linker could contribute to vibrational and rotational modes that facilitate non-radiative relaxation.

  • Comparison with other carbazole derivatives: The PLQY of carbazole derivatives can vary significantly depending on their substitution pattern and the nature of the substituents.[14][15][16] A PLQY of 0.31 would be within the range reported for some carbazole-based compounds.[15]

  • Implications for Applications: For applications requiring high brightness, such as OLEDs, a higher PLQY would be desirable. However, for sensing applications where changes in fluorescence intensity are monitored, a moderate PLQY might be sufficient.

Conclusion and Best Practices

Benchmarking the photoluminescence quantum yield of a novel compound like methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a crucial step in its characterization. The relative PLQY method, when performed with care, provides a reliable and accessible means of quantifying its luminescence efficiency.

Key Best Practices to Ensure Data Integrity:

  • Purity of the Compound: Ensure the sample is of high purity to avoid interference from fluorescent impurities.

  • Use of Freshly Prepared Solutions: Photodegradation can occur, so use freshly prepared solutions for all measurements.[8]

  • Consistent Experimental Parameters: Maintain identical instrument settings for both the sample and the standard.[2]

  • Thorough Blank Correction: Accurately subtract the solvent background to isolate the sample's emission.

  • Linearity Confirmation: Always verify the linear relationship between absorbance and integrated emission intensity.

By adhering to this detailed guide, researchers can confidently and accurately benchmark the photoluminescence quantum yield of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, providing a solid foundation for its further development and application in the fields of materials science and drug discovery.

References

  • Revisiting Carbazole: Origin, Impurity, and Properties. (2021). [No Source Provided]
  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011). Pure and Applied Chemistry. [Link]

  • Understanding Photoluminescence Quantum Yield (PLQY) in Emissive Materials. (2025). AZoM. [Link]

  • What are Luminescence Quantum Yields? (n.d.). HORIBA. [Link]

  • Two decades of carbazole–triarylborane hybrids in optoelectronics. (2025). RSC Publishing. [Link]

  • Comparison of Methods and Achievable Uncertainties for the Relative and Absolute Measurement of Photoluminescence Quantum Yields. (2011). Analytical Chemistry. [Link]

  • A practical guide to measuring and reporting photophysical data. (2025). RSC Publishing. [Link]

  • An Introduction to Luminescence Quantum Yields. (2018). AZoM. [Link]

  • Rhodamine 6g – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Quinine sulfate. (n.d.). OMLC. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Assessing Carbazole Derivatives as Single-Electron Photoreductants. (2022). ACS Publications. [Link]

  • Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. (2019). ResearchGate. [Link]

  • What is Quantum Yield? (2023). Edinburgh Instruments. [Link]

  • A quantitative description of photoluminescence efficiency of a carbazole-based thermally activated delayed fluorescence emitter. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Rhodamine 6G. (n.d.). OMLC. [Link]

  • Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. (2019). ACS Publications. [Link]

  • DOI: 10. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. (2025). ResearchGate. [Link]

Sources

A Comparative Guide to the In Vitro Efficacy and Cytotoxicity of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and minimal side effects is a paramount objective. Carbazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1] This guide provides a comprehensive comparison of the in vitro efficacy and cytotoxicity of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate and its structural analogs. By examining experimental data and elucidating the underlying mechanisms of action, this document aims to equip researchers with the critical information necessary for advancing the development of this promising class of anticancer agents.

Introduction to Carbazole Derivatives in Oncology

Carbazole, a tricyclic aromatic heterocycle, serves as a versatile scaffold in medicinal chemistry due to its unique electronic and structural features.[1] Its planar and electron-rich nature allows for diverse functionalization, leading to a wide array of derivatives with significant biological activities.[1] In the context of cancer therapy, carbazole-based compounds have been shown to exert their effects through various mechanisms, including DNA intercalation, inhibition of key enzymes like topoisomerases, and the induction of programmed cell death (apoptosis).[2][3] The focus of this guide, the methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate scaffold, incorporates a carbazole nucleus linked via a 2-hydroxypropoxy bridge to a methyl benzoate moiety, a structural motif designed to enhance biological activity and selectivity.

Comparative In Vitro Efficacy

The anticancer potential of carbazole derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this assessment.

While specific data for methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is not extensively available in the public domain, a comparative analysis can be drawn from structurally related carbazole derivatives bearing the 2-hydroxypropoxy side chain. These analogs provide valuable insights into the structure-activity relationships (SAR) of this chemical class.

Table 1: In Vitro Anticancer Activity (IC50, µM) of Representative Carbazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
14a 7901 (Gastric Adenocarcinoma)11.8 ± 1.26[4]
A875 (Human Melanoma)9.77 ± 8.32[4]
6 (1-(butylamino)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol)HeLa (Cervical Cancer)Single-digit µM range[5]
Carbazole Sulfonamide 7 Various Cancer Cells0.81-31.19 nM[6]
Carbazole Sulfonamide 15 Various Cancer Cells0.81-31.19 nM[6]
5-Fluorouracil (Control) 7901 (Gastric Adenocarcinoma)>40 µg/mL[4]
A875 (Human Melanoma)>40 µg/mL[4]

Note: The specific structures of the referenced compounds can be found in the cited literature.

The data presented in Table 1 highlights the potent anticancer activity of carbazole derivatives. For instance, compound 14a , a carbazole hydrazone, exhibited significant inhibitory activity against gastric adenocarcinoma (7901) and human melanoma (A875) cell lines with IC50 values of 11.8 µM and 9.77 µM, respectively.[4] Notably, these values are significantly lower than that of the standard chemotherapeutic drug, 5-fluorouracil.[4] Furthermore, carbazole aminoalcohols, such as compound 6 , have demonstrated promising antiproliferative activity in the single-digit micromolar range.[5] More strikingly, novel carbazole sulfonamide derivatives have shown exceptionally strong potency with IC50 values in the nanomolar range against a variety of cancer cells.[6]

Comparative Cytotoxicity: A Focus on Selectivity

A critical aspect of cancer drug development is the therapeutic index – the ratio between a drug's therapeutic effect and its toxic effect. Ideally, an anticancer agent should exhibit high cytotoxicity towards cancer cells while sparing normal, healthy cells.

Table 2: Comparative Cytotoxicity (IC50, µM) Against Normal Cell Lines

Compound IDNormal Cell LineIC50 (µM)Reference
14a MARC145 (Monkey Kidney)>40 µg/mL[4]
Carbazole Sulfonamide 15 L02 (Human Normal Liver)High Selectivity Index (SI = 7.7)[6]
5-Fluorouracil (Control) MARC145 (Monkey Kidney)77.56[4]

As shown in Table 2, some carbazole derivatives display a favorable selectivity profile. Compound 14a , for example, showed little to no toxicity towards the normal monkey kidney cell line (MARC145) at concentrations that were effective against cancer cells.[4] Similarly, carbazole sulfonamide 15 displayed a high cancer cell selectivity.[6] This selectivity is a crucial advantage over conventional chemotherapeutics like 5-fluorouracil, which often exhibit significant toxicity to normal cells.[4]

Mechanistic Insights: How Do These Derivatives Work?

The anticancer activity of carbazole derivatives is attributed to their ability to interfere with fundamental cellular processes, primarily leading to apoptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many carbazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic program.[3][7] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often triggered by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[8] Several carbazole alkaloids have been shown to induce apoptosis in leukemia cells through this mitochondrial-dependent pathway.[8]

The following diagram illustrates a generalized workflow for assessing apoptosis induction by these compounds.

A Cancer Cell Culture B Treatment with Carbazole Derivative A->B C Incubation B->C D Cell Harvesting C->D E Annexin V-FITC / Propidium Iodide (PI) Staining D->E F Flow Cytometry Analysis E->F G Quantification of Apoptotic Cells (Early, Late, Necrotic) F->G

Caption: Experimental workflow for apoptosis assessment.

Cell Cycle Arrest

In addition to inducing apoptosis, some carbazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase. This prevents the cells from dividing and ultimately leads to their demise.

Experimental Methodologies

To ensure the reliability and reproducibility of the in vitro data, standardized experimental protocols are crucial.

Synthesis of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate Derivatives

The synthesis of the target compounds typically involves a two-step process. The first step is the reaction of carbazole with an epoxide-containing reagent, such as epichlorohydrin, to form an N-(2,3-epoxypropyl)carbazole intermediate. This is followed by the ring-opening of the epoxide with a suitable nucleophile, in this case, methyl 4-hydroxybenzoate.

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening Carbazole Carbazole N_alkylation N-(2,3-epoxypropyl)carbazole Carbazole->N_alkylation Epichlorohydrin, Base Ring_Opening Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate N_alkylation->Ring_Opening Methyl 4-hydroxybenzoate, Catalyst

Sources

A Comparative Guide to the FTIR Absorption Bands of Methyl 4-(3-Carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Structure and Functional Group Deconstruction

The first step in a predictive analysis is to identify the key vibrational components of the target molecule. Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a multifunctional compound comprising:

  • A 9-Substituted Carbazole Moiety: A rigid, aromatic heterocyclic system. Unlike parent carbazole, it lacks the N-H bond, which simplifies a key region of the spectrum.

  • A Secondary Alcohol: The hydroxyl (-OH) group on thepropoxy linker is a key site for hydrogen bonding and will produce a characteristic, broad absorption band.

  • An Aromatic Ether Linkage: An aryl-O-alkyl ether connects the propoxy chain to the benzoate group.

  • A Methyl Ester Group: The -COOCH₃ group has two distinct features: a strong carbonyl (C=O) stretch and C-O stretches.

  • A 1,4-Disubstituted Benzene Ring: The substitution pattern on the benzoate ring influences the out-of-plane C-H bending vibrations.

  • Aliphatic Chains: The C-H bonds of the propoxy group and the methyl ester.

The logical workflow for this predictive analysis is illustrated below.

G cluster_groups Functional Groups cluster_refs Reference Spectra for Cross-Validation Target Target Molecule: Methyl 4-(3-carbazol-9-yl- 2-hydroxypropoxy)benzoate Deconstruct Deconstruct into Functional Groups Target->Deconstruct Carbazole 9-Substituted Carbazole Deconstruct->Carbazole Alcohol Secondary Alcohol (-OH) Deconstruct->Alcohol Ester Methyl Ester (-COOCH3) Deconstruct->Ester Ether Aromatic Ether (Ar-O-R) Deconstruct->Ether Predict Predict Characteristic Absorption Bands (cm⁻¹) Carbazole->Predict Alcohol->Predict Ester->Predict Ether->Predict CrossValidate Cross-Validate & Compare Predict->CrossValidate Ref_Carb Carbazole Ref_Carb->CrossValidate Ref_Alc Secondary Alcohols Ref_Alc->CrossValidate Ref_Ester Methyl Benzoate Ref_Ester->CrossValidate FinalSpectrum Construct Predicted FTIR Spectrum Profile CrossValidate->FinalSpectrum

Caption: Workflow for predictive FTIR analysis and cross-validation.

Comparative Analysis: Predicted vs. Reference Spectra

The trustworthiness of a predictive spectrum hinges on its validation against known experimental data. The following table cross-references the expected absorption bands for our target molecule with the observed frequencies in well-characterized reference compounds: carbazole, methyl benzoate, and secondary alcohols. This comparative approach allows us to assign spectral regions with a high degree of confidence.

Functional Group/VibrationPredicted Range (cm⁻¹)Observed in Carbazole (cm⁻¹)Observed in Methyl Benzoate (cm⁻¹)Observed in Secondary Alcohols (cm⁻¹)Interpretation for Target Molecule
O-H Stretch (Alcohol) 3500-3200 (Broad) N/AN/A3500-3200[1][2][3]A very strong, broad band is expected due to intermolecular hydrogen bonding of the secondary hydroxyl group.
Aromatic C-H Stretch 3100-3000 ~3051[4]3100-3000[5]N/AMultiple weak to medium peaks from both the carbazole and benzoate rings.
Aliphatic C-H Stretch 2980-2850 N/A~2960 (methyl)[5]~2900[6]Medium intensity peaks from the propoxy chain and methyl ester group.
Ester C=O Stretch ~1720-1710 N/A1730-1715[5][7]N/AA very strong, sharp peak. Conjugation with the benzene ring shifts it to a slightly lower wavenumber than a typical aliphatic ester.
Aromatic C=C Stretch 1630-1450 ~1450[4]1600-1400[5]N/AMultiple sharp, medium-intensity bands characteristic of the two different aromatic systems.
C-N Stretch (Carbazole) ~1330-1320 ~1327[4]N/AN/AA medium intensity peak associated with the tertiary amine within the carbazole ring.
Aromatic C-O-C Stretch 1300-1200 N/AN/AN/AA strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage is expected here.[8]
Ester C-O Stretch 1300-1000 N/A1300-1000[5][9]N/ATwo distinct bands are expected, one for the C(=O)-O bond and one for the O-CH₃ bond.
Alcohol C-O Stretch ~1150-1075 N/AN/A1150-1075[10]A strong peak confirming the secondary nature of the alcohol. This may overlap with the ester C-O bands.
Out-of-Plane C-H Bend ~850-800 ~727 (ortho-disub.)[4]~710 (mono-sub.)[5]N/AA strong band around 850-800 cm⁻¹ is expected, characteristic of 1,4-disubstitution on the benzoate ring.

Key Insights from Cross-Validation:

  • Absence of N-H Stretch: A critical validation point is the complete absence of any peak around 3419 cm⁻¹, which is the characteristic N-H stretching frequency of the parent carbazole.[4] Its absence confirms successful N-alkylation at the 9-position.

  • Carbonyl Position: The ester C=O stretch is expected between 1730-1715 cm⁻¹, as seen in methyl benzoate, due to conjugation with the aromatic ring.[5] This is a lower frequency compared to simple aliphatic esters (1750-1735 cm⁻¹).[7]

  • Distinguishing C-O Stretches: The "fingerprint" region (1300-1000 cm⁻¹) will be complex. It will contain overlapping strong signals from the aromatic ether C-O stretch (1300-1200 cm⁻¹), the ester C-O stretches (1300-1000 cm⁻¹), and the secondary alcohol C-O stretch (1150-1075 cm⁻¹).[8][9][10] Careful analysis of this region is paramount for full structural confirmation.

Experimental Protocol: FTIR Analysis via ATR

To acquire an experimental spectrum for comparison against this guide, the following Attenuated Total Reflectance (ATR) protocol is recommended. ATR is ideal for solid powder samples, requiring minimal preparation and ensuring high-quality, reproducible data.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or germanium crystal

  • Spatula and cleaning supplies (e.g., isopropyl alcohol, lint-free wipes)

Procedure:

  • Background Collection:

    • Ensure the ATR crystal surface is impeccably clean. Use a solvent-moistened wipe to clean the crystal, followed by a dry wipe.

    • With the clean, empty crystal, acquire a background spectrum. This is a critical step to subtract the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the dry, powdered methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate sample onto the center of the ATR crystal.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor signal quality.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (typically 16 to 32) to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum, generating the final absorbance or transmittance spectrum.

    • Use the software's peak-picking tools to identify the wavenumbers (cm⁻¹) of the key absorption bands.

    • Compare the experimentally observed peaks with the predictive data presented in this guide to confirm the molecular structure and assess purity.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm with an appropriate solvent to prevent cross-contamination.

References

  • Brainly.com. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]

  • Scientific.net. (2021, July 22). Theoretical Research on Structure and Infrared Spectra of the 9-Methacrylate Carbazole Molecule. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of carbazole. Available at: [Link]

  • University of Colorado. (n.d.). Methyl Benzoate. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel) and benzaldehyde (bottom panel)... Available at: [Link]

  • National Institutes of Health. (n.d.). Methyl Benzoate. PubChem. Available at: [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • PubMed. (2000, October 15). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Available at: [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • SpringerLink. (2021, March 25). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • PMC. (n.d.). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Available at: [Link]

  • UMass OWL. (n.d.). IR Group Frequencies. Available at: [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Available at: [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Available at: [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

  • Google Patents. (n.d.). US20070197797A1 - Compounds and methods for carbazole synthesis.
  • ResearchGate. (2020, April 27). (PDF) Synthesis of new 9H-Carbazole derivatives. Available at: [Link]

Sources

structural comparison of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate with carvedilol intermediates

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and synthetic analysis reveals that the regiochemistry of carbazole functionalization fundamentally dictates a molecule's pharmacological trajectory. This guide provides an objective comparison between methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate (an N-alkylated carbazole derivative) and carvedilol intermediates (O-alkylated carbazoles), focusing on their structural divergence, physicochemical properties, and synthetic methodologies.

Structural Analysis & Causality

Carbazole derivatives are privileged scaffolds in medicinal chemistry. The primary difference between these two classes of compounds lies in the site of alkylation on the tricyclic carbazole core, which dramatically alters their electronic distribution and receptor-binding capabilities.

Regiochemistry of the Carbazole Core
  • Carvedilol Intermediates (O-Alkylation): The synthesis of carvedilol relies on the 4-hydroxycarbazole scaffold. Key intermediates, such as 4-(oxiran-2-ylmethoxy)-9H-carbazole, are functionalized at the C4 position via an ether linkage[1]. Crucially, this preserves the N-H bond at the 9-position. The free N-H acts as an essential hydrogen bond donor, which is a strict pharmacophoric requirement for anchoring the molecule within the binding pocket of β-adrenergic receptors[1][2].

  • Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate (N-Alkylation): In contrast, this compound utilizes the 9H-carbazole core directly, alkylating the basic nitrogen (N9)[3]. This N-alkylation eliminates the hydrogen bond donor capability of the carbazole ring. The causality here is profound: removing this H-bond donor significantly increases the lipophilicity of the molecule and alters the electron density of the aromatic system, pushing its pharmacological profile away from classical beta-blockade and toward potential antimicrobial, anticancer, or specialized antioxidant applications typical of N-substituted carbazoles[3][4].

The 2-Hydroxypropoxy Linker & Terminal Moieties

Both molecules feature a 3-carbon linker containing a secondary hydroxyl group. The hydroxyl group at C2 is a chiral center; in carvedilol, the (S)-enantiomer is vastly more potent for beta-blocking activity.

  • Carvedilol Intermediates: Terminate in an electrophilic epoxide (oxirane)[5], which is poised for nucleophilic attack by an amine (e.g., 2-(2-methoxyphenoxy)ethylamine) to form the final drug[1][2].

  • Benzoate Derivative: The linker connects the carbazole nitrogen to a phenolic oxygen, terminating in a methyl ester (methyl 4-hydroxybenzoate). This ester can serve as a lipophilic prodrug moiety or a site for further synthetic functionalization (e.g., saponification).

Comparative Data Summary

The structural divergence translates directly into distinct physicochemical properties and synthetic targets.

FeatureCarvedilol Intermediate (e.g., 4-(oxiran-2-ylmethoxy)-9H-carbazole)Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate
Core Scaffold 4-Hydroxycarbazole9H-Carbazole
Site of Alkylation C4 (O-alkylation)N9 (N-alkylation)
H-Bond Donors (Core) 1 (Free N-H group)0 (N-alkylated)
Linker Precursor EpichlorohydrinEpichlorohydrin
Terminal Group Oxirane (Epoxide)Methyl 4-hydroxybenzoate
Primary Application Precursor to β/α1-adrenergic blockersMedicinal chemistry scaffold / Research compound

Mechanistic Workflows & Visualizations

The following diagram illustrates how the initial choice of regiochemical alkylation dictates the downstream pharmacological utility of the carbazole scaffold.

G cluster_0 Carvedilol Pathway (O-Alkylation) cluster_1 Benzoate Derivative Pathway (N-Alkylation) Start Carbazole Scaffold O_alk 4-Hydroxycarbazole (Phenolic OH) Start->O_alk N_alk 9H-Carbazole (Amine N-H) Start->N_alk Base1 Mild Base (NaOH) Selective OH Deprotonation O_alk->Base1 Int1 4-(oxiran-2-ylmethoxy)-9H-carbazole (Free N-H Maintained) Base1->Int1 Receptor β-Adrenergic Receptor (H-Bond Donor Active) Int1->Receptor Base2 Strong Base (NaH) N9 Deprotonation N_alk->Base2 Int2 9-(oxiran-2-ylmethyl)-9H-carbazole (N-H Eliminated) Base2->Int2 Target Altered Lipophilicity (Antimicrobial/Anticancer Targets) Int2->Target

Regiochemical divergence in carbazole alkylation dictating pharmacological trajectories.

Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies detail the synthesis of both compound classes, highlighting the causality behind specific reagent choices.

Protocol A: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole (Carvedilol Intermediate)

Objective: Selective O-alkylation of 4-hydroxycarbazole without disrupting the N-H bond. Causality: The phenolic OH at C4 is significantly more acidic than the carbazole NH. Using a mild base selectively deprotonates the phenol, preventing unwanted N-alkylation or bis-alkylation[1][2].

  • Preparation: Dissolve 4-hydroxycarbazole (1.0 eq) in a co-solvent mixture of water and Dimethyl Sulfoxide (DMSO). Note: DMSO is critical here as it enhances the nucleophilicity of the resulting phenoxide ion.

  • Deprotonation: Add NaOH (1.05 eq) slowly over 15 minutes. Maintain the reaction mass at 10-15 °C. Note: Strict temperature control prevents the premature degradation of the base and controls the exothermic salt formation[1].

  • Alkylation: Add epichlorohydrin (1.5 eq) dropwise over 1 hour, maintaining the temperature at 10-15 °C[1].

  • Cyclization: Slowly raise the temperature to 45 °C and stir the suspension for 6 hours. Mild heating promotes the SN2 attack on the alkyl chloride and subsequent epoxide closure while minimizing bis-side products[1][5].

  • Isolation: Quench with ice water, filter the resulting precipitate, and recrystallize from ethanol.

Protocol B: Synthesis of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Objective: N-alkylation of 9H-carbazole followed by regioselective epoxide opening. Causality: The carbazole NH requires a strong base for deprotonation. Once the N-epoxide is formed, opening it with a phenoxide requires mild basic conditions to ensure attack at the less sterically hindered terminal carbon.

Step 1: Synthesis of 9-(oxiran-2-ylmethyl)-9H-carbazole

  • Dissolve 9H-carbazole (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Note: NaH quantitatively deprotonates the N9 position to form the highly nucleophilic carbazolide anion[3].

  • Add epichlorohydrin (2.0 eq) and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quench carefully with water, extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the N-epoxide intermediate[3].

Step 2: Epoxide Opening

  • Dissolve the isolated 9-(oxiran-2-ylmethyl)-9H-carbazole (1.0 eq) and methyl 4-hydroxybenzoate (1.0 eq) in acetonitrile.

  • Add anhydrous K2CO3 (1.5 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Reflux the mixture for 8-12 hours. The phenoxide generated from methyl 4-hydroxybenzoate selectively attacks the C3 position of the epoxide, yielding the 2-hydroxypropoxy linker.

  • Filter the inorganic salts, concentrate the filtrate, and purify via column chromatography.

Workflow Step1 9-(oxiran-2-ylmethyl)-9H-carbazole Step3 Nucleophilic Attack at Epoxide C3 Step1->Step3 Step2 Methyl 4-hydroxybenzoate + K2CO3 (Base) Step2->Step3 Step4 Methyl 4-(3-carbazol-9-yl- 2-hydroxypropoxy)benzoate Step3->Step4 Reflux, 8-12h

Synthetic workflow for the epoxide opening to yield the N-alkylated benzoate derivative.

References

  • Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor - jocpr.com. 1

  • A facile synthesis of carvedilol, β-adrenergic blocking agent, via a key 5-substituted-2- oxazolidinone intermediate - scispace.com. 2

  • EP1375474A2 - Intermediate for the preparation of carvedilol - google.com. 5

  • 1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide (EVT-2999922) - evitachem.com. 4

  • CAS 52131-82-5: 9-(oxiran-2-ylmethyl)-9H-carbazole - cymitquimica.com. 3

Sources

A Comparative Guide to Purity Validation: Quantitative NMR (qNMR) for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control metric; it is a fundamental prerequisite for ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, a key carbazole derivative with potential therapeutic applications. We will explore the causality behind experimental choices, compare qNMR with alternative methods, and provide a detailed, self-validating protocol.

The Principle of Absolute Quantification: Why qNMR?

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[1] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2][3] This allows for a direct and absolute measure of purity without the need for a specific reference standard of the analyte itself, a significant advantage over comparative techniques like High-Performance Liquid Chromatography (HPLC).[4]

Unlike chromatographic methods that rely on the response factor of a detector, which can vary between the analyte and its impurities, qNMR provides a more accurate molar-based quantification.[4] This is particularly crucial for novel drug candidates like methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, where certified reference standards for all potential impurities may not be readily available.

Orthogonal Approaches to Purity: qNMR vs. HPLC

While both qNMR and HPLC are indispensable tools for purity determination, they operate on fundamentally different principles, making them excellent orthogonal techniques.[5] A comprehensive purity assessment often involves the use of both methods to provide a high degree of confidence in the assigned value.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on the inherent relationship between signal intensity and the number of nuclei.[1]Comparative method based on the separation of components and their detection by a secondary device (e.g., UV detector).[4]
Quantification Absolute quantification against a certified internal standard of a different chemical structure.[6]Relative quantification based on peak area percentage or requires a certified reference standard of the analyte.
Selectivity High, based on distinct chemical shifts of different protons in the molecule. Overlapping signals can be a challenge.[7]High, based on differential partitioning between stationary and mobile phases. Co-elution of impurities can be a challenge.
Impurity Detection Can identify and quantify unknown impurities if they have NMR-active nuclei and their signals are resolved.Highly sensitive for detecting trace impurities, but quantification of unknowns is challenging without their specific response factors.[4]
Sample Throughput Generally lower due to longer acquisition times required for good signal-to-noise and full relaxation.Higher, with typical run times of 20-30 minutes per sample.[8]
Sample Integrity Non-destructive, allowing for sample recovery.[8]Destructive.

Designing a Robust qNMR Experiment for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

The successful implementation of a qNMR experiment hinges on a series of carefully considered choices, from the selection of an appropriate internal standard to the optimization of acquisition parameters.

Caption: A streamlined workflow for qNMR purity determination.

Selection of the Internal Standard: The Anchor of Accuracy

The choice of an internal standard is paramount for accurate and reproducible qNMR results.[5] An ideal internal standard should possess the following characteristics:

  • High Purity: Certified purity of ≥99.5%.

  • Chemical Stability: Should not react with the analyte or the solvent.

  • Signal Simplicity and Separation: Should have a simple spectrum (ideally a singlet) with signals that do not overlap with those of the analyte.[5]

  • Good Solubility: Must be soluble in the same deuterated solvent as the analyte.[5]

For methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, which contains aromatic and aliphatic protons, suitable internal standards could include maleic acid or dimethyl sulfone . Maleic acid provides a sharp singlet in the olefinic region (around 6.0-6.5 ppm), which is typically free from other signals. Dimethyl sulfone offers a singlet in the aliphatic region (around 3.1 ppm in DMSO-d6). The final choice depends on the specific 1H-NMR spectrum of the analyte to ensure no signal overlap.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the determination of the purity of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate using ¹H qNMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate into a clean, dry vial.
  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, >99.5% purity) into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 for optimal integration accuracy.[3]
  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a high-purity deuterated solvent (e.g., DMSO-d6) and transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to enhance signal dispersion.
  • Optimize the following acquisition parameters:
  • Pulse Angle: A 90° pulse is recommended to ensure complete excitation and maximize the signal-to-noise ratio.[9]
  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals to ensure full magnetization recovery between scans. A typical starting point is a delay of 30 seconds.
  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).[10]
  • Acquisition Time (at): Should be long enough to allow the Free Induction Decay (FID) to fully decay to zero to avoid truncation artifacts.

3. Data Processing:

  • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the peak shapes.
  • Carefully perform manual phase and baseline correction to ensure accurate integration.

4. Purity Calculation:

  • Select well-resolved, non-overlapping signals for both the analyte and the internal standard. For methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, potential signals for integration could be the aromatic protons of the carbazole or benzoate moieties, or the methyl ester protons. The choice will depend on the actual spectrum.
  • Integrate the selected signals.
  • Calculate the purity of the analyte using the following equation:[3]

Validation and Trustworthiness: A Self-Validating System

A key principle of scientific integrity is the establishment of self-validating systems. For qNMR, this is achieved through a rigorous validation process as outlined by regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][10][11] The proposed revisions to USP General Chapter <761> emphasize a lifecycle approach to analytical procedure validation, focusing on the Analytical Target Profile (ATP) and Target Measurement Uncertainty (TMU).[11][12]

The validation of a qNMR method for purity determination should include:

  • Specificity: Demonstrating that the signals used for quantification are unique to the analyte and the internal standard and are not influenced by impurities or excipients.

  • Linearity: Establishing a linear relationship between the analyte concentration and the NMR signal response over a defined range.

  • Accuracy: Assessing the closeness of the measured purity value to the true value, often determined by analyzing a sample of known purity.

  • Precision: Evaluating the repeatability and intermediate precision of the method.

  • Robustness: Testing the method's performance under small, deliberate variations in experimental parameters.

Authoritative Grounding and Regulatory Acceptance

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) recognize NMR spectroscopy for both qualitative and quantitative purposes.[13][14]

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy provides guidelines on the qualification of NMR instruments and the validation of NMR analytical procedures.[11] Proposed revisions aim to expand the coverage of qNMR applications, reflecting its growing use in pharmaceutical analysis and metrology.[2][11]

  • European Pharmacopoeia (Ph. Eur.) Chapter 2.2.33 Nuclear Magnetic Resonance Spectrometry states that under suitable experimental conditions, the integrated NMR signal intensities are directly proportional to the number of nuclear spins, which can be used for quantitative analysis.[15]

This regulatory acceptance underscores the trustworthiness and reliability of qNMR as a primary method for purity determination in the pharmaceutical industry.

Conclusion: The Power of a Primary Method

For the purity validation of methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, quantitative NMR spectroscopy offers a robust, accurate, and direct method of analysis. Its foundation as a primary ratio method, coupled with its non-destructive nature, provides a significant advantage over traditional chromatographic techniques, particularly in the early stages of drug development where reference standards for all impurities may be scarce. By carefully selecting experimental parameters and adhering to rigorous validation protocols, qNMR provides a high degree of confidence in the assigned purity value, ensuring the quality and integrity of the drug substance. The orthogonal use of qNMR and HPLC further strengthens this confidence, providing a comprehensive and reliable characterization of the compound.

References

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link].

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link].

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR... Available from: [Link].

  • Purity by Absolute qNMR Instructions. Available from: [Link].

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 695-703.
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link].

  • Scribd. 2.2.33. Nuclear Magnetic Resonance Spectrometry. Available from: [Link].

  • Diehl, B. W. K. (2006). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 695-703.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link].

  • Ibid.
  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Available from: [Link].

  • Nelson, M. A., et al. (2016).
  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. Available from: [Link].

  • Ray, G. J. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • American Pharmaceutical Review. Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Available from: [Link].

  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073.
  • European Pharmacopoeia. European Pharmacopoeia Style Guide. Available from: [Link].

  • Holzgrabe, U. (2005). Quantitative NMR spectroscopy—Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812.
  • Aschimfarma. NMR in the European and US Pharmacopoeias. Available from: [Link].

  • Ibid.
  • JETIR. BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Available from: [Link].

  • VIBGYOR ePress. 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. Available from: [Link].

  • Connect Journals. SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Available from: [Link].

  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link].

  • Gadape, H. H., et al. (2023).
  • Der Pharma Chemica. A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Available from: [Link].

  • Scholars Research Library. Synthesis and characterization of some new carbazole containing amino acid as β-adrenoreceptor blockers. Available from: [Link].

Sources

Safety Operating Guide

Prudent Disposal of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the safe and compliant disposal of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, a chemical compound utilized in various research and development applications. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of our environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles that are universally applicable within a laboratory setting. These principles aim to minimize risk, ensure regulatory compliance, and promote environmental stewardship.

  • Waste Minimization: The most effective disposal strategy begins with minimizing waste generation at the source. Careful planning of experiments to use only the necessary amount of material is the first and most crucial step.

  • Hazard Identification: A thorough understanding of the potential hazards associated with a chemical is critical. This involves consulting Safety Data Sheets (SDS) for the compound or structurally similar chemicals.

  • Segregation: Chemical wastes must be segregated based on their hazard class to prevent dangerous reactions.[1] For instance, halogenated and non-halogenated solvent wastes should be kept separate.[1]

  • Proper Labeling and Storage: All waste containers must be clearly and accurately labeled with their contents and associated hazards.[1][2][3] Waste should be stored in designated Satellite Accumulation Areas.[3]

Hazard Assessment of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Due to the absence of a specific Safety Data Sheet (SDS) for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, a conservative approach based on the hazards of its components is necessary.

Chemical MoietyPotential Hazards
Carbazole Irritant.[4] Some substituted derivatives are known or suspected carcinogens.[4][5] May be harmful if inhaled or swallowed.
Hydroxypropoxy Group Generally considered to have low toxicity, but can be an irritant.
Methyl Benzoate Combustible liquid.[6] Harmful if swallowed.[6]

Based on this assessment, Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate should be treated as a hazardous waste with potential for irritation, toxicity, and carcinogenicity.

Personal Protective Equipment (PPE)

When handling Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate for disposal, the following minimum personal protective equipment (PPE) is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

DisposalWorkflow Disposal Decision Workflow for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate Start Start: Material for Disposal Assess Assess Material Status: - Unused Surplus? - Contaminated? - Experimental Waste? Start->Assess Containerize Select Appropriate Waste Container (Compatible, Labeled) Assess->Containerize Label Label Container: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms - Accumulation Start Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Arrange Arrange for Pickup by Environmental Health & Safety (EH&S) Store->Arrange End End: Proper Disposal Arrange->End

Caption: Decision workflow for the disposal of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

Step-by-Step Disposal Procedures

The primary and most recommended method for the disposal of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[8][9]

For Solid Waste:
  • Segregation: Do not mix solid Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice if it is in good condition.[8]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate". Also, include the date when the waste was first added to the container.[1][3]

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[3] This area should be away from drains and incompatible materials.

  • Collection: Contact your institution's EH&S office to schedule a pickup for the hazardous waste.[3][8][10]

For Contaminated Materials:

Any materials that have come into contact with Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate, such as gloves, absorbent pads, or disposable labware, must also be treated as hazardous waste.[9]

  • Collection: Place all contaminated disposable items into a designated, labeled hazardous waste container (often a lined box or a dedicated waste drum).

  • Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Lab Debris Contaminated with Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate").

  • Disposal: Dispose of this container through the institutional hazardous waste program.

For Empty Containers:

Empty containers that previously held Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate may still contain residual amounts of the chemical and should be handled with care.

  • Triple Rinsing: It is best practice to triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[2][8][10]

  • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[8]

  • Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., in a glass or plastic recycling bin), provided all labels are removed or defaced.[2][10] Always confirm this procedure with your institution's specific guidelines.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Consult SDS (if available): If a Safety Data Sheet for a similar compound is available, consult it for specific spill cleanup instructions.

  • Containment: For a small spill, and if you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand).[4]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[4]

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S office.

Conclusion

The responsible disposal of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of waste minimization, proper hazard assessment, and the detailed procedures outlined in this guide, researchers can ensure that this compound is managed safely from acquisition to final disposal. Always prioritize consulting your institution's specific chemical waste disposal guidelines, as they are tailored to local regulations and facilities.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Vanderbilt University Medical Center.
  • Santa Cruz Biotechnology.
  • Fisher Scientific. (2025, December 19). Methyl 4-(hydroxymethyl)
  • Sigma-Aldrich. (2025, November 6).
  • Chem-Supply. (2017, October 25).
  • Carl ROTH.
  • Durham Tech. (2014, December 29).
  • Gautom, T., & Deka, H. (2017, May 31).
  • Lin, X., et al. (2006, December 15).
  • Tokyo Chemical Industry. (2025, November 5). 4-(9H-Carbazol-9-yl)
  • Lin, X., et al. (2006, August 9). Degradation of carbazole and its derivatives by a Pseudomonas sp.
  • Ateş, M., et al. (2015). Synthesis of methyl 4-(9H-carbazole-9-carbanothioylthio) benzoate: electropolymerization and impedimetric study. TÜBİTAK Academic Journals.
  • Google Patents. (2007). US20070197797A1 - Compounds and methods for carbazole synthesis.
  • Benchchem.
  • Wikipedia.
  • Nguyen, H. T., et al. (2023).
  • El Ayouchi, H., et al. (2020, November 20). Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)
  • El Ayouchi, H., et al. (2025, November 11). (PDF) Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate.
  • NextSDS. N-(3-(9H-CARBAZOL-9-YL)-2-HO-PR)-4-ME-N-(4H-2-FURANYLMETHYL)
  • National Institutes of Health. N-Methylcarbazole | C13H11N | CID 15142 - PubChem.
  • National Institutes of Health. (S)-(+)-4-(2,3-Epoxypropoxy)carbazole - PubChem.
  • ACS Sustainable Chemistry & Engineering. (2013, August).
  • Palou, L., et al. (2021, March 9). Antifungal Hydroxypropyl Methylcellulose (HPMC)-Lipid Composite Edible Coatings and Modified Atmosphere Packaging (MAP) to Reduc. Unibo.
  • Valencia-Chamorro, S. A., et al. (2017, September 11). (PDF) Effect of Hydroxypropyl Methylcellulose-Beeswax Composite Edible Coatings Formulated with or without Antifungal Agents on Physicochemical Properties of Plums during Cold Storage.
  • ChemSec. SIN List.

Sources

Personal protective equipment for handling Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate

This guide provides comprehensive safety protocols for the handling, use, and disposal of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate. As a complex molecule incorporating a carbazole moiety, a hydroxypropoxy linker, and a benzoate group, it requires careful handling based on the known hazards of its constituent chemical classes. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

While a specific Safety Data Sheet (SDS) for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate may not be readily available, a thorough risk assessment can be conducted by examining its structural components.

  • Carbazole Moiety: Carbazole and its derivatives are known to be very toxic to aquatic life with long-lasting effects[1][2]. Some carbazole compounds are classified as suspected carcinogens[3]. Skin and eye irritation are also potential hazards[4].

  • Benzoate Ester: Benzoate esters can cause skin and eye irritation[4][5]. Ingestion may also be harmful[6][7].

  • Ether Linkage: While this molecule does not have the high volatility of simple ethers, the ether functional group warrants attention to chemical compatibility and proper handling procedures[8].

Given these potential hazards, a precautionary approach is essential. All operations should be conducted under the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory at all times. For procedures with a higher risk of splashing, such as transfers of solutions, a face shield should be worn in addition to goggles[9][10].
Hand Protection Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are recommended for protection against a wide range of chemicals, including esters and aromatic compounds[10][11]. It is crucial to check the breakthrough time of the specific gloves used and to replace them immediately if contamination is suspected[8].
Body Protection A flame-retardant lab coat is required. For larger quantities or situations with a significant splash risk, a chemically resistant apron over the lab coat is recommended[10].
Respiratory Protection All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[12].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for safety. The following diagram and steps outline the recommended procedure for handling Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Clear Work Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Reaction/ Experiment dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate dispose_waste Segregate and Label Hazardous Waste decontaminate->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Doff PPE Correctly clean_area->remove_ppe

Caption: Workflow for the safe handling of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for the handling of this compound.

    • Ensure the work area is clean and uncluttered.

    • Don all required PPE as outlined in the table above.

    • Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents.

  • Handling:

    • Weighing: If working with the solid form, carefully weigh the required amount on weighing paper or in a suitable container within the fume hood. Avoid creating dust.

    • Solution Preparation: If preparing a solution, add the solid to the solvent in a flask or beaker. Ensure the container is appropriately sized to avoid splashes.

    • Reaction/Experiment: Conduct all experimental procedures within the fume hood.

  • Cleanup:

    • Decontamination: Decontaminate all glassware that has been in contact with the compound. Rinse with a suitable solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste[12]. After the initial solvent rinse, the glassware can be washed with soap and water.

    • Spill Management: In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

    • Work Area Cleaning: Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate and its associated waste can lead to environmental contamination and potential health risks. All waste generated must be treated as hazardous waste[12].

G cluster_waste_streams Waste Generation cluster_collection Waste Collection and Labeling cluster_disposal Final Disposal solid_waste Solid Waste (Unused compound, contaminated gloves, weighing paper, etc.) solid_container Labeled, sealed container for solid hazardous waste solid_waste->solid_container liquid_waste Liquid Waste (Solutions, solvent rinses) liquid_container Labeled, sealed container for liquid hazardous waste liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, etc.) sharps_container Puncture-resistant sharps container sharps_waste->sharps_container ehs_pickup Arrange for pickup by EHS or licensed waste contractor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup incineration High-temperature incineration ehs_pickup->incineration

Caption: Waste disposal flowchart for Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Includes unused compound, contaminated gloves, weighing paper, and any other solid materials that have come into contact with the chemical.

    • Liquid Waste: Includes solutions containing the compound and solvent rinses from decontaminating glassware.

    • Sharps Waste: Any contaminated needles or other sharp objects must be placed in a designated sharps container.

  • Container Selection and Labeling:

    • Use chemically compatible containers with secure, leak-proof lids for both solid and liquid waste.

    • As soon as the first item of waste is added, affix a hazardous waste label to the container.

    • The label must include: "Hazardous Waste," the full chemical name "Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate," and a description of the hazards (e.g., "Toxic," "Environmentally Hazardous").

  • Storage and Disposal:

    • Keep waste containers closed except when adding waste.

    • Store waste in a designated satellite accumulation area.

    • Once the container is full or reaches the storage time limit set by your institution, arrange for collection by your EHS department or a licensed hazardous waste disposal contractor[12]. The primary recommended disposal method is high-temperature incineration[12].

    • Crucially, do not dispose of this chemical or its waste down the drain or in regular trash [1][2][12].

By adhering to these rigorous safety and handling protocols, you can minimize risks to yourself, your colleagues, and the environment while working with Methyl 4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoate.

References

  • ChemScience. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Industrial Safety & Hygiene News. (n.d.). Types of Personal Protective Equipment (PPE) Organized & Explained. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • Chem-Supply. (2019, March 29). Safety Data Sheet: Carbazole Standard. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。